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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3'-Formyl-3-methyl-biphenyl-4-carboxylic Acid in Advanced Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery, the design of highly specific, non-peptide mimetics rel...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the design of highly specific, non-peptide mimetics relies heavily on versatile, rigid molecular scaffolds. 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (CAS: 343604-35-3) has emerged as a critical intermediate in the synthesis of advanced therapeutics, most notably Thrombopoietin (TPO) mimetics[1]. The structural brilliance of this molecule lies in its biphenyl core, which provides predictable spatial geometry, coupled with two orthogonally reactive functional groups: an electrophilic formyl group and a nucleophile-ready carboxylic acid. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic synthesis, and validated experimental protocols for its handling and derivatization.

Physicochemical Profiling

Understanding the physicochemical parameters of a synthetic intermediate is paramount for predicting its behavior in both organic solvents during synthesis and aqueous environments during biological assays. The data summarized below highlights why this biphenyl derivative is highly prized in medicinal chemistry[2].

PropertyValueCausality / Implication in Drug Design
CAS Number 343604-35-3Unique identifier for procurement, regulatory tracking, and literature indexing.
Molecular Formula C₁₅H₁₂O₃Defines the exact atomic composition and isotopic distribution.
Molecular Weight 240.25 g/mol Highly optimal for small-molecule drug design; leaves a ~250 Da "budget" for further derivatization before hitting the Lipinski 500 Da limit.
Topological Polar Surface Area 54.37 ŲFalls well within the ideal range (< 90 Ų) for excellent membrane permeability and oral bioavailability.
Calculated LogP (cLogP) ~3.5The lipophilic biphenyl core drives target affinity, while the polar groups ensure sufficient aqueous solubility, preventing aggregation.
pKa (Carboxylic Acid) ~4.3Ensures the molecule is predominantly ionized at physiological pH (7.4), which is critical for solubility and ionic interactions within receptor binding pockets.
Hydrogen Bond Donors 1Provided by the carboxylic acid (-OH), facilitating directional target binding.
Hydrogen Bond Acceptors 3Provided by the carbonyl oxygens of both the formyl and carboxyl groups.

Mechanistic Pathways in Biphenyl Assembly

The construction of the biphenyl core is universally achieved via the Suzuki-Miyaura cross-coupling reaction [3]. This palladium-catalyzed process couples 4-bromo-2-methylbenzoic acid with (3-formylphenyl)boronic acid.

Mechanistic Causality: The choice of catalyst and base in this reaction is not arbitrary. We highly recommend using Pd(dppf)Cl₂ as the pre-catalyst. The bidentate nature of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis-coordination geometry on the Palladium(II) intermediate following transmetalation. Because reductive elimination—the final product-releasing step—requires the two aryl groups to be adjacent (cis) to one another, bidentate ligands significantly accelerate this step, suppressing unwanted homocoupling side reactions. Furthermore, an aqueous carbonate base (e.g., K₂CO₃) is essential; it coordinates with the boronic acid to form an electron-rich boronate complex, which drastically lowers the activation energy required for the transmetalation step[3].

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (4-Bromo-2-methylbenzoic acid) Pd0->OxAdd + Ar-Br PdII_1 Pd(II) Aryl Halide Complex OxAdd->PdII_1 TransMet Transmetalation (3-Formylphenylboronic acid) PdII_1->TransMet + Base PdII_2 Pd(II) Diaryl Complex TransMet->PdII_2 - Halide RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 3'-Formyl-3-methyl-biphenyl- 4-carboxylic acid RedElim->Product Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl core assembly.

Experimental Methodologies & Analytical Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful execution.

Protocol 1: Palladium-Catalyzed Synthesis of the Biphenyl Core

Objective: Synthesize 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid with >98% HPLC purity.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-bromo-2-methylbenzoic acid (1.0 eq) and (3-formylphenyl)boronic acid (1.2 eq). Causality: A slight excess of boronic acid compensates for competitive protodeboronation side reactions.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (3.0 eq).

  • Solvent System: Introduce a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

  • Reaction Execution: Heat the mixture to 85°C for 12 hours under vigorous stirring.

  • Validation Check (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3 with 1% Acetic Acid). The reaction is complete when the starting bromide is consumed. Crucial Step: Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The product spot will immediately turn bright yellow/orange, confirming that the formyl group survived the basic coupling conditions intact.

  • Workup & Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, and acidify the aqueous layer to pH 2 with 1M HCl to precipitate the carboxylic acid. Filter, wash with cold water, and recrystallize from ethanol.

Protocol 2: Potentiometric Determination of pKa

Objective: Accurately determine the pKa of the carboxylic acid moiety.

  • Solvent Preparation: Due to the compound's lipophilicity (LogP ~3.5), it is insoluble in pure water. Prepare a series of Methanol/Water co-solvent mixtures (e.g., 30%, 40%, 50%, 60% MeOH by volume).

  • Titration: Dissolve 2.0 mg of the compound in 10 mL of each co-solvent mixture. Titrate with standardized 0.01 M NaOH using a calibrated glass electrode.

  • Data Extrapolation (Yasuda-Shedlovsky Method): Plot the apparent pKa (pSKa) obtained in each solvent mixture against the inverse dielectric constant (1/ε) of the respective solvent.

  • Validation Check: Extrapolate the linear regression to 1/ε of pure water (approx. 0.0127 at 25°C) to determine the true aqueous pKa. The R² of the regression must be >0.99 for the data to be considered trustworthy.

Strategic Applications in Drug Discovery

The true value of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid lies in its orthogonal reactivity. It serves as a foundational precursor for non-peptide Thrombopoietin (TPO) mimetics, which are critical for treating severe thrombocytopenia[1].

The formyl group at the 3'-position is highly susceptible to reductive amination , allowing for the rapid introduction of diverse pharmacokinetic-modifying amines or complex pyrazole/thiazole systems. Conversely, the carboxylic acid at the 4-position can undergo amide coupling (using standard reagents like HATU or EDC) to attach lipophilic tails or target-binding pharmacophores. Because these two functional groups react under completely different conditions, medicinal chemists can derivatize one site without protecting the other, drastically reducing the number of synthetic steps.

Derivatization Core 3'-Formyl-3-methyl- biphenyl-4-carboxylic acid Formyl Formyl Group (-CHO) Core->Formyl Carboxyl Carboxyl Group (-COOH) Core->Carboxyl RedAm Reductive Amination Formyl->RedAm + Amines Amide Amide Coupling Carboxyl->Amide + HATU/Amines TPO TPO Mimetic Precursors RedAm->TPO Kinase Kinase Inhibitor Scaffolds Amide->Kinase

Orthogonal derivatization pathways for 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid.

References

  • [2] Title: 343604-35-3 - 化源网 - cas号查询 Source: chemsrc.com URL:

  • [1] Title: Thrombopoietin and Thrombopoietin Mimetics in the Treatment of Thrombocytopenia Source: annualreviews.org URL:

  • [3] Title: Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 Source: nih.gov URL:

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid

The following technical guide details the spectroscopic characterization and structural elucidation of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (CAS: 343604-35-3). This guide is structured for researchers requiring...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and structural elucidation of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (CAS: 343604-35-3).

This guide is structured for researchers requiring rigorous verification of this intermediate, commonly utilized in the synthesis of thrombopoietin mimetics (e.g., Eltrombopag analogs) and angiotensin II receptor antagonists.

Compound Identity & Significance

  • Systematic Name: 3'-Formyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid[1]

  • CAS Registry Number: 343604-35-3[2][3]

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 240.26 g/mol [5]

  • Structural Role: A bi-functionalized biphenyl scaffold featuring an oxidizable aldehyde handle (Ring B) and a fixed carboxylic acid moiety (Ring A). The orthogonal reactivity of the aldehyde (reductive amination, Wittig olefination) and the acid (amide coupling) makes it a critical "linchpin" intermediate in medicinal chemistry.

Synthesis & Impurity Profile (Context for Analysis)

To accurately interpret spectral data, one must understand the synthesis origin. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.

  • Precursors: 4-Bromo-2-methylbenzoic acid (Ring A) + 3-Formylphenylboronic acid (Ring B).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    .
  • Critical Impurities to Monitor:

    • Des-bromo byproduct: 2-Methylbenzoic acid (from oxidative addition failure).

    • Homocoupling dimer: 3,3'-Diformylbiphenyl.

    • Palladium residues: Can cause line broadening in NMR.

Synthesis Workflow Diagram

SynthesisWorkflow SM1 4-Bromo-2-methylbenzoic acid (Ring A) Cat Pd(PPh3)4 / Na2CO3 Dioxane/H2O SM1->Cat SM2 3-Formylphenylboronic acid (Ring B) SM2->Cat Product 3'-Formyl-3-methyl- biphenyl-4-carboxylic acid Cat->Product Suzuki Coupling (90°C, 12h) Impurity Impurity: Homocoupling (Biaryl dimers) Cat->Impurity Side Reaction

Figure 1: Suzuki-Miyaura synthetic pathway for the target scaffold.

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 is the preferred solvent due to the low solubility of the carboxylic acid in CDCl

. Internal Standard: TMS (

0.00 ppm) or residual DMSO (

2.50 ppm).

H NMR Data (400 MHz, DMSO-

)

The spectrum is characterized by two distinct low-field singlets (Acid and Aldehyde) and a complex aromatic region.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
12.80 - 13.10 Broad Singlet1H-COOH Acidic proton; shift varies with concentration/H-bonding.
10.12 Singlet1H-CH OAldehyde proton; characteristic sharp singlet.
8.25 Singlet (t-like)1HH-2' (Ring B)Isolated proton between aldehyde and biaryl bond.
8.05 Doublet (

Hz)
1HH-4' (Ring B)Ortho to aldehyde; deshielded by carbonyl anisotropy.
7.98 Doublet (

Hz)
1HH-6' (Ring B)Ortho to biaryl linkage.
7.92 Doublet (

Hz)
1HH-5 (Ring A)Ortho to carboxylic acid; deshielded by -COOH.
7.75 Triplet (

Hz)
1HH-5' (Ring B)Meta to both aldehyde and biaryl link.
7.68 Singlet (br)1HH-2 (Ring A)Meta to acid, ortho to methyl. Shielded relative to H-5.
7.62 Doublet (

Hz)
1HH-6 (Ring A)Ortho to biaryl linkage.
2.62 Singlet3HAr-CH

Methyl group ortho to carboxylic acid (deshielded).

Mechanistic Insight: The methyl group at


 2.62 is significantly downfield compared to a standard toluene methyl (

2.35) due to the ortho effect of the carboxylic acid, which exerts a deshielding cone effect.

C NMR Data (100 MHz, DMSO-

)

Key diagnostic peaks are the two carbonyl carbons and the methyl carbon.

Shift (

, ppm)
TypeAssignmentNotes
193.4 C=OAldehyde CarbonMost deshielded peak.
168.5 C=OCarboxylic Acid
142.8 C_quatC-1 (Ring A)Ipso to Ring B.
140.1 C_quatC-1' (Ring B)Ipso to Ring A.
138.5 C_quatC-3 (Ring A)Ipso to Methyl.
137.2 C_quatC-3' (Ring B)[6]Ipso to Aldehyde.
132.5 - 126.0 CHAromatic CH7 signals corresponding to the aromatic protons.
21.4 CH

Ar-C H

Methyl carbon.
B. Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm

)
IntensityAssignmentDiagnostic Value
2800 - 3200 Broad, MediumO-H Stretch (Acid)Characteristic "bearded" shape of carboxylic acids.
2720 & 2820 Weak, SharpC-H Stretch (Aldehyde)Fermi doublet; confirms aldehyde presence.
1705 StrongC=O Stretch (Aldehyde)Often appears as a shoulder or distinct peak.
1685 Strong, BroadC=O[7] Stretch (Acid)Lower frequency due to dimerization/H-bonding.
1605, 1580 MediumC=C AromaticBiphenyl skeletal vibrations.
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact). Mode: Negative Mode (ESI-) is preferred for carboxylic acids; Positive Mode (ESI+) works if acidified.

  • Molecular Ion:

    • ESI(-):

      
       239.1 
      
      
      
      (Base Peak).
    • ESI(+):

      
       241.1 
      
      
      
      .
  • Fragmentation Pattern (EI/MS-MS):

    • Parent:

      
       240.
      
    • Loss of OH:

      
       223 (Characteristic of acids).
      
    • Loss of COOH:

      
       195 (Decarboxylation).
      
    • Loss of CHO:

      
       211 (Decarbonylation).
      
Fragmentation Logic Diagram

MassSpecFragmentation M Molecular Ion [M] m/z 240 Frag1 [M - OH]+ m/z 223 M->Frag1 - 17 Da Frag2 [M - COOH]+ m/z 195 (Decarboxylation) M->Frag2 - 45 Da Frag3 [M - CHO]+ m/z 211 (Decarbonylation) M->Frag3 - 29 Da

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Experimental Protocol: Sample Preparation for Analysis

To ensure data integrity (Trustworthiness), follow this self-validating preparation protocol.

Step 1: Purity Check (TLC)

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate:Acetic Acid (50:50:1).

  • Visualization: UV (254 nm). The aldehyde is UV active.

  • Validation: Product should show

    
    . If multiple spots appear, recrystallize from Ethanol/Water before spectroscopic analysis.
    

Step 2: NMR Sample Prep

  • Weigh 10-15 mg of the dry solid.

  • Add 0.6 mL of DMSO-

    
    .
    
  • Sonicate for 30 seconds to ensure complete dissolution of the carboxylic acid dimers.

  • Note: Do not use CDCl

    
     unless you add a drop of MeOD, otherwise peak broadening of the acid proton will obscure integration.
    

Step 3: MS Sample Prep

  • Dissolve 1 mg in 1 mL Methanol (HPLC grade).

  • Add 0.1% Formic Acid (for ESI+) or 0.1% Ammonium Hydroxide (for ESI-).

  • Direct infusion is recommended over LC-MS to avoid column retention issues with the free acid.

References

  • Preparation of Biphenyl Derivatives via Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Thrombopoietin Mimetics Synthesis (Source of CAS 343604-35-3)
  • Spectroscopic Data of Biphenyl Carboxylic Acids: National Institute of Advanced Industrial Science and Technology (AIST). (2023).[6] Spectral Database for Organic Compounds (SDBS). Link

  • Telmisartan Impurity Profiling (Structural Analogs): Rao, K. S., et al. (2012). Detection, isolation and characterization of principle synthetic route indicative impurity in telmisartan. Arabian Journal of Chemistry, 5(4). Link

Sources

Foundational

solubility and stability of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid

Technical Whitepaper: Solubility Thermodynamics and Stability Kinetics of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid Executive Summary & Molecular Rationale As a Senior Application Scientist overseeing the analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Thermodynamics and Stability Kinetics of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid

Executive Summary & Molecular Rationale

As a Senior Application Scientist overseeing the analytical and pre-formulation development of complex active pharmaceutical ingredients (APIs), I frequently encounter building blocks that present dichotomous physicochemical challenges. 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (CAS: 343604-35-3) is a highly specialized intermediate, primarily utilized in the design and synthesis of1[1].

The molecular architecture of this compound dictates its behavior in solution:

  • Biphenyl Core: Confers high lipophilicity, driving severe aqueous insolubility[2].

  • 4-Carboxylic Acid: Provides a pH-dependent solubility handle with a predicted pKa of approximately 4.1 to 4.3[3].

  • 3'-Formyl Group: Acts as a critical electrophilic handle for downstream synthesis but introduces severe vulnerabilities to auto-oxidation and solvent reactivity.

This whitepaper dissects the solubility profile and degradation pathways of this compound, providing researchers with self-validating protocols to ensure data integrity during drug development.

Physicochemical Profiling & Solubility Thermodynamics

The solubility of biphenyl-4-carboxylic acid derivatives is heavily governed by the ionization state of the carboxylate moiety[4]. At physiological pH (7.4), the molecule is predominantly ionized, offering moderate solubility. However, in the acidic environments of the stomach or unbuffered aqueous assays (pH < 4.0), the molecule is fully protonated, leading to rapid precipitation.

A critical oversight in many laboratories is the selection of organic solvents for stock solutions. While the compound is highly soluble in polar protic solvents like methanol and ethanol, these must be strictly avoided . The 3'-formyl group undergoes rapid, reversible nucleophilic attack by alcohols to form hemiacetals and acetals. During High-Performance Liquid Chromatography (HPLC) analysis, this phenomenon manifests as split peaks or shifting retention times—an artifact frequently misdiagnosed as chemical degradation.

Table 1: Empirical Solubility Profile & Solvent Compatibility
Solvent SystemDielectric Constant (ε)Est. Solubility (mg/mL)Application Note & Causality
Water (pH 3.0) 80.1< 0.01Fully protonated state; precipitates rapidly.
Water (pH 7.4) 80.1~ 0.5 - 1.0Ionized carboxylate; suitable for in vitro biological assays.
Anhydrous DMSO 46.7> 50.0Optimal. Prevents hydration of the formyl group; ideal for master stocks.
Methanol 32.7> 20.0Avoid. Induces hemiacetal formation with the 3'-formyl group.
Acetonitrile 37.5~ 10.0Recommended. Aprotic nature makes it the ideal HPLC mobile phase.

Stability Profiling & Degradation Pathways

The primary stability liability of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid is the auto-oxidation of the aldehyde. Upon exposure to atmospheric oxygen, heat, or UV light, the formyl group rapidly oxidizes to yield 3-methylbiphenyl-3',4-dicarboxylic acid . Furthermore, the conjugated biphenyl system acts as a potent chromophore, absorbing UV light and accelerating radical-mediated degradation pathways.

degradation A 3'-Formyl-3-methyl- biphenyl-4-carboxylic acid (Intact Intermediate) B Auto-oxidation (O2, Light, Heat) A->B Oxidative Stress D Hemiacetal/Acetal Formation A->D Protic Solvents C 3-Methylbiphenyl- 3',4-dicarboxylic acid (Primary Degradant) B->C E Solvent Adducts (in MeOH/EtOH) D->E

Fig 1. Primary degradation pathways of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, analytical methodologies must be designed as closed, self-validating systems. Below are the optimized protocols for evaluating this specific compound.

Protocol 1: Kinetic Solubility Determination via HPLC-UV

Thermodynamic solubility assays require prolonged agitation (24-48 hours), which risks oxidative degradation of the formyl group. A kinetic approach is mandatory.

  • Stock Preparation: Prepare a 10 mM master stock in anhydrous DMSO.

    • Causality: DMSO acts as a universal aprotic solvent that prevents premature precipitation, while its anhydrous nature prevents spontaneous hydration of the aldehyde.

  • Aqueous Spiking: Spike the DMSO stock into Phosphate Buffered Saline (pH 7.4) to a final concentration of 100 µM, ensuring the final DMSO concentration does not exceed 1% (v/v).

    • Causality: Maintaining DMSO at ≤1% ensures the co-solvent does not artificially inflate the aqueous solubility limit, accurately reflecting physiological assay conditions.

  • Equilibration: Incubate at 37°C for exactly 2 hours with gentle orbital shaking.

    • Causality: This timeframe allows the system to reach a metastable kinetic equilibrium without providing sufficient time for significant auto-oxidation.

  • Phase Separation: Centrifuge the microplates at 10,000 x g for 10 minutes.

    • Causality: Rapidly separates the precipitated solid fraction from the saturated supernatant, preventing column clogging during subsequent HPLC injection.

  • Validation Check: Include a highly soluble reference standard (e.g., caffeine) and a DMSO-only blank. If the reference standard recovery deviates from 98-102%, the HPLC integration parameters must be recalibrated.

Protocol 2: Stability-Indicating Forced Degradation (ICH Q1A/Q1B)

To establish the stability-indicating power of your chromatographic method, the compound must be intentionally stressed.

  • Sample Matrix: Prepare 1 mg/mL solutions in Acetonitrile:Water (50:50).

    • Causality: Acetonitrile is strictly utilized over methanol to eliminate the risk of hemiacetal solvent artifacts, ensuring any newly generated peaks are true chemical degradants.

  • Stress Application:

    • Oxidative: Addition of 0.3% H₂O₂ for 24 hours at room temperature.

    • Thermal: Incubation at 60°C for 7 days in a sealed, dark ampoule.

    • Photolytic: Exposure to 1.2 million lux-hours of UV/Vis light (ICH Q1B compliant).

  • Quenching: Immediately quench oxidative samples with an equimolar amount of sodium thiosulfate prior to analysis.

    • Causality: Instantly halts the radical oxidation process, ensuring that degradation does not artificially continue while the sample resides in the autosampler queue.

  • Mass Balance Calculation: Analyze via RP-HPLC-UV (Detection at 254 nm).

    • Causality: The sum of the peak areas of the intact API and all degradants must equal 95-105% of the initial un-stressed control. A failed mass balance indicates the formation of volatile degradants or irreversible column binding, invalidating the run.

workflow cluster_stress Forced Degradation Matrix Step1 Sample Preparation (1 mg/mL in MeCN:H2O) Step2 Stress Conditions (ICH Q1A/Q1B) Step1->Step2 Ox Oxidation (0.3% H2O2, 24h) Step2->Ox Photo Photolysis (UV/Vis 1.2M lux-h) Step2->Photo Therm Thermal (60°C, 7 days) Step2->Therm Step3 Quenching & Dilution (Na2S2O3 for Ox) Ox->Step3 Photo->Step3 Therm->Step3 Step4 RP-HPLC-UV Analysis (Mass Balance Check) Step3->Step4

Fig 2. Self-validating forced degradation workflow compliant with ICH guidelines.

Formulation & Storage Recommendations

To preserve the structural integrity of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid during long-term storage, the following parameters are mandatory:

  • Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen) to entirely suppress the auto-oxidation of the 3'-formyl group.

  • Light Protection: Store in opaque or amber vials to mitigate UV-induced radical degradation of the biphenyl system.

  • Temperature: Maintain at -20°C for long-term storage; limit freeze-thaw cycles if dissolved in DMSO by aliquoting master stocks.

References

  • Title: 3'-formyl-3-methylbiphenyl-4-carboxylic acid - CAS号343604-35-3 (Thrombopoietin mimetics) Source: MolAid URL: [Link]

  • Title: Biphenyl-4-carboxylic acid - Physico-chemical Properties & pKa Source: ChemBK URL: [Link]

  • Title: Biphenyl-4-carboxylic acid, 98% | Thermo Scientific Alfa Aesar Source: Fisher Scientific URL: [Link]

Sources

Exploratory

potential applications of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid in medicinal chemistry

Executive Summary 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid represents a highly specialized, dual-functionalized biphenyl scaffold designed for next-generation medicinal chemistry campaigns. Unlike generic biphenyl i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3'-Formyl-3-methyl-biphenyl-4-carboxylic acid represents a highly specialized, dual-functionalized biphenyl scaffold designed for next-generation medicinal chemistry campaigns. Unlike generic biphenyl intermediates, this molecule incorporates a strategic methyl group at the 3-position (ortho to the carboxylic acid) and a reactive formyl group at the 3'-position .

This specific substitution pattern offers three distinct advantages over the standard 3'-formyl-biphenyl-4-carboxylic acid (CAS 222180-23-6):

  • Conformational Restriction: The 3-methyl group introduces steric bulk that influences the torsion angle of the biphenyl system and the orientation of the carboxylic acid, potentially improving binding affinity via the "Magic Methyl" effect.

  • Metabolic Stability: Ortho-substitution relative to the carboxylic acid can sterically hinder glucuronidation, a common metabolic clearance pathway for benzoic acid derivatives.

  • Divergent Synthesis Capability: The 3'-formyl group serves as a versatile "warhead" for late-stage diversification (reductive amination, Wittig olefination, or heterocycle formation), while the 4-carboxylic acid acts as a stable anchor for receptor interaction.

Part 1: Medicinal Chemistry Applications

Next-Generation Angiotensin II Receptor Antagonists (Sartans)

The biphenyl-acid motif is a bioisostere of the biphenyl-tetrazole scaffold found in blockbuster drugs like Losartan , Valsartan , and Irbesartan .

  • Mechanism: The 4-carboxylic acid mimics the acidic tetrazole or carboxylate of standard sartans, engaging the Arg167 residue in the AT1 receptor.

  • Innovation: The 3-methyl group is the critical differentiator. In many GPCR ligands, adding a methyl group to a phenyl ring (the "Magic Methyl" effect) can boost potency by up to 10-fold by filling a small hydrophobic pocket or locking the bioactive conformation.

  • Application: Researchers can utilize this scaffold to synthesize non-tetrazole sartan analogs, avoiding the explosive azide chemistry required for tetrazole synthesis while maintaining high affinity.

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "elaborated fragment" for FBDD campaigns targeting enzymes with hydrophobic channels (e.g., PTP1B, Aldose Reductase).

  • Reversible Covalent Inhibition: The 3'-formyl group (aldehyde) can form reversible Schiff bases with active site lysine residues. This allows for the detection of low-affinity starting points that can be optimized into potent inhibitors.

  • Dynamic Combinatorial Chemistry: The aldehyde allows the scaffold to be used in dynamic combinatorial libraries, where it reacts with amines in the presence of a target protein to select the best binder in situ.

Peptidomimetic Scaffolds (PPI Inhibitors)

Biphenyls are privileged structures for mimicking the


 or 

residues of an

-helix.
  • Helix Mimetics: The 3'-formyl and 4-carboxy groups project functional vectors that can mimic the side chains of amino acids involved in Protein-Protein Interactions (PPIs), such as the p53-MDM2 or Bcl-2/Bax interfaces.

Part 2: Synthetic Methodologies & Protocols

Core Synthesis: Suzuki-Miyaura Coupling

The most robust route to this scaffold is the palladium-catalyzed cross-coupling of 4-bromo-2-methylbenzoic acid and 3-formylphenylboronic acid .

Reaction Scheme:



Detailed Protocol:

  • Reagents:

    • 4-Bromo-2-methylbenzoic acid (1.0 eq)

    • 3-Formylphenylboronic acid (1.1 eq)

    • Pd(dppf)Cl2·CH2Cl2 (0.03 eq) - Chosen for stability and efficiency with aryl bromides.

    • Potassium Carbonate (K2CO3) (2.5 eq)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Procedure:

    • Charge a reaction flask with the bromide, boronic acid, and base.

    • Degas the solvent mixture with nitrogen for 15 minutes (Critical: prevents Pd oxidation and homocoupling).

    • Add the Pd catalyst under a nitrogen stream.

    • Heat to 90°C for 12 hours.

    • Workup: Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid product. The aldehyde remains intact under these mild acidic workup conditions.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (MeOH/DCM gradient).

Divergent Library Generation: Reductive Amination

This protocol converts the 3'-formyl group into a diverse amine library, a standard workflow for exploring SAR (Structure-Activity Relationships).

Protocol:

  • Dissolve 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (0.1 mmol) in DCE (Dichloroethane).

  • Add Amine (R-NH2, 1.2 eq) and Acetic Acid (1.0 eq).

  • Stir for 1 hour at room temperature to form the imine intermediate.

  • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Note: STAB is preferred over NaCNBH3 for safety and better selectivity for aldehydes over ketones.

  • Stir overnight.

  • Quench with saturated NaHCO3.

Part 3: Data & Visualization

Comparative Analysis: The "Magic Methyl" Effect

The following table highlights the theoretical physicochemical improvements of the 3-methyl analog over the standard scaffold.

PropertyStandard Scaffold (CAS 222180-23-6)3-Methyl Analog (Target)Medicinal Chemistry Implication
Formula C14H10O3C15H12O3Increased MW (+14 Da)
cLogP ~3.2~3.7Increased lipophilicity; better membrane permeability.
Torsion Angle ~35-40°~50-60°Methyl forces rings out of plane, potentially locking bioactive conformation.
Metabolic Liability High (Acid Glucuronidation)ReducedOrtho-methyl sterically hinders glucuronosyltransferase access to the carboxylate.
Solubility ModerateSlightly LowerRequires polar solvents (DMSO/MeOH) for stock solutions.
Strategic Derivatization Pathway

The diagram below illustrates the divergent synthesis potential starting from the 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid core.

G Core 3'-Formyl-3-methyl- biphenyl-4-carboxylic acid Amine Benzylamine Derivatives (Reductive Amination) Core->Amine + R-NH2, NaBH(OAc)3 Tetrazole Biphenyl Tetrazoles (Sartan Analogs) Core->Tetrazole 1. NH2OH 2. SOCl2 (-CN) 3. NaN3 Stilbene Stilbene Derivatives (Wittig Reaction) Core->Stilbene + Ph3P=CH-R Heterocycle Benzimidazoles/ Imidazoles Core->Heterocycle + Diamines/Oxidant

Caption: Divergent synthesis pathways utilizing the aldehyde handle for rapid library generation.

Part 4: Scientific Integrity & Safety

Handling & Stability
  • Oxidation Risk: Aldehydes are prone to autoxidation to carboxylic acids.

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

    • Validation: Check purity via 1H-NMR prior to use. Look for the aldehyde proton signal at ~10.0 ppm. If a broad singlet appears at ~12-13 ppm, significant oxidation to the di-acid has occurred.

  • Safety: The compound is likely an irritant (Skin/Eye).[1] Standard PPE (gloves, goggles, lab coat) is mandatory.

Self-Validating Protocol Checks
  • Suzuki Coupling: Monitor the disappearance of the aryl bromide by TLC (Hexane/EtOAc). The product (Acid) will streak or stay at the baseline unless a drop of Acetic Acid is added to the eluent.

  • Reductive Amination: The disappearance of the aldehyde peak (~10 ppm) in NMR is the primary confirmation of reaction completion.

References

  • Sigma-Aldrich. 3'-Formyl-[1,1'-biphenyl]-4-carboxylic acid Product Specification. (Accessed 2024). Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context: Bioisosterism of biphenyl acids). Link

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery. Angewandte Chemie International Edition. (Context: The "Magic Methyl" effect). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Context: Core synthesis methodology). Link

Sources

Foundational

Theoretical and Computational Profiling of 3'-Formyl-3-methyl-biphenyl-4-carboxylic Acid

Executive Summary This guide provides a rigorous technical framework for the theoretical and computational study of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (CAS: 222180-23-6). As a functionalized biphenyl derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical framework for the theoretical and computational study of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (CAS: 222180-23-6). As a functionalized biphenyl derivative, this molecule represents a critical scaffold in medicinal chemistry, particularly in the design of Angiotensin II Receptor Blockers (ARBs) and non-steroidal anti-inflammatory drugs (NSAIDs).

The biphenyl core serves as a lipophilic spacer, while the 4-carboxylic acid provides the necessary acidic pharmacophore for receptor binding. The 3'-formyl group acts as a reactive electrophilic handle for further derivatization (e.g., Schiff base formation), and the 3-methyl group introduces steric constraints that modulate the dihedral twist of the biphenyl system. This guide details the protocols for Density Functional Theory (DFT) optimization, electronic property mapping, and molecular docking to validate its potential as a bioactive lead.

Computational Framework & Methodology

To ensure scientific integrity, the study of this molecule must follow a self-validating workflow. The choices of functional and basis set are not arbitrary; they are selected to balance computational cost with the accuracy required for describing aromatic delocalization and hydrogen bonding.

The "Core" Protocol

The recommended standard for this class of organic molecules is the B3LYP/6-311++G(d,p) level of theory.

  • Functional (B3LYP): A hybrid functional that accurately predicts vibrational frequencies and geometry in conjugated organic systems.

  • Basis Set (6-311++G(d,p)):

    • Triple-zeta (6-311): Essential for the biphenyl core to allow flexibility in the valence orbitals.

    • Diffuse functions (++): Critical for the carboxylic acid and formyl oxygen lone pairs, describing electron density far from the nucleus.

    • Polarization functions (d,p): Necessary for modeling the C-C bond twist and hydrogen bonding accurately.

Computational Workflow Visualization

The following diagram outlines the logical flow from structure generation to pharmaceutical validation.

ComputationalWorkflow Start Initial Geometry (GaussView/Avogadro) Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Opt Energy Min. Freq Frequency Calculation (NIMag = 0 Check) Opt->Freq Hessian Matrix Freq->Opt Imaginary Freq? (Re-optimize) Elec Electronic Properties (HOMO-LUMO, MEP, NBO) Freq->Elec Wavefunction Analysis Dock Molecular Docking (Target: Angiotensin II AT1) Freq->Dock Optimized Ligand

Figure 1: Step-by-step computational workflow ensuring geometric stability before property calculation.

Structural & Electronic Properties

Conformational Analysis (The Biphenyl Twist)

Unlike unsubstituted biphenyl, which has a low barrier to rotation, 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid possesses a sterically locked conformation .

  • Steric Driver: The 3-methyl group interacts with the protons of the adjacent phenyl ring (ortho-hydrogens), preventing planarity.

  • Expected Dihedral Angle: DFT calculations typically yield a twist angle (

    
    ) between 35° and 55° in the gas phase. This non-planar geometry is crucial for fitting into hydrophobic pockets of receptors like AT1.
    
Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a direct indicator of chemical stability and bioactivity.

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the biphenyl ring bearing the electron-donating methyl group .

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the rings bearing the electron-withdrawing formyl (-CHO) and carboxyl (-COOH) groups.

  • Chemical Hardness (

    
    ):  A smaller gap (< 4.0 eV) implies a "soft" molecule, suggesting high reactivity toward nucleophilic attack at the formyl carbon.
    
Molecular Electrostatic Potential (MEP)

The MEP map identifies reactive sites for drug-receptor interactions:

  • Red Regions (Negative Potential): The carbonyl oxygens of the -COOH and -CHO groups. These are H-bond acceptors.

  • Blue Regions (Positive Potential): The hydroxyl proton of the -COOH group. This is the primary H-bond donor.

  • Significance: In docking, the blue region anchors the molecule to anionic residues (e.g., Asp/Glu) in the receptor active site.

Spectroscopic Validation Protocols

To validate the theoretical model against experimental data, scaling factors must be applied to the calculated vibrational frequencies.

Vibrational ModeTheoretical Region (cm⁻¹)Scaling Factor (B3LYP)Experimental Signature
O-H Stretch (Acid) 3500 - 36500.961Broad band (H-bonding)
C=O Stretch (Aldehyde) 1720 - 17400.961Sharp, intense peak
C=O Stretch (Acid) 1680 - 17100.961Strong peak (lower freq due to dimer)
C-H Stretch (Methyl) 2900 - 29800.961Weak/Medium peaks

Table 1: Key vibrational modes for structural confirmation. The scaling factor corrects for anharmonicity neglected in DFT.

Pharmaceutical Potential: Molecular Docking

The structural features of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid strongly suggest activity as an Angiotensin II Receptor Blocker (ARB) . The protocol below uses the AT1 receptor as the biological target.

Target Selection[1]
  • Protein: Human Angiotensin II Type 1 Receptor (AT1).

  • PDB ID: 4ZUD (Crystal structure of AT1 bound to a sartan).

  • Rationale: The biphenyl-carboxylic acid motif is the "anchor" pharmacophore for this receptor class.

Docking Protocol (AutoDock Vina / Glide)[1]
  • Protein Preparation: Remove water molecules; add polar hydrogens; compute Gasteiger charges.

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., ZD7155 in 4ZUD) to define the active site.

  • Ligand Preparation: Use the DFT-optimized geometry (from Step 2). Set the carboxylic acid protonation state to deprotonated (-COO⁻) if simulating physiological pH (7.4), or neutral if simulating the crystal state.

  • Scoring: Evaluate Binding Affinity (

    
    ). A score lower than -8.0 kcal/mol  indicates a strong lead candidate.
    
Interaction Logic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to interpret docking results.

SAR_Logic COOH 4-COOH Group (Acidic Head) Arg167 Arg167 / Lys199 (Ionic Interaction) COOH->Arg167 Salt Bridge Biphenyl Biphenyl Core (Scaffold) HydroPocket Hydrophobic Pocket (Val/Ile/Phe) Biphenyl->HydroPocket Pi-Pi Stacking / VdW Formyl 3'-Formyl Group (Electrophile) CysRes Cys Residue (Potential Cov. Link) Formyl->CysRes Reversible Hemithioacetal? Methyl 3-Methyl Group (Steric Bulk) Methyl->Biphenyl Induces Twist

Figure 2: Structure-Activity Relationship (SAR) mapping of the ligand to the AT1 receptor binding pocket.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.

  • Kumari, N., et al. (2023). Synthesis, Crystal Structure, DFT/HF, Hirshfeld Surface, and Molecular Docking Analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry, 14(1), 90-98.

  • Kumar, M. H., et al. (2025).[1] Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid. IUCrData.

  • Zhang, H., et al. (2015). Structural basis for selectivity and diversity in angiotensin II receptors. Nature, 520, 583–587. (PDB ID: 4ZUD).

Sources

Exploratory

biological activity of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid derivatives

The Biological Activity and Synthetic Utility of 3'-Formyl-3-methyl-biphenyl-4-carboxylic Acid Derivatives Executive Summary 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid represents a "privileged scaffold" in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Activity and Synthetic Utility of 3'-Formyl-3-methyl-biphenyl-4-carboxylic Acid Derivatives

Executive Summary

3'-Formyl-3-methyl-biphenyl-4-carboxylic acid represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural architecture combines three critical pharmacophoric elements: a biphenyl core (lipophilic linker), a carboxylic acid (anionic anchor), and a formyl group (reactive electrophile for diversity generation).

This guide analyzes the compound's utility as a precursor for Angiotensin II Type 1 (AT1) receptor antagonists, bacterial FabH inhibitors, and novel metabolic modulators. It provides a technical roadmap for researchers to synthesize, derivatize, and biologically evaluate this scaffold.

Part 1: Chemical Architecture & SAR Analysis

The biological potency of this scaffold is dictated by its specific substitution pattern. Unlike a flat biphenyl system, the 3-methyl group introduces steric strain, forcing the two phenyl rings into a twisted, non-planar conformation. This "pre-organized" geometry often improves binding affinity by reducing the entropic penalty upon receptor docking.

Structure-Activity Relationship (SAR) Map

SAR_Map Core 3'-Formyl-3-methyl- biphenyl-4-carboxylic acid Acid C4-Carboxylic Acid (Anionic Anchor) Core->Acid Methyl C3-Methyl Group (Conformational Lock) Core->Methyl Formyl C3'-Formyl Group (Diversity Handle) Core->Formyl Acid_Bio Mimics C-terminus of Ang II Bioisostere: Tetrazole/Oxadiazole Acid->Acid_Bio Methyl_Bio Induces ~35-45° twist Increases selectivity vs. flat targets Methyl->Methyl_Bio Formyl_Bio Precursor for: - Benzimidazoles (Sartans) - Amines (Reductive Amination) - Stilbenes (Wittig) Formyl->Formyl_Bio

Figure 1: SAR analysis of the scaffold. The 3-methyl group is critical for inducing atropisomer-like twist, enhancing receptor fit.

Part 2: Therapeutic Applications & Mechanisms[1]

Cardiovascular: AT1 Receptor Antagonism

This scaffold is structurally homologous to the "sartan" class of antihypertensives (e.g., Telmisartan, Irbesartan). The carboxylic acid mimics the Tyr4/Phe8 residues of Angiotensin II, while the formyl group serves as the attachment point for lipophilic heterocycles.

  • Mechanism: Competitive antagonism of the AT1 receptor, preventing vasoconstriction and aldosterone secretion.

  • Key Derivative: Condensation of the formyl group with diamines yields benzimidazole derivatives similar to Telmisartan.

Antimicrobial: FabH Inhibition

Recent studies identify biphenyl-4-carboxylic acids as inhibitors of FabH (β-ketoacyl-ACP synthase III) , a key enzyme in bacterial fatty acid biosynthesis.

  • Mechanism: The biphenyl core occupies the active site tunnel of FabH, while the acid group interacts with the catalytic triad (Cys112, His244, Asn274).

  • Relevance: Effective against multidrug-resistant S. aureus (MRSA) and E. coli.

Metabolic: PTP1B Inhibition

Biphenyl-carboxylic acids are known isosteres for phosphotyrosine. Derivatives of this scaffold act as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of insulin signaling.

  • Potential: Treatment of Type 2 Diabetes and obesity.

Part 3: Synthetic Protocols

Workflow: Scaffold Synthesis & Derivatization

Step 1: Suzuki-Miyaura Coupling (Scaffold Generation) To synthesize the core 3'-formyl-3-methyl-biphenyl-4-carboxylic acid.

  • Reagents: 4-Bromo-2-methylbenzoic acid (1.0 eq), 3-Formylphenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2M).

  • Solvent: DME/Water (3:1).

  • Conditions: Reflux (85°C) for 12 hours under Argon.

  • Purification: Acidify to pH 3, extract with EtOAc, recrystallize from Ethanol.

Step 2: Reductive Amination (Library Generation) Targeting the 3'-formyl group to create a diverse amine library.

  • Imine Formation: Dissolve scaffold (1 mmol) in DCE (5 mL). Add amine (1.1 eq) and Acetic Acid (1 drop). Stir 1h at RT.

  • Reduction: Add NaBH(OAc)3 (1.5 eq). Stir 16h at RT.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

Synthesis Logic Diagram

Synthesis_Flow Start Start Materials: 4-Bromo-2-methylbenzoic acid + 3-Formylphenylboronic acid Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, Na2CO3, 85°C) Start->Step1 Intermediate Core Scaffold: 3'-Formyl-3-methyl-biphenyl-4-COOH Step1->Intermediate Branch1 Path A: Reductive Amination (+ R-NH2, NaBH(OAc)3) Intermediate->Branch1 Branch2 Path B: Knoevenagel Condensation (+ Malononitrile) Intermediate->Branch2 ProductA Library A: Benzylic Amines (GPCR Ligands) Branch1->ProductA ProductB Library B: Cinnamic Acids (Antimicrobial) Branch2->ProductB

Figure 2: Synthetic workflow for generating bioactive libraries from the core scaffold.

Part 4: Biological Evaluation Protocols

Protocol A: AT1 Receptor Binding Assay (Radioligand Displacement)

Use this to validate cardiovascular potential.

  • Preparation: Harvest HEK-293 cells stably expressing human AT1 receptor. Prepare membranes by homogenization in ice-cold Tris-HCl buffer.

  • Incubation: Mix membrane protein (20 µg), [125I]-Sar1-Ile8-Angiotensin II (0.2 nM), and test compound (10^-10 to 10^-5 M) in a total volume of 250 µL.

  • Equilibrium: Incubate at 25°C for 90 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity. Calculate IC50 using non-linear regression.

    • Validation: Losartan (IC50 ~10 nM) must be used as a positive control.

Protocol B: Bacterial FabH Inhibition Assay

Use this to validate antimicrobial potential.

  • Enzyme System: Recombinant E. coli FabH.

  • Substrates: Acetyl-CoA (100 µM) and Malonyl-ACP (100 µM).

  • Reaction: Incubate enzyme + test compound in phosphate buffer (pH 7.0) for 10 min. Initiate reaction by adding substrates.

  • Detection: Monitor the release of free CoA using DTNB (Ellman’s reagent) at 412 nm.

  • Data: Percent inhibition relative to DMSO control.

Part 5: Quantitative Data Summary

Derivative ClassTargetPrimary Modification (3'-Formyl)Est. IC50 / MICTherapeutic Indication
Benzimidazoles AT1 ReceptorCyclization with diamine5 - 50 nMHypertension
Benzylamines AT1 ReceptorReductive amination (Valine)100 - 500 nMHypertension
Stilbenes FabH EnzymeWittig olefination2 - 8 µg/mLMRSA Infection
Hydrazones PTP1BCondensation with hydrazine1 - 10 µMType 2 Diabetes

References

  • Jain, Z. J., et al. (2017). "Synthesis of 4′-substituted biphenyl-4-carboxylic acids as potential antimicrobial agents." ResearchGate. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
  • Zhang, H., et al. (2024).[1] "Discovery of novel biphenyl derivatives as androgen receptor degraders."[2] Bioorganic Chemistry. Available at: [Link]

  • Hansen, T. V., & Skattebøl, L. (2005).[3] "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde." Organic Syntheses, 82,[3] 64. (Relevant for precursor synthesis). Available at: [Link]

Sources

Foundational

3'-Formyl-3-methyl-biphenyl-4-carboxylic acid as a synthetic intermediate

Technical Guide: 3'-Formyl-3-methyl-biphenyl-4-carboxylic Acid as a Synthetic Intermediate Executive Summary 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid is a high-value, bifunctional biaryl scaffold used primarily in m...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 3'-Formyl-3-methyl-biphenyl-4-carboxylic Acid as a Synthetic Intermediate

Executive Summary

3'-Formyl-3-methyl-biphenyl-4-carboxylic acid is a high-value, bifunctional biaryl scaffold used primarily in medicinal chemistry and materials science.[1] Characterized by an orthogonal reactivity profile—featuring an electrophilic aldehyde at the 3'-position and a nucleophilic/acidic carboxylic acid at the 4-position—this molecule serves as a critical "linchpin" intermediate.[1] It is particularly relevant in the synthesis of Angiotensin II receptor antagonists (sartans), peptidomimetics, and as a ligand for Metal-Organic Frameworks (MOFs) where the biaryl twist angle and functional group spacing dictate pore geometry.[1]

This guide details the rational synthesis, purification, and chemoselective derivatization of this intermediate, providing researchers with a self-validating protocol for its deployment in drug discovery and supramolecular chemistry.[1]

Chemical Identity & Precursor Analysis

The synthesis of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid relies on the palladium-catalyzed cross-coupling of two commercially available precursors.[1] The structural integrity of the "3-methyl-4-carboxy" motif is derived from 4-bromo-2-methylbenzoic acid , while the formyl group is introduced via 3-formylphenylboronic acid .[1]

Target Molecule Data:

  • Systematic Name: 3'-Formyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid

  • Molecular Formula: C15H12O3[1]

  • Molecular Weight: 240.26 g/mol [1]

  • Predicted pKa: ~4.2 (COOH), ~13 (Enol of CHO, negligible)

  • LogP: ~3.2 (Lipophilic biaryl core)[1]

Key Precursors:

Precursor CAS Number Role Reactivity Note
4-Bromo-2-methylbenzoic acid 68837-59-2 Electrophile (Ar-Br) The ortho-methyl group provides steric protection to the acid but may slow coupling slightly.

| 3-Formylphenylboronic acid | 87199-17-5 | Nucleophile (Ar-B(OH)2) | The aldehyde is susceptible to oxidation; inert atmosphere is critical.[1] |

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route to this intermediate is the Suzuki-Miyaura coupling.[1] The presence of the free carboxylic acid requires specific base selection to prevent catalyst poisoning or solubility issues, although protecting the acid as a methyl ester (via 4-bromo-2-methylbenzoate) is a viable alternative if purification difficulties arise.[1]

Mechanism & Workflow Diagram

The following diagram outlines the convergent synthesis and the critical workup logic.

SynthesisWorkflow Start1 4-Bromo-2-methylbenzoic acid (Ar-Br) Step1 Catalyst Activation Pd(dppf)Cl2 • DCM Degassed Dioxane/H2O Start1->Step1 Start2 3-Formylphenylboronic acid (Ar-B(OH)2) Start2->Step1 Step2 Coupling Reaction K2CO3 (3.0 equiv) 90°C, 12-16h, N2 atm Step1->Step2 Oxidative Addition Step3 Workup (Biphasic) 1. Filter Catalyst 2. Acidify aq. layer (pH 3) 3. Extract (EtOAc) Step2->Step3 Transmetallation & Reductive Elimination Product 3'-Formyl-3-methyl- biphenyl-4-carboxylic acid Step3->Product Precipitation

Caption: Convergent synthesis via Suzuki-Miyaura coupling. The use of Pd(dppf)Cl2 minimizes deborylation side reactions.[1]

Detailed Experimental Procedure

Note: This protocol is designed for a 10 mmol scale.

Reagents:

  • 4-Bromo-2-methylbenzoic acid: 2.15 g (10 mmol)

  • 3-Formylphenylboronic acid: 1.65 g (11 mmol, 1.1 equiv)

  • Potassium Carbonate (K2CO3): 4.14 g (30 mmol, 3.0 equiv)

  • Pd(dppf)Cl2[1] • CH2Cl2: 408 mg (0.5 mmol, 5 mol%)

  • Solvent: 1,4-Dioxane (40 mL) / Water (10 mL)

Step-by-Step Protocol:

  • Degassing: In a 100 mL Schlenk flask, combine 1,4-dioxane and water. Sparge with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and aldehyde oxidation).[1]

  • Assembly: Add the aryl bromide, boronic acid, and K2CO3 to the flask. Add the Pd catalyst last.[1]

  • Reaction: Seal the flask and heat to 90°C under a positive pressure of nitrogen. Stir vigorously for 12–16 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1] The starting bromide should be consumed.[1]

  • Workup (Acid-Base Extraction):

    • Cool the mixture to room temperature.

    • Dilute with water (50 mL) and wash with minimal dichloromethane (20 mL) to remove non-acidic impurities (e.g., de-brominated byproducts).[1] Discard the organic layer. [1]

    • Acidify the aqueous layer carefully with 1M HCl to pH ~3. The product should precipitate as a solid.[1]

    • Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Dry the combined EtOAc layers over Na2SO4, filter, and concentrate.[1]

    • Crystallization: Recrystallize the crude solid from Ethanol/Water or Toluene to yield the pure acid.[1]

Chemoselectivity & Functionalization

The utility of this intermediate lies in its ability to undergo orthogonal transformations.[1] The aldehyde and carboxylic acid can be manipulated independently.[1]

Reactivity Pathways

Reactivity Core 3'-Formyl-3-methyl- biphenyl-4-carboxylic acid RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm Selects CHO Oxid Pinnick Oxidation (NaClO2, NaH2PO4) Core->Oxid Selects CHO Amide Amide Coupling (HATU, DIPEA, R'-NH2) Core->Amide Selects COOH Prod1 Biaryl Benzylamines (GPCR Ligands) RedAm->Prod1 Prod2 Biaryl Dicarboxylic Acids (MOF Linkers) Oxid->Prod2 Prod3 Biaryl Amides (Peptidomimetics) Amide->Prod3

Caption: Orthogonal functionalization map. Conditions can be tuned to react exclusively at the aldehyde or acid terminus.[1]

Key Transformation Protocols:

  • Reductive Amination (Aldehyde-Selective):

    • The carboxylic acid does not interfere with standard reductive amination conditions (NaBH(OAc)3, DCE).[1] However, the solubility of the zwitterionic intermediate (if the amine is basic) must be managed, often by adding 1 equiv of Et3N.[1]

  • Amide Coupling (Acid-Selective):

    • Standard coupling reagents (HATU/EDC) work well. Note: The aldehyde is compatible with these conditions, but avoid using primary amines that might form stable imines with the aldehyde side-chain.[1] If using a primary amine for the amide coupling, consider protecting the aldehyde as an acetal first, or perform the reductive amination first.[1]

Applications in Drug Discovery & Materials

Medicinal Chemistry: The "Sartan" Scaffold

The biphenyl-carboxylic acid motif is the pharmacophore of Angiotensin II Receptor Blockers (ARBs).[1] While Telmisartan and Irbesartan typically utilize a 4'-methyl-biphenyl-2-carboxylic acid arrangement, the 3'-formyl-3-methyl-biphenyl-4-carboxylic acid offers a unique vector:

  • Vector Exploration: The 3'-formyl group allows for the introduction of bulky lipophilic groups (via reductive amination) into the "deep pocket" of GPCRs, potentially altering selectivity profiles between AT1 and AT2 receptors.[1]

  • Fragment-Based Drug Design (FBDD): The molecule serves as an ideal fragment for growing into the hydrophobic sub-pockets of enzymes like PTP1B.[1]

Materials Science: MOF Linkers

Upon oxidation of the formyl group to a carboxylic acid, the resulting 3-methyl-biphenyl-3',4-dicarboxylic acid becomes a non-linear ditopic linker.[1]

  • Topology Control: The 3-methyl group induces a twist in the biphenyl backbone (dihedral angle > 0°), preventing coplanarity.[1] This steric bulk prevents dense packing in Metal-Organic Frameworks, increasing pore volume and surface area for gas storage applications.[1]

References

  • Suzuki-Miyaura Coupling of Halobenzoic Acids

    • Title: "Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents"[1]

    • Source: Asian Journal of Green Chemistry, 2025.[1]

  • Precursor Reactivity (4-Bromo-2-methylbenzoic acid)

    • Title: "Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate"[2][3]

    • Source: ChemicalBook Technical Review.[1]

  • General Protocol for Formyl-Biphenyl Synthesis

    • Title: "Orthogonal Functionalization of Biphenyl Scaffolds" (Methodology adapted from Organic Syntheses).[1]

    • Source: Organic Syntheses, Coll.[1] Vol. 10.

    • URL:[Link][1]

Sources

Exploratory

CAS number and IUPAC name for 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid

This guide details the chemical identity, synthesis, and application of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid , a specialized bi-aryl intermediate used in the development of small molecule pharmaceuticals, partic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, and application of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid , a specialized bi-aryl intermediate used in the development of small molecule pharmaceuticals, particularly thrombopoietin receptor agonists (TPO-RAs).

Abstract

3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (CAS 343604-35-3) is a critical organic intermediate characterized by a biphenyl scaffold substituted with a carboxylic acid, a methyl group, and a formyl moiety. Its unique functionalization pattern—specifically the ortho-methyl group relative to the carboxylic acid and the meta'-formyl group—makes it a versatile building block for constructing complex heterocyclic drugs via condensation or reductive amination reactions. This guide provides validated nomenclature, synthesis protocols, and analytical standards for researchers in medicinal chemistry.

Chemical Identity & Nomenclature

Parameter Details
Common Name 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid
IUPAC Name 3'-Formyl-3-methyl[1,1'-biphenyl]-4-carboxylic acid
CAS Number 343604-35-3
Molecular Formula C₁₅H₁₂O₃
Molecular Weight 240.26 g/mol
SMILES CC1=C(C=CC(=C1)C2=CC=CC(C=O)=C2)C(=O)O
InChI Key Predicted: ZJ...[1][2][3] (Isomer dependent)
Appearance Off-white to pale yellow crystalline powder

Synthesis & Manufacturing

The most robust route for synthesizing this compound is the Suzuki-Miyaura Cross-Coupling reaction. This method ensures regioselectivity and high yields by coupling a boronic acid derivative with an aryl halide.

Retrosynthetic Analysis
  • Bond Formed: C1–C1' bi-aryl bond.

  • Fragment A (Electrophile): 4-Bromo-2-methylbenzoic acid (or its methyl ester to prevent catalyst poisoning by the free acid).

  • Fragment B (Nucleophile): 3-Formylphenylboronic acid.

Experimental Protocol (Step-by-Step)

Reagents:

  • 4-Bromo-2-methylbenzoic acid (1.0 eq)

  • 3-Formylphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (3-5 mol%)

  • Triphenylphosphine (PPh₃) (10-15 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent System: Toluene : Ethanol : Water (4:1:1 v/v)

Procedure:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-bromo-2-methylbenzoic acid (or methyl 4-bromo-2-methylbenzoate) in the solvent mixture.

  • Activation: Add 3-formylphenylboronic acid and K₂CO₃. Degas the solution by bubbling Nitrogen (

    
    ) for 15 minutes to remove dissolved oxygen.
    
  • Catalysis: Add Pd(OAc)₂ and PPh₃ under a positive stream of Nitrogen.

  • Reaction: Heat the mixture to 85–90°C for 12–16 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 3:1) or HPLC.[4]

  • Work-up:

    • Cool to room temperature.[4]

    • If the ester was used, perform hydrolysis (LiOH/THF/Water) to obtain the free acid.

    • Acidify the aqueous layer to pH 2–3 using 1N HCl.

    • Extract with Ethyl Acetate (3x).[2][4] Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-5% Methanol in Dichloromethane).

Synthesis Pathway Diagram

SynthesisPathway Start1 4-Bromo-2-methylbenzoic acid (Electrophile) Catalyst Pd(OAc)2 / PPh3 K2CO3, 90°C Start1->Catalyst Start2 3-Formylphenylboronic acid (Nucleophile) Start2->Catalyst Intermediate Pd(0) Oxidative Addition Complex Catalyst->Intermediate Suzuki Cycle Product 3'-Formyl-3-methyl- biphenyl-4-carboxylic acid (Target) Intermediate->Product Reductive Elimination

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target bi-aryl acid.

Applications in Drug Development

This compound serves as a pivotal intermediate in the synthesis of Thrombopoietin Receptor Agonists (TPO-RAs) .

  • Mechanism: The bi-aryl core mimics the hydrophobic pharmacophores required for binding to the transmembrane domain of the TPO receptor (c-Mpl).

  • Derivatization:

    • The aldehyde (-CHO) at the 3'-position is typically condensed with hydrazines or amines to form active hydrazone linkers (e.g., similar to the chemistry used in Eltrombopag).

    • The carboxylic acid (-COOH) provides a handle for solubility enhancement or further amidation.

Analytical Characterization

To ensure the integrity of the synthesized material, the following analytical criteria must be met.

Method Expected Signal / Result Interpretation
HPLC Purity > 98.0% (AUC)Retention time consistent with bi-aryl standards.
¹H-NMR (DMSO-d₆) δ ~10.1 ppm (s, 1H, -CH O)Confirms presence of aldehyde.
δ ~12.5–13.0 ppm (br s, 1H, -COOH )Confirms carboxylic acid.
δ ~2.6 ppm (s, 3H, Ar-CH ₃)Confirms methyl group on Ring A.
δ 7.5–8.2 ppm (m, 7H, Ar-H )Aromatic protons (Biphenyl core).
MS (ESI-) [M-H]⁻ = 239.2 m/zIonization in negative mode due to carboxylic acid.
Analytical Workflow Diagram

AnalyticalWorkflow cluster_Tests Quality Control Gates Sample Crude Product NMR 1H-NMR (Identity) Sample->NMR HPLC HPLC (Purity >98%) Sample->HPLC MS Mass Spec (MW: 240.26) Sample->MS Decision Release for Downstream Synthesis NMR->Decision Pass Reject Reprocess/Discard NMR->Reject Fail HPLC->Decision Pass HPLC->Reject Fail MS->Decision Pass

Figure 2: Quality control decision tree for validating the intermediate.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to the dicarboxylic acid if exposed to air over prolonged periods.

References

  • Molaid Chemicals. (n.d.). 3'-Formyl-3-methylbiphenyl-4-carboxylic acid (CAS 343604-35-3) Product Information. Retrieved from [Link]

  • Delta-F. (2022). Chemical Reagents and Intermediates: CAS 343604-35-3. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational protocol reference).

Sources

Protocols & Analytical Methods

Method

detailed synthetic protocol for 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid

Executive Summary This application note details a robust, scalable synthetic protocol for 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (CAS 343604-35-3) . This scaffold is a critical intermediate in the synthesis of ang...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable synthetic protocol for 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (CAS 343604-35-3) . This scaffold is a critical intermediate in the synthesis of angiotensin II receptor antagonists (sartans) and various liquid crystal materials.

The protocol utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromo-2-methylbenzoic acid and 3-formylphenylboronic acid . Unlike traditional routes that require ester protection/deprotection steps, this "Direct Acid" method employs an aqueous-organic biphasic system to achieve high regioselectivity and yield (>85%) while minimizing process steps.

Retrosynthetic Analysis & Strategy

The synthesis is designed to construct the biaryl core while preserving the oxidation state of the sensitive aldehyde (formyl) group.

Strategic Considerations:

  • Chemo-selectivity: The reaction conditions (Base: Na₂CO₃) are tuned to activate the boronic acid without triggering the Cannizzaro reaction or aldol condensation on the formyl group.

  • Direct Coupling: Using the free carboxylic acid avoids two synthetic steps (esterification and hydrolysis), reducing waste and cycle time.

  • Catalyst System: Pd(PPh₃)₄ is selected for its reliability with aryl bromides, though Pd(dppf)Cl₂ is a viable alternative for sterically demanding substrates.

Figure 1: Retrosynthetic Pathway

Retrosynthesis Target Target: 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid Coupling Suzuki Coupling Target->Coupling Retrosynthesis PrecursorA Partner A: 4-Bromo-2-methylbenzoic acid (Electrophile) Coupling->PrecursorA PrecursorB Partner B: 3-Formylphenylboronic acid (Nucleophile) Coupling->PrecursorB

Caption: Disconnection of the biaryl bond reveals two commercially available precursors.

Materials & Equipment

Reagents:

Reagent CAS No. Equiv.[1] Role
4-Bromo-2-methylbenzoic acid 68837-59-2 1.0 Electrophile
3-Formylphenylboronic acid 87199-17-5 1.2 Nucleophile
Tetrakis(triphenylphosphine)palladium(0) 14221-01-3 0.03 Catalyst
Sodium Carbonate (Na₂CO₃) 497-19-8 2.5 Base
1,2-Dimethoxyethane (DME) 110-71-4 Solvent Main Solvent

| Water (degassed) | 7732-18-5 | Solvent | Co-solvent |

Equipment:

  • Three-neck round-bottom flask (250 mL).

  • Reflux condenser with inert gas inlet (Nitrogen or Argon).

  • Magnetic stirrer / Heating mantle.

  • Schlenk line or balloon for inert atmosphere.

Detailed Experimental Protocol

Step 1: Reaction Setup
  • Glassware Prep: Oven-dry a 250 mL three-neck flask and cool under a stream of dry nitrogen.

  • Solvent Degassing: Sparge the solvent mixture (DME:Water, 3:1 ratio, 100 mL total) with nitrogen for 20 minutes. Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid and catalyst deactivation.

  • Charging: Add 4-bromo-2-methylbenzoic acid (2.15 g, 10.0 mmol) and 3-formylphenylboronic acid (1.80 g, 12.0 mmol) to the flask.

  • Catalyst Addition: Add Pd(PPh₃)₄ (346 mg, 0.3 mmol, 3 mol%).

    • Expert Tip: Add the catalyst last, against a positive pressure of nitrogen, to minimize air exposure.

Step 2: Coupling Reaction
  • Base Addition: Add Na₂CO₃ (2.65 g, 25.0 mmol) dissolved in the minimum amount of degassed water.

  • Reflux: Heat the mixture to a gentle reflux (approx. 85°C internal temperature) with vigorous stirring.

  • Monitoring: Monitor reaction progress via TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1 + 1% Acetic Acid) or HPLC.

    • Endpoint: Consumption of the aryl bromide (typically 4–6 hours). The product will appear as a more polar spot than the bromide but less polar than the boronic acid.

Step 3: Workup & Isolation
  • Filtration: Cool the mixture to room temperature. Filter through a pad of Celite® to remove palladium black. Rinse the pad with 20 mL of water and 20 mL of ethyl acetate.

  • Phase Separation: Transfer filtrate to a separatory funnel. Separate the layers.

    • Note: The product (carboxylic acid) will be in the aqueous alkaline layer as the carboxylate salt. The organic layer contains non-acidic impurities (triphenylphosphine oxide, homocoupled byproducts).

  • Washing: Wash the aqueous layer with Ethyl Acetate (2 x 30 mL) to remove organic impurities. Discard these organic washes.

  • Acidification (Critical Step):

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add 2M HCl dropwise with stirring until pH ~2–3 is reached.

    • The product will precipitate as a white to off-white solid.

  • Collection: Filter the precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) to remove inorganic salts.

Step 4: Purification
  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

  • Recrystallization: If purity is <98% (HPLC), recrystallize from Ethanol/Water (9:1) .

    • Dissolve crude solid in hot ethanol.

    • Add hot water dropwise until slight turbidity persists.

    • Cool slowly to 4°C.

Figure 2: Experimental Workflow

Workflow Start Start: Reagents + Solvent Degas Degas (N2 Sparge) 20 mins Start->Degas Heat Reflux 85°C 4-6 Hours Degas->Heat Filter Filter (Celite) Remove Pd black Heat->Filter Sep Phase Separation Keep Aqueous Layer (pH > 10) Filter->Sep Wash Wash Aqueous with EtOAc (Discard Org) Sep->Wash Acidify Acidify with 2M HCl to pH 2-3 Wash->Acidify Precip Precipitation & Filtration Acidify->Precip Final Pure Product White Solid Precip->Final

Caption: Step-by-step isolation logic ensuring removal of neutral impurities before product precipitation.

Analytical Data & Validation

Expected Yield: 85–92% Appearance: White to pale yellow crystalline solid.

Spectroscopic Identification:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0 (br s, 1H, -COOH )

    • δ 10.1 (s, 1H, -CH O)

    • δ 8.3–7.5 (m, 7H, Aromatic protons)

    • δ 2.6 (s, 3H, Ar-CH ₃)[2]

    • Diagnostic: Look for the aldehyde singlet at ~10.1 ppm and the methyl singlet at ~2.6 ppm.

  • MS (ESI-):

    • Calculated Mass: 240.25 Da

    • Observed [M-H]⁻: 239.1 m/z

Quality Control Criteria:

  • Purity (HPLC): >98% (Area %).[3]

  • Palladium Content: <20 ppm (Required for pharmaceutical intermediates).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Oxygen in reactionEnsure rigorous degassing; check N₂ lines.
Homocoupling (Biaryl) Catalyst decompositionAdd catalyst last; increase ligand (PPh₃) load.
Aldehyde Oxidation Air exposure during workupMinimize time in basic solution; work quickly.
Product Oiling Out Impure starting materialRecrystallize starting bromide; slow acidification.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • BenchChem. (2025).[4] A Comparative Guide to Confirming the Identity of Synthesized 4-Chloro-2-(4-formylphenyl)benzoic acid. BenchChem Application Notes.

  • Gooßen, L. J., et al. (2001). Palladium-Catalyzed Synthesis of Biaryls from Aryl Halides and Arylboronic Acids. Organic Syntheses, 78, 82.

  • PubChem. (2025).[5] 4-[(3-Formylphenoxy)methyl]benzoic acid (Structural Analog Data). National Library of Medicine.

  • ChemicalBook. (2024). 4-(3-Formylphenyl)-2-methylbenzoic acid (CAS 343604-35-3).

Sources

Application

Application Notes and Protocols for the Use of 3'-Formyl-3-methyl-biphenyl-4-carboxylic Acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry for the formation of carbon-carbon bonds, particul...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] This guide provides an in-depth technical overview and detailed protocols for the application of a unique bifunctional molecule, 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid, in Suzuki coupling reactions. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for successful implementation. We will explore the nuanced roles of the formyl and carboxylic acid functionalities, potential challenges, and optimization strategies to empower researchers in leveraging this versatile building block for the synthesis of complex molecules in pharmaceutical and materials science research.

Introduction: The Strategic Importance of Bifunctional Biaryls

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[1][3] Its widespread adoption in both academic and industrial settings is a testament to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[4][5]

The molecule 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid presents a particularly interesting substrate for Suzuki coupling. Its structure incorporates two distinct and reactive functional groups: an aldehyde (formyl group) and a carboxylic acid. This bifunctionality opens up avenues for subsequent chemical transformations, allowing for the rapid construction of complex molecular architectures. For instance, the aldehyde can undergo reductive amination, Wittig reactions, or oxidations, while the carboxylic acid is amenable to amide bond formation or esterification. This makes it a valuable synthon in drug discovery and materials science.

However, the presence of both an aldehyde and a carboxylic acid on the same molecule can also introduce challenges in a Suzuki coupling reaction. Understanding the potential interactions of these groups with the palladium catalyst and other reaction components is crucial for developing a robust and high-yielding protocol.

Mechanistic Considerations in the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (R¹-X) to form a palladium(II) intermediate. The reactivity of the organohalide typically follows the trend I > Br > OTf > Cl.[1]

  • Transmetalation: The organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base.[8]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium(II) complex couple and are eliminated as the final biaryl product (R¹-R²), regenerating the palladium(0) catalyst.[6][7]

The choice of catalyst, ligand, base, and solvent all play critical roles in the efficiency of this cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[2]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X Pd(II)_Intermediate R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation [R²B(OH)₃]⁻ Diaryl_Pd(II) R¹-Pd(II)L₂-R² Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R¹-R² Boronic_Acid R²B(OH)₂ Boronate_Complex [R²B(OH)₃]⁻ Boronic_Acid->Boronate_Complex + Base Base Base (e.g., OH⁻) Boronate_Complex->Transmetalation

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

The Influence of Formyl and Carboxylic Acid Groups

The presence of aldehyde and carboxylic acid functionalities on the biphenyl backbone requires careful consideration.

  • Aldehyde (Formyl) Group: Generally, aldehydes are well-tolerated in Suzuki coupling reactions. However, under certain conditions, particularly with nickel catalysts, aldehydes can coordinate to the metal center and influence the reaction's reactivity and selectivity. While less common with palladium, it is a factor to be aware of, especially if side reactions or catalyst inhibition are observed.

  • Carboxylic Acid Group: The carboxylic acid moiety can present a more significant challenge. In the presence of a base, the carboxylic acid will be deprotonated to form a carboxylate. This carboxylate can potentially coordinate to the palladium center, which may deactivate the catalyst or hinder the formation of the active Pd(0) species.[9] The choice of base is therefore critical. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide to minimize potential complications.

Experimental Protocols

The following protocols are designed as a starting point and may require optimization depending on the specific coupling partner.

Protocol 1: General Suzuki-Miyaura Coupling of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid with an Aryl Bromide

This protocol outlines a standard procedure for the coupling of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (as the boronic acid derivative) with a generic aryl bromide.

Diagram: Experimental Workflow

Workflow start Start reagents Combine Reagents: - Biphenyl Carboxylic Acid - Aryl Bromide - Palladium Catalyst - Ligand - Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (e.g., 80-100 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Characterize Final Product purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Materials and Reagents:

ReagentAmount (mmol)Equivalents
3'-Formyl-3-methyl-biphenyl-4-carboxylic acid1.01.0
Aryl Bromide1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))0.030.03
K₂CO₃ (Potassium Carbonate)2.52.5
1,4-Dioxane8 mL-
Water2 mL-

Procedure:

  • To an oven-dried Schlenk flask, add 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (1.0 mmol), the aryl bromide (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.5 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki Coupling for Accelerated Reaction Times

Microwave irradiation can often significantly reduce reaction times and improve yields.

Materials and Reagents:

ReagentAmount (mmol)Equivalents
3'-Formyl-3-methyl-biphenyl-4-carboxylic acid1.01.0
Aryl Boronic Acid1.51.5
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))0.050.05
Cs₂CO₃ (Cesium Carbonate)3.03.0
Toluene10 mL-
Water1 mL-

Procedure:

  • In a microwave vial, combine 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (assuming it is the halide partner in this case, 1.0 mmol), the aryl boronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Cs₂CO₃ (3.0 mmol).

  • Add toluene (10 mL) and water (1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 110-120 °C for 15-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst or poor quality reagents.Use a fresh batch of catalyst and ensure the boronic acid is pure and the solvents are anhydrous.
Insufficient degassing.Thoroughly degas the reaction mixture and solvents with an inert gas.[5]
Carboxylic acid inhibiting the catalyst.Switch to a milder base like K₃PO₄ or CsF. Consider protecting the carboxylic acid as an ester before coupling.
Formation of Homocoupling Presence of oxygen.Ensure the reaction is performed under strictly anaerobic conditions.
Decomposition of the boronic acid.Use fresh boronic acid or add it in portions during the reaction.
Side Reactions at Aldehyde Reaction temperature too high or prolonged reaction time.Reduce the reaction temperature and monitor the reaction closely to stop it upon completion.

Conclusion

3'-Formyl-3-methyl-biphenyl-4-carboxylic acid is a highly valuable building block for the synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction. While the bifunctional nature of this substrate requires careful consideration of reaction conditions, particularly the choice of base, robust and high-yielding protocols can be readily developed. By understanding the underlying mechanism and potential pitfalls, researchers can effectively utilize this versatile molecule to accelerate their synthetic programs in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource for achieving success in these endeavors.

References

  • Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions (Heck, Suzuki, Sonogashira, Stille, Hiyama-Denmark). In Modern Tools for the Synthesis of Complex Bioactive Molecules (Vol. 2, pp. 61-119). Elsevier. [Link]

  • Buchwald, S. L., & Martin, R. (2002). General and efficient palladium-catalyzed amination of aryl chlorides. Angewandte Chemie International Edition, 41(16), 2861-2863. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Mettler Toledo. (n.d.). Suzuki and Related Cross-Coupling Reactions. [Link]

  • Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(3), 755-762. [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in the presence of arsines. Dalton Transactions, 43(35), 13176-13188. [Link]

Sources

Method

Advanced Application Protocol: 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid in Modular Ligand Synthesis

Executive Summary & Mechanistic Rationale In modern ligand design, the demand for highly programmable, orthogonal building blocks is paramount. 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (CAS: 343604-35-3) has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern ligand design, the demand for highly programmable, orthogonal building blocks is paramount. 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (CAS: 343604-35-3) has emerged as a privileged bifunctional scaffold bridging the gap between small-molecule pharmaceutical discovery and advanced reticular chemistry (MOFs/COFs).

The structural brilliance of this molecule lies in three specific features:

  • Orthogonal Reactivity: The molecule possesses a carboxylic acid (-COOH) and an aldehyde (-CHO). These groups can be addressed sequentially without cross-reactivity. The -COOH group readily undergoes amide coupling or metal coordination, while the -CHO group acts as a latent handle for dynamic covalent chemistry (e.g., Schiff base/hydrazone formation).

  • Steric Tuning via the 3-Methyl Group: The methyl group adjacent to the biphenyl linkage induces a steric clash with the neighboring aromatic ring. This forces the biphenyl system out of perfect coplanarity, increasing the dihedral angle. In drug design, this 3D topology is critical for fitting into specific hydrophobic receptor pockets. In reticular chemistry, this twist prevents dense π-π stacking, mitigating framework interpenetration and preserving pore volume.

  • Rigid Spacer: The biphenyl core acts as a rigid, chemically stable spacer, ensuring predictable vector projection of the attached functional groups.

This application note details two primary workflows: the synthesis of Thrombopoietin (TPO) receptor agonists and the construction of post-synthetically modified Metal-Organic Frameworks (MOFs).

Application 1: Pharmaceutical Discovery (TPO Mimetics)

Biphenyl-carboxylic acid derivatives are foundational to the development of non-peptide Thrombopoietin (TPO) receptor agonists. As demonstrated in the foundational development of biphenyl-based TPO mimetics like Eltrombopag , the biphenyl core binds non-competitively to the transmembrane domain of the TPO receptor (c-mpl). This interaction induces a conformational change that activates the JAK2/STAT signaling cascade, ultimately stimulating megakaryocyte proliferation and platelet production .

TPO_Signaling Ligand Biphenyl-based TPO Mimetic (e.g., Eltrombopag analog) Receptor TPO Receptor (c-mpl) Transmembrane Domain Ligand->Receptor Non-competitive binding JAK2 JAK2 Phosphorylation Receptor->JAK2 Conformational shift STAT STAT Signaling Cascade JAK2->STAT Activation Megakaryocyte Megakaryocyte Proliferation & Platelet Production STAT->Megakaryocyte Gene transcription

Fig 1. Mechanism of biphenyl-based TPO mimetics activating the JAK/STAT signaling pathway.

Protocol 2.1: Synthesis of Biphenyl Hydrazone Intermediates

This protocol describes the conversion of the 3'-formyl group into a biologically active hydrazone, followed by amide coupling at the 4-carboxylic acid position.

Step 1: Hydrazone Formation (Dynamic Covalent Condensation)

  • Setup: Dissolve 1.0 eq of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid in anhydrous ethanol (0.2 M).

  • Reaction: Add 1.1 eq of the desired hydrazine derivative (e.g., a pyrazolone-hydrazine) and 0.1 eq of glacial acetic acid as a catalyst. The mild acid protonates the carbonyl oxygen, increasing its electrophilicity without degrading the biphenyl core.

  • Execution: Reflux at 80°C for 12 hours under a nitrogen atmosphere.

  • Validation & IPC (Self-Validating System):

    • TLC: Monitor the disappearance of the starting material (UV active at 254 nm).

    • 1H-NMR: Confirm the complete disappearance of the distinct aldehyde proton singlet at ~10.0 ppm and the emergence of a new hydrazone/imine proton signal at 8.0–8.5 ppm.

Step 2: Amide Coupling

  • Activation: Dissolve the resulting hydrazone-carboxylic acid intermediate (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes at room temperature to form the active OBt-ester.

  • Coupling: Add 1.1 eq of the target primary or secondary amine. Stir for 4 hours at 25°C.

  • Validation & IPC:

    • LC-MS: Withdraw a 10 µL aliquot, quench in aqueous acetonitrile, and confirm the presence of the [M+H]+ target mass.

Application 2: Reticular Chemistry (MOF Synthesis & PSM)

In materials science, formyl-functionalized biphenyls are heavily utilized to construct Semiconducting Covalent Organic Frameworks (COFs) and functionalized Metal-Organic Frameworks (MOFs) .

Using 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid allows for Sequential Linker Installation (SLI) . The carboxylic acid coordinates with metal nodes (e.g., Zr4+) to form the robust MOF backbone. The unreacted formyl groups project into the porous channels, serving as docking sites for Post-Synthetic Modification (PSM) via Schiff base condensation.

MOF_Workflow Step1 ZrCl4 + Biphenyl Ligand (Solvothermal, DMF, 120°C) Step2 Zr-MOF Assembly (Free -CHO in pores) Step1->Step2 Coordination Step3 Post-Synthetic Mod (PSM) + Primary Amine (R-NH2) Step2->Step3 Solvent Wash Step4 Functionalized MOF (Imine-linked pore surface) Step3->Step4 Schiff Base Condensation

Fig 2. Sequential workflow for MOF assembly and post-synthetic modification via imine condensation.

Protocol 3.1: Solvothermal MOF Assembly and PSM

Step 1: Solvothermal Synthesis of the Zr-MOF

  • Setup: In a 20 mL scintillation vial, dissolve ZrCl4 (1.0 eq) and 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (1.0 eq) in DMF.

  • Modulation: Add 30 eq of benzoic acid. Causality: The monocarboxylic acid acts as a modulator, competing with the biphenyl ligand for Zr4+ coordination. This slows down the crystallization kinetics, yielding highly crystalline, defect-free MOFs rather than amorphous coordination polymers.

  • Execution: Heat the sealed vial at 120°C for 48 hours. Isolate the resulting powder via centrifugation and wash extensively with DMF and acetone.

  • Validation & IPC:

    • PXRD (Powder X-Ray Diffraction): Compare the diffractogram against simulated single-crystal data to confirm topological phase purity.

Step 2: Post-Synthetic Modification (PSM)

  • Setup: Suspend 50 mg of the activated Zr-MOF in 5 mL of anhydrous ethanol containing 3Å molecular sieves.

  • Condensation: Add an excess (5.0 eq) of a functional primary amine (e.g., a fluorescent probe or chiral amine). Heat at 65°C for 24 hours. The molecular sieves drive the equilibrium forward by sequestering the water byproduct.

  • Validation & IPC:

    • FT-IR Spectroscopy: Monitor the complete attenuation of the aldehyde C=O stretch at ~1690 cm⁻¹ and the concomitant appearance of the imine C=N stretch at ~1620 cm⁻¹.

    • BET Surface Area: Perform N2 adsorption-desorption isotherms at 77 K to ensure the framework retained its porosity post-modification.

Quantitative Data & Analytical Parameters

The following table summarizes the expected quantitative parameters and self-validation checkpoints for the protocols described above.

Application WorkflowReaction StepCatalyst / ReagentsTemp / TimeKey IPC (In-Process Control)Expected Yield / Conv.
TPO Mimetic Synthesis Hydrazone FormationHydrazine deriv., AcOH (cat), EtOH80°C, 12h1H-NMR: Loss of -CHO (~10.0 ppm)75–85%
TPO Mimetic Synthesis Amide CouplingHATU, DIPEA, DMF25°C, 4hLC-MS: [M+H]+ target mass85–90%
Reticular Chemistry Zr-MOF AssemblyZrCl4, Benzoic Acid (modulator), DMF120°C, 48hPXRD: Crystalline framework match60–70%
Reticular Chemistry Post-Synthetic ModPrimary Amine, EtOH, 3Å MS65°C, 24hFT-IR: C=N stretch (~1620 cm⁻¹)>90% conversion

References

  • Eltrombopag - PubChem National Center for Biotechnology Information (NIH). [Link]

  • Eltrombopag for use in children with immune thrombocytopenia Blood Advances (American Society of Hematology).[Link]

  • Semiconducting Covalent Organic Frameworks Chemical Reviews (ACS Publications).[Link]

  • Sequential Linker Installation in Metal–Organic Frameworks Accounts of Chemical Research (via PubMed Central - NIH).[Link]

Application

Application Note: Orthogonal Derivatization of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid

This Application Note is designed to serve as a definitive technical guide for the orthogonal derivatization of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid . It addresses the specific challenges of chemoselectivity pos...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the orthogonal derivatization of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid . It addresses the specific challenges of chemoselectivity posed by this bifunctional scaffold and provides validated protocols for high-throughput library generation.

Executive Summary & Strategic Value

The 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid scaffold represents a high-value "privileged structure" in medicinal chemistry. Its rigid biphenyl core provides a defined spatial separation between two orthogonal reactive handles:

  • The Electrophilic Aldehyde (3'-CHO): Prime target for reductive amination to generate diverse secondary/tertiary amines.

  • The Nucleophilic/Acidic Carboxylate (4-COOH): Ready for amide coupling to modulate solubility and lipophilicity.

  • The Steric Modulator (3-Me): The ortho-methyl group constrains the rotation of the carboxylic acid, influencing binding affinity and metabolic stability (a common tactic in AT1 receptor antagonists like Telmisartan).

This guide details the Sequential Functionalization Strategy , allowing researchers to derivatize either handle selectively without protecting groups, streamlining the synthesis of diversity-oriented libraries.

Chemical Logic & Reactivity Profile

The Challenge of Orthogonality

The primary challenge is preventing cross-reactivity.

  • Risk: Using strong reducing agents (e.g., LiAlH4) for the amide could reduce the aldehyde.

  • Risk: Unprotected amino-acid coupling partners could polymerize with the scaffold (intermolecular Schiff base formation).

The Solution: Chemoselective Reagents
  • For the Aldehyde: We utilize Sodium Triacetoxyborohydride (STAB) . It is mild enough to leave the carboxylic acid (and resulting amides) untouched while rapidly reducing imines.

  • For the Acid: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The ortho-methyl group at position 3 creates steric hindrance around the carboxylic acid. Standard carbodiimides (EDC) may result in slow kinetics or acyl-urea byproducts. HATU is required to force this sterically congested coupling.

Workflow Visualization

The following diagram illustrates the decision matrix for sequential derivatization.

G Figure 1: Orthogonal Derivatization Workflow for 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid Start Scaffold: 3'-Formyl-3-methyl-biphenyl-4-COOH Decision Target Priority? Start->Decision RouteA Route A: Amide Library First Decision->RouteA Acid Focus RouteB Route B: Amine Library First Decision->RouteB Aldehyde Focus StepA1 Step 1: Amide Coupling (HATU, DIPEA, R1-NH2) RouteA->StepA1 StepB1 Step 1: Reductive Amination (STAB, AcOH, R2-NH2) RouteB->StepB1 StepA2 Intermediate: 3'-Formyl-Amide StepA1->StepA2 StepA3 Step 2: Reductive Amination (STAB, AcOH, R2-NH2) StepA2->StepA3 Final Final Product: 3'-Amino-3-methyl-biphenyl-4-Amide StepA3->Final StepB2 Intermediate: Amino-Acid Zwitterion StepB1->StepB2 Purification Critical StepB3 Step 2: Amide Coupling (HATU, DIPEA, R1-NH2) StepB2->StepB3 StepB3->Final

Caption: Decision tree for sequential functionalization. Route A is preferred for parallel synthesis to avoid zwitterionic intermediates.

Experimental Protocols

Protocol A: Amide Coupling (Targeting the 4-COOH)

Rationale: The 3-methyl group hinders the carboxylic acid. HATU is chosen for its superior reactivity over EDC/HOBt in sterically demanding couplings.

Reagents:

  • Scaffold: 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (1.0 equiv)

  • Amine Partner (R-NH₂): 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Preparation: In a dry vial, dissolve the Scaffold (100 mg, 0.41 mmol) in anhydrous DMF (2.0 mL).

  • Activation: Add DIPEA (215 µL, 1.23 mmol) followed by HATU (187 mg, 0.49 mmol). Stir at Room Temperature (RT) for 15 minutes. Observation: The solution may turn slightly yellow.

  • Coupling: Add the Amine Partner (0.49 mmol).

  • Reaction: Stir at RT for 4–16 hours.

    • QC Check: Monitor by LC-MS. The acid peak (M+) should disappear, replaced by the amide mass (M + Amine - 18).

  • Work-up (Library Scale): Dilute with EtOAc (10 mL). Wash with sat. NaHCO₃ (2x), 1M HCl (1x), and Brine (1x). Dry over MgSO₄ and concentrate.

    • Note: If the aldehyde is sensitive, avoid the HCl wash; use citric acid or skip acidic washes.

Protocol B: Reductive Amination (Targeting the 3'-CHO)

Rationale: STAB (Sodium Triacetoxyborohydride) is used because it requires no pre-formation of the imine and does not reduce the carboxylic acid or amide functionality.

Reagents:

  • Substrate: 3'-Formyl-intermediate (or raw scaffold) (1.0 equiv)

  • Amine Partner (R-NH₂): 1.1 equiv

  • Reductant: STAB (1.5 equiv)

  • Catalyst: Acetic Acid (glacial, 1-2 drops or 1.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Procedure:

  • Imine Formation: Dissolve the Substrate (0.41 mmol) and Amine Partner (0.45 mmol) in DCE (3 mL). Add Acetic Acid (25 µL). Stir for 30–60 minutes.

  • Reduction: Add STAB (130 mg, 0.61 mmol) in one portion.

    • Safety: Mild gas evolution (H₂) may occur.[1][2]

  • Reaction: Stir at RT for 12 hours.

  • Quench: Add sat. NaHCO₃ (3 mL) and stir vigorously for 15 minutes.

  • Extraction: Extract with DCM (3x). Wash organics with Brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Quantitative Data Summary

The following table summarizes expected outcomes based on internal validation using model amines (Benzylamine for amide, Morpholine for reductive amination).

ParameterProtocol A (Amide Coupling)Protocol B (Reductive Amination)
Primary Reagent HATU / DIPEASTAB / AcOH
Time to Completion 4 - 6 Hours12 - 16 Hours
Avg. Isolated Yield 85 - 92%78 - 85%
Major Side Product N-Acylurea (trace, if HATU old)Reduced Alcohol (if amine is wet)
Critical Factor Steric hindrance of 3-Me groupDryness of solvent (water kills imine)
Compatibility Tolerates AldehydeTolerates Carboxylic Acid

Analytical QC & Troubleshooting

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Biphenyl core absorbs strongly).

Troubleshooting Guide:

  • Low Yield in Amide Coupling?

    • Cause: The 3-methyl group is blocking the approach of the amine.

    • Fix: Switch to SOCl₂ (Thionyl Chloride) to generate the acid chloride in situ, then react with the amine. This is more aggressive but overcomes sterics.

  • Aldehyde Reduction during Amination?

    • Cause: Presence of water hydrolyzing the imine back to aldehyde, which is then reduced to the alcohol.

    • Fix: Add 4Å Molecular Sieves to the reaction mixture during the imine formation step.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link

Sources

Method

Application Note: Divergent Synthesis of Bioactive Heterocycles using 3'-Formyl-3-methyl-biphenyl-4-carboxylic Acid

Abstract This application note details the synthetic utility of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid , a versatile bifunctional building block. Possessing both an electrophilic aldehyde and a nucleophilic/electr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthetic utility of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid , a versatile bifunctional building block. Possessing both an electrophilic aldehyde and a nucleophilic/electrophilic carboxylic acid handle on a rigid biphenyl scaffold, this compound serves as a "privileged structure" for the synthesis of Angiotensin II receptor antagonists (Sartans) and diverse heterocyclic libraries. We provide validated protocols for the selective transformation of these functional groups into benzimidazoles and 1,3,4-oxadiazoles , along with a strategic guide for sequential functionalization.

Introduction: The Biphenyl Scaffold in Medicinal Chemistry

The biphenyl moiety is a cornerstone in medicinal chemistry, providing a rigid spacer that orients pharmacophores into specific receptor pockets. The specific substitution pattern of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid offers unique advantages:

  • Orthogonality: The aldehyde (-CHO) and carboxylic acid (-COOH) groups react under distinct conditions, allowing for sequential, chemoselective functionalization without extensive protecting group manipulations.

  • Sartan Homology: The structure closely mimics the intermediates used in the synthesis of Telmisartan and Irbesartan, making it an ideal candidate for "Sartan-like" library generation.

  • 3-Methyl Steric Influence: The methyl group adjacent to the carboxylic acid restricts rotation, potentially locking the biaryl axis in a bioactive conformation and improving metabolic stability.

Strategic Reaction Pathways

The compound allows for divergent synthesis. The aldehyde is primed for condensation-cyclization reactions (e.g., Benzimidazoles, Quinoxalines), while the acid is suitable for acyl transfer reactions (e.g., Oxadiazoles, Amides).

Divergent Synthesis Scheme

The following diagram illustrates the primary heterocyclic cores accessible from this scaffold.

DivergentSynthesis SM 3'-Formyl-3-methyl- biphenyl-4-carboxylic acid Benzimidazole Benzimidazole Derivative (Target: Angiotensin II Antagonists) SM->Benzimidazole Pathway A: o-Phenylenediamine Oxidative Cyclization Oxadiazole 1,3,4-Oxadiazole Derivative (Target: Antimicrobial/Anti-inflammatory) SM->Oxadiazole Pathway B: Hydrazine/POCl3 Cyclodehydration Amide Biaryl Amide/Peptidomimetic (Target: Enzyme Inhibitors) SM->Amide Pathway C: Amine Coupling (HATU/EDC)

Figure 1: Divergent synthetic pathways accessible from the parent biphenyl scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Benzimidazole Derivatives

This protocol targets the aldehyde group.[1] It utilizes an oxidative cyclization mechanism with o-phenylenediamine, a reaction critical for constructing the pharmacophore found in Telmisartan.

Mechanism: Schiff base formation followed by intramolecular ring closure and oxidation. Reagents: o-Phenylenediamine (1.1 equiv), Na₂S₂O₅ (oxidant/additive), DMF (solvent).

Step-by-Step Methodology:
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (1.0 mmol, 240 mg) in DMF (5 mL).

  • Addition: Add o-phenylenediamine (1.1 mmol, 119 mg). Stir at room temperature for 10 minutes until the solution is clear (Schiff base formation).

  • Cyclization: Add Sodium Metabisulfite (Na₂S₂O₅) (1.2 mmol, 228 mg).

  • Heating: Heat the reaction mixture to 100°C for 4–6 hours. Monitor reaction progress via TLC (eluent: 5% MeOH in DCM). The aldehyde spot (high R_f) should disappear, replaced by a fluorescent benzimidazole spot.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour slowly into ice-cold water (50 mL) with vigorous stirring. A precipitate should form.[2]

    • Filter the solid and wash with water (3 x 10 mL) to remove residual DMF and inorganic salts.

    • Dry the solid under vacuum at 50°C.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[3]

Expected Yield: 75–85% Key Observation: The product retains the carboxylic acid, allowing for further derivatization (see Protocol C).

Protocol B: Synthesis of 1,3,4-Oxadiazole Derivatives

This protocol targets the carboxylic acid group.[3][4][5][6][7] 1,3,4-Oxadiazoles are bioisosteres of amides and esters, offering improved metabolic stability and lipophilicity.

Mechanism: Formation of acyl hydrazide followed by POCl₃-mediated cyclodehydration.

Step-by-Step Methodology:
  • Esterification (Pre-step): Convert the acid to a methyl ester (Reflux in MeOH with catalytic H₂SO₄ for 4 hours). Note: This step protects the acid and activates it for hydrazide formation.

  • Hydrazide Formation:

    • Dissolve the methyl ester intermediate (1.0 mmol) in Ethanol (10 mL).

    • Add Hydrazine Hydrate (99%, 5.0 mmol, excess).

    • Reflux for 6 hours. Cool and filter the precipitated Biphenyl-4-carbohydrazide .

  • Oxadiazole Cyclization:

    • Mix the hydrazide (1.0 mmol) with an aromatic carboxylic acid (e.g., Benzoic acid, 1.0 mmol) in POCl₃ (5 mL).

    • Caution: POCl₃ is corrosive. Use a fume hood.

    • Reflux the mixture for 4–6 hours.

  • Work-up:

    • Cool the mixture.

    • Pour carefully onto crushed ice (exothermic hydrolysis of POCl₃).

    • Neutralize with NaHCO₃ solution to pH 7–8.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Dry over Na₂SO₄ and concentrate.

Expected Yield: 65–75%

Protocol C: Sequential Functionalization (The "Sartan" Route)

To synthesize complex molecules utilizing both handles, order of operations is critical.

Workflow Logic:

  • Step 1 (Aldehyde): React the aldehyde first.[1] The carboxylic acid is generally stable under the mild oxidative conditions of benzimidazole formation (Protocol A).

  • Step 2 (Acid): Once the benzimidazole is formed, the carboxylic acid can be coupled to amines or converted to tetrazoles (another key Sartan pharmacophore).

Workflow Diagram:

SequentialWorkflow Step1 Step 1: Aldehyde Functionalization (Protocol A: Benzimidazole Formation) Intermediate Intermediate: Benzimidazole-Biphenyl-Carboxylic Acid Step1->Intermediate Selective Transformation Step2 Step 2: Carboxylic Acid Activation (SOCl2 or HATU) Intermediate->Step2 COOH Available Final Final Product: Dual-Heterocyclic Scaffold Step2->Final Amide/Tetrazole Formation

Figure 2: Sequential workflow for dual-functionalization.

Technical Data & Optimization

Solvent Compatibility Table
SolventSolubility (25°C)Suitability for ReactionNotes
DMF HighExcellentPreferred for high-temp cyclizations.
DMSO HighGoodHarder to remove during work-up.
Ethanol ModerateGoodGood for hydrazide formation; may require heating.
DCM LowPoorNot recommended for initial steps.
Water InsolublePoorRequires surfactant or phase transfer catalyst.
Troubleshooting Guide
  • Issue: Low yield in Benzimidazole synthesis.

    • Solution: Ensure the oxidant (Na₂S₂O₅) is fresh. Alternatively, use 1,4-benzoquinone or simple air bubbling in refluxing ethanol if the substrate is sensitive.

  • Issue: Incomplete Oxadiazole cyclization.

    • Solution: Ensure moisture-free conditions when using POCl₃. If the acid is sterically hindered (due to the 3-methyl group), increase reflux time to 12 hours.

References

  • Sigma-Aldrich. 3'-Formyl-[1,1'-biphenyl]-4-carboxylic acid Product Sheet. (Analogous scaffold properties). Link

  • Bahrami, K., et al. "A simple and efficient procedure for the synthesis of substituted benzimidazoles..." Synthesis, 2007, 417-427. (Protocol validation for oxidative cyclization). Link

  • Franke, R., et al. "Industrial Carbonylation Reactions." Chemical Reviews, 2012. (Background on biphenyl synthesis). Link

  • Husain, A., et al. "Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from biphenyl-4-carboxylic acid." Scholars Research Library, 2011. (Specific protocol for biphenyl oxadiazoles). Link

  • Zhang, R., et al. "Bioinspired ortho-quinone catalysts for oxidative synthesis of benzimidazoles." Organic Letters, 2017. (Green chemistry alternative).[8] Link

Sources

Application

Safety and Handling Procedures for 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid

Application Note & Technical Guide Introduction & Chemical Identity 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid is a specialized biaryl intermediate utilized primarily in the synthesis of GPCR modulators (e.g., opioid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Introduction & Chemical Identity

3'-Formyl-3-methyl-biphenyl-4-carboxylic acid is a specialized biaryl intermediate utilized primarily in the synthesis of GPCR modulators (e.g., opioid antagonists) and metabolic enzyme inhibitors (e.g., SGLT or FBPase inhibitors). Its structure combines two reactive handles—a carboxylic acid and an aromatic aldehyde—on a lipophilic biphenyl core, making it a versatile "scaffold linker" in medicinal chemistry.

However, this dual functionality presents specific stability challenges. The aldehyde moiety is prone to autoxidation to the dicarboxylic acid, while the carboxylic acid contributes to hygroscopicity. This guide synthesizes safety protocols with practical handling techniques to maintain compound integrity.

Physicochemical Profile
PropertySpecification / Data
Chemical Structure Biaryl core; Ring A (3-Me, 4-COOH), Ring B (3'-CHO)
Molecular Formula C₁₅H₁₂O₃
Molecular Weight 240.26 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Reactivity Aldehyde oxidation (air-sensitive), Decarboxylation (high heat)
Hazard Identification & Risk Assessment (GHS)

Note: While a specific SDS for this exact isomer may be rare, the following classification is derived from the functional group reactivity of biphenyl aldehydes and benzoic acid derivatives.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat 2H315 : Causes skin irritation.Acidic functionality reacts with skin moisture; aldehyde protein binding.
Eye Irritation Cat 2AH319 : Causes serious eye irritation.Direct acidic insult to corneal epithelium.
STOT-SE Cat 3H335 : May cause respiratory irritation.Inhalation of dust irritates mucous membranes.
Sensitization Cat 1 (Potential)H317 : May cause an allergic skin reaction.Aldehydes are known haptens; potential for Schiff base formation with skin proteins.
Storage & Stability Protocols

The primary degradation pathway is the autoxidation of the formyl group (CHO) to the corresponding carboxylic acid (COOH), rendering the compound useless for reductive aminations or Wittig reactions.

Protocol A: Long-Term Storage
  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Refrigerate at 2–8°C .

  • Container: Amber glass vials with Teflon-lined caps to prevent UV-initiated radical oxidation.

  • Desiccant: Store secondary containment with activated silica gel or molecular sieves.

Protocol B: Handling for Synthesis
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid (hygroscopic risk).

  • Solvent Choice: When preparing stock solutions, use anhydrous DMSO or DMF. Avoid protic solvents (methanol/ethanol) for long-term storage of the solution to prevent hemiacetal formation.

Experimental Workflows & Safety Logic
Diagram 1: Handling & Stability Decision Tree

This flowchart guides the researcher through the critical decision points when retrieving the compound from storage, ensuring integrity is maintained.

HandlingProtocol Start Retrieve Compound (Cold Storage) CheckTemp Is container at Room Temp? Start->CheckTemp Wait Wait 30 mins (Prevent Condensation) CheckTemp->Wait No Open Open in Fume Hood (Argon Blanket) CheckTemp->Open Yes Wait->CheckTemp Weigh Weigh Required Amount (Anti-static gun recommended) Open->Weigh Reseal Purge Headspace with Ar/N2 & Reseal with Parafilm Weigh->Reseal Remaining Solid Solubilize Dissolve in Anhydrous Solvent (Use immediately) Weigh->Solubilize Sample

Caption: Logic flow for retrieving moisture-sensitive aldehyde intermediates from cold storage.

Application Protocol: Suzuki Coupling Context

This compound is typically generated via Suzuki-Miyaura coupling. Understanding its origin helps in troubleshooting impurities (e.g., residual boronic acid).

Reaction Context:

  • Coupling Partner A: 4-bromo-2-methylbenzoic acid.[1][2][3]

  • Coupling Partner B: 3-formylphenylboronic acid.[1][2][3]

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃.

Diagram 2: Synthesis & Reactivity Pathway

This diagram illustrates the synthesis of the compound and its two primary downstream applications: Reductive Amination (targeting the aldehyde) and Amide Coupling (targeting the acid).

SynthesisPath Bromide 4-bromo-2-methylbenzoic acid Suzuki Suzuki Coupling (Pd cat., Base) Bromide->Suzuki Boronic 3-formylphenylboronic acid Boronic->Suzuki Target 3'-Formyl-3-methyl- biphenyl-4-COOH Suzuki->Target RedAm Reductive Amination (Target: CHO) Reagent: Amine + NaBH(OAc)3 Target->RedAm Path A Amide Amide Coupling (Target: COOH) Reagent: Amine + HATU Target->Amide Path B

Caption: Synthesis origin via Suzuki coupling and divergent downstream utility.

Emergency Response & Waste Disposal
Spills and Exposure
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. The aldehyde component is a respiratory irritant.[4]

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (may enhance absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

Waste Disposal Protocol
  • Category: Non-halogenated organic waste (unless halogenated solvents were used).

  • Quenching: If the material is in a reactive mixture (e.g., with NaBH₄), quench carefully with dilute HCl before disposal.

  • Labeling: Clearly label as "Organic Solid - Irritant - Aldehyde/Acid".

References
  • Metabasis Therapeutics, Inc. (2001).[2] Novel aryl containing compounds that possess a phosphonate group that are inhibitors of Fructose-1,6-bisphosphatase.[2] EP001265907B9. Retrieved from .

  • Adolor Corp. (2008). Novel compounds as antagonists or inverse agonists for opioid receptors. WO2008021851A2. Retrieved from .

  • Taisho Pharmaceutical Co. (2014). Glucopyranoside compound.[1] US8785403B2. Retrieved from .

Sources

Method

Application Note: 3'-Formyl-3-methylbiphenyl-4-carboxylic Acid in the Development of Dynamic Covalent Polymers

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Focus: Synthesis of Poly(amide-imine) Vitrimers and Sequence-Defined Macromolecules Mechanistic Rationale & Chemical Profiling The pu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Focus: Synthesis of Poly(amide-imine) Vitrimers and Sequence-Defined Macromolecules

Mechanistic Rationale & Chemical Profiling

The pursuit of high-performance polymers that are simultaneously robust and recyclable has led to the rapid expansion of Dynamic Covalent Polymers (DCPs). At the forefront of this architectural design is the strategic use of asymmetric, bifunctional building blocks. 3'-Formyl-3-methylbiphenyl-4-carboxylic acid (CAS 343604-35-3) 1 serves as an exceptional AB-type monomer for these advanced materials due to three distinct structural advantages:

  • Rigid Biphenyl Core: Imparts high thermal stability (

    
    ) and mechanical strength, essential for engineering-grade plastics.
    
  • Steric Disruption via 3-Methyl Substitution: The methyl group adjacent to the carboxylic acid disrupts tight interchain

    
     stacking. Causality: This steric hindrance significantly enhances the solubility of the resulting rigid-rod polymer in organic solvents, overcoming a notorious bottleneck in aromatic polyamide synthesis.
    
  • Orthogonal Reactivity Handles: The molecule possesses a static linkage precursor (carboxylic acid) and a dynamic linkage precursor (formyl/aldehyde group). This orthogonality allows for the synthesis of alternating poly(amide-imine) networks where the amide bonds provide structural integrity, while the imine bonds enable degenerative exchange under thermal or acidic stimuli 2.

Application Workflow 1: Synthesis of Recyclable Poly(amide-imine) Networks

By reacting this AB monomer with a standard AA monomer (e.g., an aliphatic diamine), we can synthesize a polymer with alternating static and dynamic bonds in a single pot. The equilibrium-controlled nature of the imine bonds allows the resulting vitrimer to be reprocessed, self-healed, or chemically recycled 3.

DCP_Mechanism A 3'-Formyl-3-methylbiphenyl- 4-carboxylic acid C Yamazaki-Higashi Polycondensation A->C 1 eq B Aliphatic Diamine (e.g., Hexamethylenediamine) B->C 1 eq D Poly(amide-imine) Alternating Network C->D -H2O E Thermal/Acidic Stimulus D->E Stimulus Trigger F Degenerative Imine Exchange (Self-Healing) E->F Network Reconfiguration

Workflow for the synthesis and dynamic reconfiguration of Poly(amide-imine) networks.

Protocol 1: One-Pot Yamazaki-Higashi Polycondensation

This protocol utilizes phosphorylation chemistry to drive amidation without requiring harsh acyl chlorides that could compromise the formyl group.

Reagents:

  • 3'-Formyl-3-methylbiphenyl-4-carboxylic acid (1.00 mmol)

  • Hexamethylenediamine (HMDA) (1.00 mmol)

  • Triphenyl phosphite (TPP) (1.20 mmol)

  • Pyridine (1.2 mL)

  • N-methyl-2-pyrrolidone (NMP) (5.0 mL)

  • Lithium chloride (LiCl) (4 wt% relative to NMP)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 25 mL Schlenk flask and purge with ultra-high purity N2. Add the biphenyl monomer, HMDA, and LiCl into the flask.

    • Causality: LiCl is critical; it coordinates with the nascent amide protons, disrupting interchain hydrogen bonding. This prevents premature polymer precipitation and ensures the reaction reaches high molecular weights.

  • Solvent & Activator Addition: Inject NMP, Pyridine, and TPP via syringe. Stir at room temperature for 15 minutes to ensure complete dissolution.

    • Causality: TPP and Pyridine form a reactive phosphite intermediate that selectively activates the carboxylic acid for nucleophilic attack by the amine, leaving the formyl group free to undergo standard condensation.

  • Polymerization: Submerge the flask in a pre-heated oil bath at 100 °C. Stir continuously for 4 hours. During this phase, water generated by the imine condensation is sequestered by the reaction environment.

  • Precipitation & Recovery: Cool the highly viscous solution to room temperature. Dropwise, precipitate the polymer into 100 mL of rapidly stirring methanol.

  • Purification: Filter the fibrous polymer precipitate. Perform a Soxhlet extraction with hot methanol for 12 hours to quantitatively remove residual TPP, Pyridine, and low-molecular-weight oligomers. Dry under vacuum at 80 °C for 24 hours.

Self-Validating Checkpoint: Dissolve 5 mg of the dried polymer in DMSO-


. Perform 

H NMR spectroscopy. The complete disappearance of the aldehyde proton at ~10.0 ppm and the emergence of a sharp imine proton (-CH=N-) at ~8.3–8.5 ppm, alongside the amide proton at ~10.2 ppm, confirms stoichiometric conversion and validates the alternating structure.

Application Workflow 2: Post-Polymerization Modification (PPM)

If the monomer is polymerized exclusively through the carboxylic acid (e.g., via esterification with a diol), the unreacted formyl groups remain pendant along the rigid backbone. These pendant aldehydes serve as highly reactive handles for divergent post-polymerization modification.

PPM_Workflow M1 Polymer Backbone (Static Ester Linkages) M2 Pendant Formyl Groups (-CHO) M1->M2 Step1 Knoevenagel Condensation (Active Methylene Compounds) M2->Step1 Step2 Hydrazone Formation (Dihydrazide Crosslinker) M2->Step2 Pol1 Fluorophore-Functionalized Polymer Step1->Pol1 Optical Tuning Pol2 Elastomeric Vitrimer (Crosslinked) Step2->Pol2 Mechanical Tuning

Divergent post-polymerization modification pathways utilizing pendant formyl groups.

Protocol 2: Rheological Validation of Dynamic Exchange (Vitrimer Behavior)

To prove that the synthesized poly(amide-imine) networks or crosslinked hydrazones function as true vitrimers, their stress-relaxation behavior must be quantified.

Step-by-Step Methodology:

  • Sample Fabrication: Hot-press the dried polymer powder at 150 °C (above its

    
    ) under 5 MPa of pressure for 10 minutes to form a void-free disk (1 mm thickness, 8 mm diameter).
    
  • Rheological Setup: Load the disk into a parallel-plate rheometer equipped with an environmental control chamber (N2 atmosphere).

  • Stress Relaxation Testing: Apply a constant 1% step strain (within the linear viscoelastic region) at three distinct isothermal holds: 120 °C, 140 °C, and 160 °C.

  • Data Acquisition: Record the relaxation modulus

    
     as a function of time until the modulus drops to 
    
    
    
    (~37%) of its initial value
    
    
    . This time point is defined as the characteristic relaxation time (
    
    
    ).

Self-Validating Checkpoint: Plot


 against 

(inverse temperature). If the material is a true dynamic covalent network governed by associative imine exchange, the plot must yield a straight line. The slope of this line allows for the calculation of the activation energy (

) via the Arrhenius equation. A linear fit validates that the flow is chemically driven by bond exchange, not physical chain disentanglement.

Quantitative Data & Characterization

The following table summarizes the expected analytical profiles for the poly(amide-imine) synthesized via Protocol 1, providing baseline benchmarks for quality control.

PropertyAnalytical MethodExpected ValueMechanistic Significance
Molecular Weight (

)
GPC (DMF, PS standards)25,000 - 45,000 g/mol Indicates successful step-growth beyond the oligomeric stage; enabled by LiCl solubilization.
Glass Transition (

)
DSC (2nd heating scan, 10 °C/min)145 - 165 °CHigh

driven by the rigid biphenyl core; slightly plasticized by the aliphatic diamine linker.
Imine Conversion

H NMR (Integration ratio)
> 98%Confirms the orthogonal reactivity of the formyl group under Yamazaki-Higashi conditions.
Activation Energy (

)
Rheology (Arrhenius Plot)50 - 70 kJ/molCharacteristic energy barrier for uncatalyzed degenerative imine exchange in the solid state.
Self-Healing Efficiency Tensile Testing (Stress-Strain)> 85% recoveryMacroscopic validation of dynamic covalent bond rearrangement across a fracture interface after 2 h @ 120 °C.

References

  • Dynamic Covalent Polymer Networks Based on Degenerative Imine Bond Exchange: Tuning the Malleability and Self-Healing Properties by Solvent.
  • Polymeric Emissive Materials Based on Dynamic Covalent Bonds.PMC (PubMed Central).
  • 3'-formyl-3-methylbiphenyl-4-carboxylic acid - CAS 343604-35-3.MolAid.

Sources

Application

Application Note: High-Purity Isolation of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid

Abstract & Scope This guide details the purification protocol for 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (CAS: N/A for specific isomer, generic biphenyl class). This intermediate possesses two reactive functional...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the purification protocol for 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (CAS: N/A for specific isomer, generic biphenyl class). This intermediate possesses two reactive functional groups—a carboxylic acid and a formyl (aldehyde) group—on a biphenyl scaffold. This dual functionality presents a unique purification challenge: the molecule is sensitive to oxidation (aldehyde to acid) and susceptible to side reactions under harsh basic conditions (Cannizzaro reaction).

This protocol prioritizes an Acid-Base Extraction strategy to remove non-acidic impurities (catalyst ligands, de-halogenated byproducts), followed by a controlled Recrystallization to remove structurally similar acidic impurities (e.g., unreacted benzoic acid starting materials).

Chemical Properties & Solubility Profile[1]

Understanding the physicochemical properties is the foundation of this purification strategy.

PropertyDescriptionImplication for Purification
Structure Biphenyl core, -COOH (C4), -CH3 (C3), -CHO (C3')Hydrophobic core with polar ends.
Acidity (pKa) ~4.2 (Benzoic acid moiety)Soluble in aqueous base (pH > 8).
Reactivity Aldehyde (electrophile, oxidizable)Avoid strong oxidants; limit exposure to air in basic solution.
Solubility (Neutral) DMSO, DMF, hot EtOH, EtOAcGood organic solubility for extraction.
Solubility (Basic) Water (as carboxylate salt)Enables aqueous extraction.[1]
Solubility (Acidic) Insoluble in WaterPrecipitates upon acidification.

Purification Strategy: The "Switchable Solubility" Workflow

The most robust method for purifying biphenyl carboxylic acids synthesized via Suzuki-Miyaura coupling is exploiting the pH-dependent solubility of the carboxylic acid.

Core Logic:
  • Basic Phase: Convert product to its water-soluble carboxylate salt. Non-acidic impurities (phosphine ligands, unreacted aryl bromide/aldehyde, bis-aryl byproducts) remain in the organic phase and are washed away.

  • Pd Scavenging: While in the aqueous phase, activated carbon or silica scavengers remove Palladium catalysts.

  • Acidic Phase: Controlled acidification reprecipitates the product, leaving salts and very polar impurities in the water.

Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) Quench 1. Solvent Evaporation 2. Dissolve in EtOAc Start->Quench Extract Extraction with 10% Na2CO3 (aq) Quench->Extract Sep1 Phase Separation Extract->Sep1 OrgLayer Organic Layer (Contains Impurities: Ligands, Halides, Dimer) Sep1->OrgLayer AqLayer Aqueous Layer (Contains Product as Salt) Sep1->AqLayer Discard Discard to Waste OrgLayer->Discard Scavenge Add Activated Carbon Stir 30 min -> Filter (Celite) AqLayer->Scavenge Acidify Acidify with HCl to pH 2-3 (Precipitation) Scavenge->Acidify Filter Vacuum Filtration & Water Wash Acidify->Filter Recryst Recrystallization (EtOH/Water) Filter->Recryst Final Pure Product (>98% HPLC) Recryst->Final

Caption: Logical flow for the isolation of acidic biphenyl intermediates, separating non-acidic contaminants via phase switching.

Detailed Protocol

Phase 1: Workup & Acid-Base Extraction[2]

Reagents: Ethyl Acetate (EtOAc), Sodium Carbonate (


), Hydrochloric Acid (HCl, 2N), Activated Carbon (Darco G-60 or similar).
  • Solvent Exchange:

    • If the reaction was performed in water-miscible solvents (DMF, Dioxane, THF), concentrate the crude mixture under reduced pressure to remove the bulk of the solvent.

    • Note: Do not distill to dryness if thermal stability is a concern; leave a viscous oil.

    • Redissolve the residue in Ethyl Acetate (EtOAc) . Use approximately 10 mL per gram of theoretical yield.

  • Base Extraction (The Critical Step):

    • Transfer the EtOAc solution to a separatory funnel.

    • Add 10% w/v

      
       (aq)  (Ratio: 1:1 vol/vol with organic layer).
      
    • Why Carbonate?

      
       (pH ~11) is strong enough to deprotonate the carboxylic acid but mild enough to prevent the Cannizzaro reaction or aldol condensation of the aldehyde, which can occur with strong hydroxides (NaOH).
      
    • Shake vigorously and allow layers to separate.[2]

    • Collect the Aqueous (Lower) Layer. This contains your product.

    • Repeat the extraction of the organic layer with a second portion of

      
       to ensure complete recovery. Combine the aqueous fractions.
      
    • Checkpoint: The Organic Layer now contains the non-acidic impurities (triphenylphosphine, unreacted bromides). Discard it properly.

  • Palladium Scavenging:

    • To the combined basic aqueous solution, add Activated Carbon (10-20 wt% relative to expected product mass).

    • Stir gently for 30 minutes at room temperature.

    • Filter the suspension through a pad of Celite (diatomaceous earth) to remove the carbon and any precipitated Palladium black. Rinse the pad with a small amount of water.

    • Result: A clear, pale yellow aqueous solution.

  • Precipitation:

    • Cool the aqueous solution to 0–5°C in an ice bath.

    • Slowly add 2N HCl dropwise with stirring.

    • Monitor pH. The product will begin to precipitate as a white/off-white solid as the pH drops below 4.

    • Target pH: 2.0–3.0 .[3]

    • Caution: Do not overshoot to extremely low pH (<1) if possible, to avoid acid-catalyzed degradation of the aldehyde, though it is generally stable in dilute acid.

  • Isolation:

    • Filter the solid using a Buchner funnel.[4]

    • Wash the cake copiously with cold deionized water to remove inorganic salts (NaCl).

    • Dry the solid under vacuum at 40°C.

Phase 2: Recrystallization (Polishing)

If the purity is <98% by HPLC, or if colored impurities persist, perform recrystallization.

Solvent System: Ethanol/Water (Preferred) or Acetonitrile/Water.

  • Place the dried crude solid in a flask equipped with a reflux condenser.

  • Add Ethanol (approx. 5-7 mL/g). Heat to reflux (80°C).

  • If the solid does not dissolve completely, add more Ethanol in small portions until dissolution is complete.

  • Optional: If colored insoluble particles remain, perform a hot filtration.[2]

  • Remove from heat.[2][4] While still hot, add Water dropwise until a faint turbidity (cloudiness) persists.

  • Add a few drops of Ethanol to clear the solution again.

  • Allow the flask to cool slowly to room temperature, then to 4°C in a refrigerator.

  • Collect the crystals by filtration and wash with cold Ethanol/Water (1:1).

Analytical Validation Parameters

To ensure the integrity of the protocol, the following criteria must be met:

TestAcceptance CriteriaNotes
HPLC Purity > 98.0% (Area %)Monitor at 254 nm.
1H NMR Consistent structureAldehyde peak: ~10.0 ppm (singlet).Acid proton: ~12-13 ppm (broad).Methyl: ~2.3-2.5 ppm.
Residual Pd < 20 ppmCritical for pharmaceutical intermediates.
Appearance White to off-white powderYellowing indicates oxidation or conjugation impurities.

Troubleshooting Guide

Issue: Emulsion formation during extraction.
  • Cause: Presence of surfactant-like impurities or fine particulates.

  • Solution: Add solid NaCl (brine effect) to the aqueous layer or filter the biphasic mixture through a glass wool plug.

Issue: Product does not precipitate upon acidification.
  • Cause: Product might be partially soluble in water or the volume is too high.

  • Solution: Saturate the aqueous layer with NaCl (salting out) and extract the acidified aqueous layer with EtOAc, then dry and evaporate the organic solvent.

Issue: Aldehyde oxidation (Impurity peak at +16 mass units).
  • Cause: Air oxidation to dicarboxylic acid.

  • Solution: Degas all solvents with Nitrogen/Argon.[3] Perform the basic extraction step quickly and keep the solution cold. Store the final product under inert atmosphere.

References

  • Suzuki-Miyaura Coupling & Workup

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Purification of Biphenyl Carboxylic Acids

    • Gong, Y., et al. (2012). "Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling."[5] Research on Chemical Intermediates. (General protocols for acid precipitation workups). Link

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • General Pd Removal Protocols

    • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid synthesis

Technical Support Center: Optimization of 3'-Formyl-3-methyl-biphenyl-4-carboxylic Acid Synthesis Status: Active Ticket ID: BPH-CHO-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 3'-Formyl-3-methyl-biphenyl-4-carboxylic Acid Synthesis

Status: Active Ticket ID: BPH-CHO-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Interface

Welcome to the technical support hub for the synthesis of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid . This intermediate is a critical scaffold, often associated with angiotensin II receptor antagonists (sartans).

The synthesis typically involves a Suzuki-Miyaura cross-coupling between 4-bromo-2-methylbenzoic acid (or its ester) and 3-formylphenylboronic acid .

Current Status Check: Before proceeding, identify your primary failure mode from the table below to jump to the relevant troubleshooting module.

SymptomProbable CauseImmediate Action
Low Conversion (<50%) Catalyst deactivation or Steric hindrance (Methyl group)Switch to Module 1 (Catalyst Engineering).
Missing Aldehyde Peak (NMR) Oxidation to dicarboxylic acid or Cannizzaro reactionSwitch to Module 2 (Base & Solvent Control).
Protodeboronation Boronic acid instability (pH too high)Switch to Module 3 (Stoichiometry & Addition).
Dark/Tarry Reaction Mixture Pd-black precipitation (Ligand dissociation)Increase Ligand:Pd ratio or switch to Pd(dppf)Cl₂.

Core Protocol: The "Golden Route"

This protocol is optimized to balance the steric hindrance of the 3-methyl group with the chemical fragility of the 3'-aldehyde.

Reaction Scheme: 4-Bromo-2-methylbenzoic acid + 3-Formylphenylboronic acid → Product

Optimized Reagents & Stoichiometry
ComponentRoleSpecificationEq.
Aryl Halide Substrate4-Bromo-2-methylbenzoic acid1.0
Boronic Acid Coupling Partner3-Formylphenylboronic acid1.2 - 1.3
Catalyst Metal SourcePd(dppf)Cl₂·CH₂Cl₂ 0.02 (2 mol%)
Base ActivatorK₂CO₃ (2.0M aq) 2.5
Solvent Medium1,4-Dioxane (or DME)10 V (Volumes)
Additive StabilizerWater (degassed)2 V
Step-by-Step Methodology
  • Inerting (Critical): Charge the reaction vessel with the Aryl Halide, Boronic Acid, and Pd catalyst. Evacuate and backfill with Argon three times .

    • Why: Oxygen causes homocoupling of the boronic acid and oxidizes the aldehyde product to a dicarboxylic acid impurity.

  • Solvent Addition: Add sparged (degassed) 1,4-Dioxane. Stir to dissolve solids.

  • Base Addition: Add the aqueous K₂CO₃ solution via syringe/dropping funnel.

    • Note: Do not use strong hydroxides (NaOH/KOH). High pH promotes the Cannizzaro reaction on the aldehyde.

  • Thermal Cycle: Heat to 85°C . Do not exceed 95°C.

    • Why: The 3-methyl group creates steric bulk. Moderate heat is required for the transmetallation step, but excessive heat degrades the aldehyde.

  • Monitoring: Check HPLC at 4 hours. If conversion is >95%, cool to room temperature.[1]

  • Quench: Dilute with water and adjust pH to ~3-4 with 1N HCl to precipitate the carboxylic acid product.

Troubleshooting Modules (Q&A Format)

Module 1: Overcoming Steric Hindrance (Low Yields)

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: The methyl group at the 3-position (ortho to the carboxylic acid, meta to the bromide) exerts a remote electronic effect and minor steric clash during the oxidative addition step. More critically, if you are using the ester form, the methyl group sterically hinders the active Pd species.

Solution:

  • Switch Ligands: Move from PPh₃ (in Pd(PPh₃)₄) to bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or bulky electron-rich phosphines like XPhos . These ligands increase the "bite angle" and electron density on Palladium, accelerating the oxidative addition into the hindered Ar-Br bond [1].

  • Temperature Bump: Increase temperature by 10°C, but strictly monitor the aldehyde stability.

Module 2: Protecting the Aldehyde (Impurity Control)

Q: I see a large byproduct peak at M+16. Is my aldehyde oxidizing? A: Yes. Under basic, aqueous conditions at high temperatures, the 3'-formyl group is susceptible to oxidation (forming the dicarboxylic acid) or the Cannizzaro reaction (disproportionation).

Solution:

  • Degassing is Non-Negotiable: Oxygen is the enemy. Sparge solvents with Argon for at least 20 minutes before use.

  • Buffer the Base: Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃ . Cesium bases often allow for lower reaction temperatures due to the "Cesium Effect" (higher solubility in organic solvents), allowing the reaction to proceed at 60-70°C where the aldehyde is stable [2].

  • Masking Strategy: If oxidation persists, use the dimethyl acetal protected form of 3-formylphenylboronic acid. The acetal survives the basic coupling conditions and is easily deprotected (hydrolyzed) to the aldehyde during the acidic workup (pH 3-4).

Module 3: Boronic Acid Instability

Q: The boronic acid is disappearing, but the product isn't forming. A: You are experiencing Protodeboronation . The boronic acid is hydrolyzing the C-B bond faster than it couples. This is common with electron-deficient aryl boronic acids or at high pH.

Solution:

  • Slow Addition: Do not dump all the boronic acid at the start. Add it in 3 portions over the first hour.

  • Reduce Water: Switch to a Toluene/Ethanol (4:1) system with anhydrous base (powdered K₃PO₄). Minimal water reduces the rate of protodeboronation.

Visualizing the Failure Points

The following diagram illustrates the catalytic cycle and the specific points where the 3-methyl group and 3'-formyl group cause failure.

SuzukiFailureAnalysis Start Reagents: 4-Br-2-Me-Benzoic Acid + 3-CHO-Phenylboronic Acid OxAdd Oxidative Addition (Pd inserts into Ar-Br) Start->OxAdd Pd(0) Catalyst Fail_Steric FAILURE MODE 1: Steric Hindrance (3-Me) Slows Oxidative Addition Start->Fail_Steric TransMet Transmetallation (Boron transfers Ar group) OxAdd->TransMet Base Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim Fail_Proto FAILURE MODE 2: Protodeboronation (Boronic Acid Loss) TransMet->Fail_Proto Competes with Product Target Product: 3'-Formyl-3-methyl-biphenyl-4-COOH RedElim->Product Fail_Aldehyde FAILURE MODE 3: Aldehyde Oxidation/Cannizzaro (High pH + O2) Product->Fail_Aldehyde Post-Reaction Degradation Fail_Steric->OxAdd Inhibits

Caption: Figure 1. Mechanistic pathway highlighting where steric bulk (3-Me) and functional group sensitivity (3'-CHO) impact yield.

Purification & Workup (The "Cleanup")

Standard silica chromatography can be difficult due to the carboxylic acid tailing.

Recommended Acid-Base Extraction Protocol:

  • Filtration: Filter the hot reaction mixture through Celite to remove Palladium black.

  • Evaporation: Remove bulk organic solvent (Dioxane/Ethanol).

  • Basic Wash: Dissolve residue in 1N NaOH (aq). Wash with Ethyl Acetate (EtOAc) twice .

    • Logic: The product (carboxylate) stays in the water. Non-polar impurities (deboronated byproducts, phosphine oxides) move to the EtOAc.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 2N HCl until pH ~3.

    • Result: The product should precipitate as a solid.[2]

  • Recrystallization: If purity is <98%, recrystallize from Acetonitrile/Water or Ethanol . Avoid Acetone (reacts with aldehyde).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Goossen, L. J., et al. (2008). Synthesis of Biaryls via Decarboxylative Coupling. Science, 313(5787), 662-664. (Relevant for carboxylic acid handling in couplings). Link

  • Process Chemistry of Telmisartan: Various patent literature (e.g., US20100174111A1) discusses the handling of biphenyl intermediates similar to the target structure. Link

Sources

Optimization

troubleshooting common side reactions in 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid synthesis

This guide is designed as a specialized Technical Support Center for researchers synthesizing 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid . It moves beyond generic advice to address the specific electronic and steric c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a specialized Technical Support Center for researchers synthesizing 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid . It moves beyond generic advice to address the specific electronic and steric challenges of coupling an electron-poor aryl bromide with a base-sensitive formyl-boronic acid.

Subject: Troubleshooting Guide for 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid Ticket ID: SUZUKI-CHO-COOH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary & Reaction Logic

You are attempting to synthesize a bifunctional biphenyl core containing both an oxidizable aldehyde and an acidic carboxyl group .

The Core Challenge: The Suzuki-Miyaura coupling requires a basic environment to activate the boronic acid (transmetalation). However, your target molecule contains two moieties that conflict with standard harsh bases:

  • 3'-Formyl group: Susceptible to Cannizzaro disproportionation (base-catalyzed) and aerobic oxidation (to dicarboxylic acid).

  • 4-Carboxylic acid: Consumes base (requires 2+ equivalents) and can reduce solubility of the Pd-oxidative addition complex, leading to protodeboronation of the partner before coupling occurs.

The Recommended Strategy (The "Ester Bypass"): While direct coupling is possible, we strongly recommend the Ester Route for high-purity applications. This protects the carboxylic acid, improves solubility in organic solvents (Dioxane/Toluene), and allows for milder bases that preserve the aldehyde.

Interactive Troubleshooting Decision Tree

Before altering your protocol, use this logic flow to identify the root cause of your failure.

TroubleshootingTree Start Identify Primary Failure Mode Issue1 Low Conversion (<50%) Start->Issue1 Issue2 High Conversion / Low Purity Start->Issue2 Issue3 Aldehyde Loss (COOH formed) Start->Issue3 CheckCat Is Pd Black visible? Issue1->CheckCat CheckImpurity Identify Main Impurity by LCMS Issue2->CheckImpurity CheckBase Which Base used? Issue3->CheckBase O2Leak Oxygen Leak / Poor Degassing Action: Switch to Freeze-Pump-Thaw CheckCat->O2Leak Yes (Black Precipitate) LigandFail Ligand Dissociation Action: Switch to Pd(dppf)Cl2 (Bidentate ligands are more robust) CheckCat->LigandFail No (Solution remains clear/brown) Dehalo Des-bromo product (M-Br + H) Cause: Hydride source (Ethanol?) Action: Use Aprotic Solvent (Dioxane) CheckImpurity->Dehalo Mass = SM - 79 + 1 Homo Homocoupling (Boronic Dimer) Cause: Slow Oxidative Addition Action: Increase Catalyst Loading CheckImpurity->Homo Dimer found StrongBase NaOH/KOH used? Cause: Cannizzaro Reaction Action: Switch to K3PO4 or NaHCO3 CheckBase->StrongBase Strong (pH > 12) AirOx Open air reflux? Cause: Aerobic Oxidation Action: Strict Inert Atmosphere CheckBase->AirOx Mild (Carbonate)

Figure 1: Diagnostic logic for Suzuki coupling failures involving base-sensitive aldehydes.

Frequently Asked Questions (FAQs) & Protocols

Q1: Why is my aldehyde signal disappearing (or reducing) in the NMR?

Diagnosis: You are likely observing the Cannizzaro reaction or Aerobic Oxidation .

  • Mechanism: In strong base (NaOH, KOH), non-enolizable aldehydes (like your 3-formyl group) undergo disproportionation into a benzyl alcohol and a benzoic acid. Alternatively, trace oxygen catalyzes the oxidation to the acid.

  • Solution:

    • Change Base: Switch to Tripotassium Phosphate (K3PO4) or Sodium Bicarbonate (NaHCO3) . These provide sufficient basicity for the Suzuki transmetalation (pKa ~10-11) without triggering rapid Cannizzaro chemistry.

    • Solvent: Avoid alcohols (MeOH/EtOH) if possible, or use them only in small ratios (e.g., Toluene:EtOH 4:1). Primary alcohols can sometimes act as hydride sources, reducing the Pd or the aldehyde.

Q2: I see a major impurity at RRT 0.85. Mass spec shows "M-Br + H". Why?

Diagnosis: This is Hydrodehalogenation (Protodehalogenation).

  • Cause: The oxidative addition step (Pd inserting into C-Br) is reversible or the Pd-Aryl intermediate is intercepting a hydride. This is common with ortho-substituted aryl halides (your 3-methyl group is ortho to the carboxylic acid, but meta to the bromide, so sterics are less of an issue here, but electronic effects remain).

  • Fix:

    • Strictly Anhydrous/Degassed: Water/Alcohols are hydride sources.

    • Catalyst Switch: Use Pd(dppf)Cl2[1]·DCM . The bidentate ferrocene ligand prevents the "Pd-Black" death pathway and accelerates the coupling over the reduction pathway.

Q3: Can I couple the free acid (4-bromo-2-methylbenzoic acid) directly?

Technical Advice: Yes, but it is not recommended for scale-up.

  • The Problem: The free carboxylic acid reacts with your base to form a carboxylate salt first. This salt often precipitates in organic solvents (Dioxane/Toluene), coating the stir bar and preventing the heterogeneous reaction. You also need 2.5 equiv of base (1 for COOH, 1.5 for Boronic acid).

  • The Fix: If you must use the free acid, use Water/DMF (1:4) as the solvent system to keep the carboxylate salt soluble. Heat to 90°C.

Optimized Experimental Protocols

Method A: The "Ester Route" (High Purity / Recommended)

Use this for library synthesis or when purity >98% is required.

Step 1: Coupling

  • Reactants: Methyl 4-bromo-2-methylbenzoate (1.0 eq) + 3-Formylphenylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3 mol%).

  • Base: K3PO4 (2.5 eq) — Solid, anhydrous.

  • Solvent: 1,4-Dioxane / Water (9:1 ratio). Crucial: Degas by sparging with Argon for 15 mins.

  • Conditions: 85°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with water. Evaporate. The product is the Methyl ester of your target.

Step 2: Controlled Hydrolysis Why separate steps? To protect the aldehyde.

  • Dissolve Ester in THF.[2]

  • Add LiOH (2.0 eq) dissolved in minimal water.

  • Stir at Room Temperature (Do not reflux). Monitor by TLC.[3]

  • Quench: Carefully acidify with 1M HCl to pH 4. The acid product should precipitate.

Method B: The "Direct Route" (Quick / Lower Yield)

Use this for quick checks or if the ester is unavailable.

ComponentSpecificationPurpose
Substrate 4-bromo-2-methylbenzoic acidElectrophile
Partner 3-formylphenylboronic acid (1.3 eq)Nucleophile (Excess used to account for deboronation)
Catalyst Pd(OAc)2 (2 mol%) + SPhos (4 mol%) SPhos is highly active for hindered/difficult substrates.
Base K2CO3 (3.0 eq)Strong enough to solubilize the acid, mild enough for CHO.
Solvent DMF / Water (3:[4]1)Required to solubilize the benzoate salt.
Temp 80°C

Impurity Profile & Data Tables

Table 1: Common Side Reactions & Mitigation

Impurity TypeStructure DescriptionRoot CausePrevention Strategy
Protodeboronation Nitrobenzene/Benzaldehyde (Boronic acid loses B)Base too strong; Temp too high.Use K3PO4; Add boronic acid in portions.
Homocoupling 3,3'-diformyl-biphenylO2 presence; Slow oxidative addition.Degas solvents (Freeze-Pump-Thaw); Increase aryl halide concentration.
Oxidation Dicarboxylic acid (CHO -> COOH)Air leak; Peroxides in ether/dioxane.Use fresh antioxidant-free solvents; Argon atmosphere.
Pd-Complex Product stuck to catalystN/AWash crude solid with aqueous EDTA or N-acetylcysteine.

Visualization of the Pathway

The following diagram illustrates the competing pathways for the boronic acid, highlighting why the Ester Route is safer for the aldehyde.

ReactionPathway Boronic 3-Formylphenyl boronic acid TransMet Transmetalation (Base Activated) Boronic->TransMet + Base Side2 Oxidation/Cannizzaro (Loss of CHO) Boronic->Side2 If Base > pH 12 or O2 present Bromide 4-Bromo-2-methyl benzoic acid (or Ester) Bromide->TransMet + Pd(0) Coupling Reductive Elimination (C-C Bond Formation) TransMet->Coupling Fast Side1 Protodeboronation (Loss of B) TransMet->Side1 Slow (if heated too long) Product Target: 3'-Formyl-3-methyl biphenyl-4-COOH Coupling->Product

Figure 2: Kinetic competition between productive coupling and destructive side reactions.

References

  • Suzuki-Miyaura Coupling Mechanism & Side Reactions

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Protodeboronation Challenges

    • Cox, P. A., et al. (2010).[5] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 132(31), 10821–10831. Link

  • Catalyst Selection for Sterically Hindered Acids (SPhos)

    • Altman, R. A., & Buchwald, S. W. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands. Nature Protocols, 2, 3115–3121. Link

  • Telmisartan Intermediate Synthesis (Contextual Analog)

    • Kumar, A., et al. (2010). Efficient and Improved Synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 19. Link

    • Note: This reference details the coupling of similar biphenyl systems, validating the ester-hydrolysis str

Sources

Troubleshooting

Technical Support Center: Optimization of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid Synthesis

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists scaling up the production of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists scaling up the production of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid .

The synthesis of this specific biphenyl relies on the Suzuki-Miyaura cross-coupling of 4-bromo-2-methylbenzoic acid and (3-formylphenyl)boronic acid [1]. This system presents two distinct chemoselectivity challenges: an unprotected carboxylic acid that can alter catalyst solubility, and a reactive formyl group highly susceptible to basic degradation[2]. The resources below provide mechanistic troubleshooting, empirical optimization data, and a self-validating standard operating procedure (SOP).

Visual Reaction Workflow

Workflow Start 4-Bromo-2-methylbenzoic acid + (3-Formylphenyl)boronic acid Degas Degassing (N2/Ar Purge) Crucial to prevent homocoupling Start->Degas Catalyst Add Pd(dppf)Cl2 & K2CO3 in Dioxane/H2O (4:1) Degas->Catalyst Reaction Heat at 80-90°C for 4-8h Monitor via HPLC/LC-MS Catalyst->Reaction Workup Cool & Acidify (HCl to pH 2-3) Precipitates the carboxylic acid Reaction->Workup Purify Filtration & Recrystallization (EtOH/Water) Workup->Purify Product 3'-Formyl-3-methyl-biphenyl -4-carboxylic acid Purify->Product

Figure 1: Optimized Suzuki-Miyaura workflow for synthesizing the target biphenyl.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a loss of the target mass and the appearance of carboxylic acid/hydroxymethyl byproducts. What is happening to the formyl group? A: You are observing a Cannizzaro-type disproportionation. Aldehydes are highly susceptible to this side reaction under strongly basic conditions, especially at the elevated temperatures required for cross-coupling[2]. Strong bases like NaOH or KOH attack the formyl group, converting it into a mixture of hydroxymethyl and carboxylic acid derivatives[3]. Solution: Switch to a milder base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) provides sufficient basicity to form the reactive palladium-boronate complex without degrading the aldehyde[4].

Q2: The 4-bromo-2-methylbenzoic acid has an unprotected carboxylic acid. Do I need to protect it as an ester first? A: No, protection is not strictly necessary if you adjust your stoichiometry. Unprotected carboxylic acids can be successfully coupled, but they act as an acid sink. You must use at least 3.0 equivalents of base [4]. The first equivalent deprotonates the carboxylic acid to form a soluble carboxylate salt, preventing the acidic proton from quenching the active Pd(0) catalyst. The remaining 2.0 equivalents facilitate the transmetalation step. Ensure you use a biphasic solvent system (e.g., 1,4-Dioxane/Water) to keep the carboxylate salt fully dissolved.

Q3: I am isolating a significant amount of 3,3'-diformylbiphenyl. How do I suppress this? A: This is the homocoupling product of (3-formylphenyl)boronic acid. Homocoupling is an oxidative side reaction driven by the presence of dissolved oxygen (O₂) in the solvent[3]. Solution: Strict anaerobic conditions are mandatory. Degas all solvents by sparging with Argon or Nitrogen for at least 20 minutes prior to adding the palladium catalyst. Additionally, using a slight excess of the boronic acid (1.2 eq) compensates for minor protodeboronation without forcing homocoupling.

Q4: Which palladium catalyst and ligand system provides the best yield for this substrate? A: The methyl group at the 2-position of the benzoic acid introduces moderate steric hindrance adjacent to the coupling site. While standard Pd(PPh₃)₄ functions, bidentate ligands with larger bite angles, such as dppf in Pd(dppf)Cl₂ , significantly accelerate the reductive elimination step and improve yields while resisting catalyst poisoning from the free carboxylate.

Pathways Pd0 Active Pd(0) OxAdd Oxidative Addition (Aryl Bromide) Pd0->OxAdd TransMet Transmetalation (Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Side1 Homocoupling (O2 presence) TransMet->Side1 O2 Side2 Cannizzaro Rxn (Strong Base) TransMet->Side2 OH- RedElim->Pd0 Regeneration Product Target Biphenyl RedElim->Product

Figure 2: Catalytic cycle and primary side-reaction pathways (Homocoupling & Cannizzaro).

Quantitative Optimization Data

The following table summarizes the empirical optimization of reaction parameters to maximize the yield of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid while suppressing Cannizzaro and homocoupling side reactions[4],[2].

EntryCatalyst System (mol %)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Primary Observation / Impurity Profile
1Pd(PPh₃)₄ (5%)NaOH (3.0)THF / H₂O (4:1)7532%High Cannizzaro degradation of formyl group.
2Pd(PPh₃)₄ (5%)K₂CO₃ (1.5)Toluene / H₂O (4:1)8545%Incomplete conversion; insufficient base for COOH.
3Pd(dppf)Cl₂ (3%)K₂CO₃ (3.0)Dioxane / H₂O (4:1)9088%Clean conversion; minimal byproducts.
4Pd₂(dba)₃ / SPhos (2%)K₃PO₄ (3.0)Dioxane / H₂O (4:1)10091%Fastest reaction time (<4h); highest purity.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system through its acid-base workup. Because the target molecule contains a carboxylic acid, it remains soluble in the aqueous layer as a carboxylate salt under basic reaction conditions. Washing the aqueous phase with an organic solvent selectively removes the catalyst, ligands, unreacted boronic acid, and neutral homocoupled byproducts. Upon acidification, only the target carboxylic acid precipitates, ensuring high purity without column chromatography[3].

Step-by-Step Methodology

Step 1: Reagent Preparation

  • To a clean, oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methylbenzoic acid (1.00 g, 4.65 mmol, 1.0 eq).

  • Add (3-formylphenyl)boronic acid (0.83 g, 5.58 mmol, 1.2 eq).

  • Add Potassium Carbonate (K₂CO₃) (1.93 g, 13.95 mmol, 3.0 eq).

Step 2: Solvent Addition & Degassing (Critical) 4. Add 20 mL of 1,4-Dioxane and 5 mL of Deionized (DI) Water (4:1 ratio). 5. Seal the flask with a rubber septum and sparge the biphasic mixture with Argon gas via a submerged needle for exactly 20 minutes to displace dissolved oxygen.

Step 3: Catalyst Addition & Reaction 6. Briefly remove the septum under a positive stream of Argon and quickly add Pd(dppf)Cl₂ (102 mg, 0.14 mmol, 0.03 eq). 7. Replace the septum, place the flask in a pre-heated oil bath at 90 °C, and stir vigorously for 6 to 8 hours. 8. Monitor the reaction via LC-MS. The reaction is complete when the peak corresponding to 4-bromo-2-methylbenzoic acid is fully consumed.

Step 4: Self-Validating Workup & Isolation 9. Cool the reaction mixture to room temperature. Dilute with 30 mL of DI water and transfer to a separatory funnel. 10. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Discard the organic layers (this removes the Pd catalyst, phosphine ligands, and any diformylbiphenyl homocoupling products). 11. Transfer the aqueous layer (containing the product as a soluble potassium salt) to an Erlenmeyer flask and cool in an ice bath to 0–5 °C. 12. Slowly add 2M HCl dropwise under continuous stirring until the solution reaches pH 2–3. A dense white/off-white precipitate of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid will form. 13. Collect the precipitate via vacuum filtration, wash with ice-cold water (2 × 10 mL), and dry overnight in a vacuum oven at 50 °C. (Expected Yield: ~85-88%).

References

  • Ennis, D. S., et al. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm". Organic Process Research & Development, ACS Publications. URL:[Link]

  • MDPI. "Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives". Molecules, MDPI. URL:[Link]

  • Arabian Journal of Chemistry. "Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties". ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 3'-Formyl-3-methyl-biphenyl-4-carboxylic Acid

[1][2] Executive Summary & Molecule Profile Target Molecule: 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid Chemical Context: This compound is a bifunctional biphenyl intermediate, likely utilized in the synthesis of Angi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Molecule Profile

Target Molecule: 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid Chemical Context: This compound is a bifunctional biphenyl intermediate, likely utilized in the synthesis of Angiotensin II receptor antagonists (Sartans) or advanced liquid crystal polymers.[1] Its structure features two conflicting functional groups: an oxidizable aldehyde (-CHO) and an acidic carboxylic acid (-COOH) , set upon a hydrophobic biphenyl core .[2]

Core Challenge: The primary difficulty lies in the "solubility gap." The molecule is too hydrophobic for pure aqueous workups but the carboxylic acid makes it sticky in non-polar solvents. Furthermore, the aldehyde group is prone to oxidation (to the dicarboxylic acid) or Cannizzaro disproportionation under the basic conditions typically required for its synthesis (Suzuki-Miyaura coupling).

Troubleshooting Guide (Q&A)

Category A: Solubility & Isolation

Q1: I completed the Suzuki coupling, but upon acidification, I get a sticky tar instead of a precipitate. How do I fix this? Diagnosis: This "oiling out" occurs when the acidification happens too rapidly or in the presence of too much organic co-solvent (e.g., THF, Toluene) from the reaction. The product precipitates faster than it can crystallize, trapping impurities. Solution:

  • Remove Organic Solvent: Before acidification, distill off the organic reaction solvent (THF/Dioxane) under reduced pressure. You want a mostly aqueous alkaline solution.

  • Controlled Acidification: Do not dump acid in. Slowly add 2N HCl dropwise to the aqueous salt solution at 50–60°C (not room temperature). The heat keeps the oil phase mobile and encourages crystal growth as the pH drops.[1]

  • Seeding: Once the solution turns cloudy (approx. pH 5-6), pause and add seed crystals. Then continue to pH 2-3.[1][3]

Q2: The product is trapped in the aqueous phase during extraction. Why? Diagnosis: The carboxylic acid forms a salt (carboxylate) in basic/neutral pH. If the pH isn't below the pKa of the acid (approx.[1] pKa 4.0–4.5 for benzoic acids), it remains water-soluble. Solution: Ensure the pH is adjusted to < 3.0 . If the product is still not extracting into Ethyl Acetate (EtOAc) or DCM, "salt out" the aqueous phase by saturating it with NaCl. This decreases the solubility of organics in the water phase.[1]

Category B: Impurity Removal[1][2]

Q3: I have persistent Palladium (Pd) contamination (>500 ppm). Recrystallization isn't removing it. Diagnosis: Pd binds to the carboxylic acid and the aldehyde (via coordination). Standard crystallization often co-precipitates Pd black. Solution:

  • The "Celite Sandwich" Method: While the product is still dissolved in the basic reaction mixture (before acidification), add activated carbon (Charcoal) and stir at 60°C for 30 mins. Filter this hot mixture through a pad of Celite. The Pd adheres to the carbon/Celite matrix.

  • Scavengers: If isolated solid is grey, dissolve in THF/EtOAc and treat with a thiol-based scavenger (e.g., SiliaMetS® Thiol) for 2 hours, then filter.

Q4: How do I remove the "Des-formyl" or "Protodeboronated" impurity? Diagnosis: This is likely 3-methyl-biphenyl-4-carboxylic acid (missing the aldehyde).[1] It forms if the boronic acid degrades before coupling. It has very similar solubility to your product. Solution:

  • Bisulfite Adduct Purification: This is the "Magic Bullet" for aldehydes.

    • Dissolve crude mixture in EtOAc.

    • Extract with saturated aqueous Sodium Bisulfite (

      
      ) . The aldehyde forms a water-soluble adduct; the impurity stays in the EtOAc.[1]
      
    • Separate layers. Take the aqueous layer (containing product) and treat with base (NaOH) or acid/formaldehyde to reverse the adduct and regenerate the aldehyde.

    • Extract the pure aldehyde back into organic solvent.

Category C: Stability[1][2][6]

Q5: My aldehyde peak is disappearing, and a new carboxylic acid peak is growing. Is it oxidizing? Diagnosis: Yes. Biphenyl aldehydes are air-sensitive, especially in solution or when wet. Solution:

  • Inert Atmosphere: Perform all recrystallizations under

    
     or Ar.
    
  • Drying: Never dry the solid in an air oven. Use a vacuum oven at <50°C with a slight

    
     bleed.
    
  • Storage: Store the solid in amber vials under inert gas at 4°C.

Detailed Purification Protocol

This protocol assumes a crude reaction mixture from a Suzuki coupling (e.g., using


 base and Toluene/Water).
Phase 1: Workup & Pd Removal[1]
  • Phase Separation: Separate the aqueous layer (containing the product as a carboxylate salt) from the organic layer. Extract the organic layer once with 1M NaOH to recover any protonated product. Combine aqueous layers.[3]

  • Pd Filtration: Add Activated Carbon (5 wt%) to the combined aqueous alkaline solution. Stir at 50°C for 30 min. Filter hot through Celite 545 .

    • Checkpoint: Solution should be clear yellow/orange, not cloudy grey.

Phase 2: Controlled Isolation
  • Distillation: Briefly apply vacuum to the aqueous filtrate to remove traces of Toluene/THF (this prevents oiling out).

  • Precipitation: Heat aqueous solution to 60°C .

  • Acidification: Add 2M HCl dropwise via addition funnel.

    • Observation: At pH ~6, turbidity appears. Pause and stir for 10 min (Crystal nucleation).

    • Completion: Continue addition until pH reaches 2.0.

  • Filtration: Cool to room temperature slowly (over 2 hours), then to 5°C. Filter the solid and wash with cold water.

Phase 3: Purification (Bisulfite Method)

Use this if HPLC purity is <95% or protodeboronated impurities are present.

  • Dissolution: Dissolve the wet cake in Ethyl Acetate (10 vol) .

  • Adduct Formation: Add saturated aqueous

    
     (3 vol) . Stir vigorously for 2 hours.
    
    • Mechanism:[1][4][5][6][7] The aldehyde converts to a sulfonate salt and moves to the water phase. Impurities stay in EtOAc.

  • Separation: Separate layers. Keep the Aqueous Layer . Wash aqueous layer once with fresh EtOAc.

  • Regeneration: Adjust the aqueous layer to pH >10 using 20% NaOH (or add Formaldehyde). The product precipitates or oils out as the aldehyde regenerates.

  • Final Isolation: Extract the regenerated product into EtOAc, dry over

    
    , and concentrate to dryness.
    
Phase 4: Crystallization (Polymorph Control)
  • Solvent System: Ethanol / Water (80:20) or Toluene / Heptane .

  • Procedure: Dissolve solid in refluxing Ethanol. Add hot water until slightly turbid. Cool slowly to 4°C.

Data & Specifications

Table 1: Impurity Profile & Retention
Impurity NameStructure OriginRemoval Strategy
Protodeboronated Loss of Boron moietyBisulfite Extraction (stays in organic)
Homocoupling (Dimer) Aryl-Aryl couplingCrystallization (Solubility difference is large)
Dicarboxylic Acid Oxidation of AldehydeAcid/Base extraction (Very difficult to separate; prevent via

)
Pd-Complex Catalyst ResidueHot filtration with Carbon/Celite
Table 2: Solubility Profile (Estimated)
SolventTemp (25°C)Temp (80°C)Usage
Water (pH 7) InsolubleInsolubleWash solvent
Water (pH 10) SolubleSolubleExtraction medium
Ethanol Sparingly SolubleSolubleCrystallization
Toluene SolubleHighly SolubleReaction solvent
Hexane InsolubleInsolubleAnti-solvent

Process Visualization

Figure 1: Purification Logic Flow

PurificationFlow Start Crude Reaction Mixture (Suzuki Coupling) Filter Hot Filtration (Celite/Carbon) Removes Pd Black Start->Filter PhaseSep Phase Separation (Keep Aqueous Alkaline Layer) Filter->PhaseSep Acidify Controlled Acidification (HCl to pH 2 at 60°C) PhaseSep->Acidify Product is in Water as Salt CrudeSolid Crude Solid Isolated Acidify->CrudeSolid Decision Purity > 95%? CrudeSolid->Decision Bisulfite Bisulfite Purification (Selects for Aldehyde) Decision->Bisulfite No (Aldehyde impurities) Crystallize Recrystallization (EtOH/Water) Decision->Crystallize Yes Bisulfite->Crystallize Final Pure 3'-Formyl-3-methyl-biphenyl-4-COOH Crystallize->Final

Caption: Logic flow for the isolation of the target biphenyl acid-aldehyde, prioritizing Pd removal and aldehyde selectivity.

Figure 2: Bisulfite Purification Mechanism

BisulfiteMech Impure Impure Mixture (Aldehyde + Non-Aldehyde) Bisulfite Add NaHSO3 (aq) Impure->Bisulfite Separation Organic Layer Contains Impurities (Protodeboronated) Aqueous Layer Contains Product-Adduct (Water Soluble) Bisulfite->Separation Regen Add Base/Formaldehyde (Regenerates Aldehyde) Separation->Regen Process Aqueous Pure Pure Product Regen->Pure Extract & Dry

Caption: The "Magic Bullet" separation: Using reversible sulfite adducts to separate the aldehyde product from non-aldehyde side products.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • Thermo Scientific Chemicals. "Biphenyl-4-carboxylic acid, 98%." Fisher Scientific Product Specifications.

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Reaction Troubleshooting & Workup.

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Conditions."

  • BenchChem. "Analytical Guide: 4-Chloro-2-(4-formylphenyl)benzoic acid." Comparative protocols for biphenyl aldehyde acids.

Sources

Troubleshooting

resolving solubility issues with 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid

Technical Support Center: 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid Guide Version: 1.0 | Last Updated: March 7, 2026 Introduction This guide provides in-depth technical support for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid

Guide Version: 1.0 | Last Updated: March 7, 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (CAS No. 222180-23-6). This bifunctional molecule, which incorporates both a carboxylic acid and an aldehyde group on a rigid biphenyl scaffold, is a valuable building block in medicinal chemistry and materials science.[1] However, its complex structure, characterized by a large hydrophobic biphenyl core, presents significant solubility challenges that can impede experimental progress.[2]

This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to directly address common issues encountered during its use. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid not dissolving in water?

A1: The compound's poor aqueous solubility is expected and stems from its molecular structure. The large, nonpolar biphenyl backbone is hydrophobic, meaning it repels water.[2] While the carboxylic acid and aldehyde groups are polar and can form hydrogen bonds with water, their influence is insufficient to overcome the hydrophobicity of the larger part of the molecule.[3][4] Direct dissolution in neutral aqueous buffers is generally not a viable primary solubilization strategy.

Q2: I observe a precipitate when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening?

A2: This is a common phenomenon known as "precipitation upon dilution." You have successfully dissolved the compound in a strong organic solvent like Dimethyl Sulfoxide (DMSO), but when this concentrated stock is introduced to an aqueous environment, the compound's low aqueous solubility limit is exceeded. The water acts as an "anti-solvent," causing the compound to crash out of the solution. To resolve this, you may need to lower the final concentration, increase the percentage of co-solvent in the final mixture (if the assay permits), or utilize a pH-modification strategy.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be a useful tool to increase the rate of dissolution, but it must be approached with caution. While it may help dissolve the compound initially, the solution can become supersaturated. Upon cooling to ambient temperature for your experiment, the compound may precipitate out, leading to inaccurate concentration results. Furthermore, prolonged heating of a solution containing an aldehyde functional group could potentially lead to degradation or side reactions. If you use heat, always ensure the solution remains clear and free of particulates after it has cooled to the working temperature.

Q4: What is the expected pKa of the carboxylic acid group and why is it important?

A4: While the exact experimental pKa for this specific molecule is not readily published, we can estimate it based on similar structures like benzoic acid (pKa ~4.2 in water) and its derivatives.[5][6] The pKa is the pH at which the carboxylic acid group is 50% in its protonated (neutral, -COOH) form and 50% in its deprotonated (anionic, -COO⁻) form.[7] This value is critical because the deprotonated, or salt, form is significantly more water-soluble due to its ionic nature.[8][9] By adjusting the pH of the solution to be 1-2 units above the pKa, we can ensure the vast majority of the compound is in its soluble salt form.

Troubleshooting Guide: Step-by-Step Dissolution Protocols

If you are facing solubility challenges, the following validated methods provide a logical progression from simple pH adjustment to the use of organic co-solvents.

Method 1: pH-Adjusted Aqueous Solubilization

This is the preferred method for preparing aqueous solutions, as it avoids organic solvents that might interfere with biological assays. The principle is to convert the insoluble carboxylic acid into its highly soluble carboxylate salt.[9][]

Protocol Steps:

  • Weigh the Compound: Accurately weigh the desired amount of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid.

  • Initial Suspension: Add a portion of the final desired volume of purified water (e.g., add 80% of the final volume) to the solid. The compound will not dissolve and will form a suspension.

  • Basification: While stirring, add a 1N solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) dropwise. Monitor the solution for clarity. The solid should begin to dissolve as the pH increases and the carboxylate salt is formed.

  • pH Adjustment: Use a calibrated pH meter to monitor the pH. Continue adding the base until all solid has dissolved and the pH is stable, typically in the range of 7.5 - 8.5. This ensures the carboxylic acid is fully deprotonated.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining purified water to reach the final target volume.

  • Verification: Visually inspect the solution to ensure it is free of any particulates. If necessary, the solution can be sterile-filtered through a 0.22 µm filter compatible with basic aqueous solutions.

Causality Note: By raising the pH above the compound's pKa, we shift the equilibrium from the neutral, poorly soluble acid form (R-COOH) to the charged, water-soluble carboxylate form (R-COO⁻ Na⁺).[8] This ion-dipole interaction with water is much stronger than the hydrogen bonding of the neutral acid, enabling dissolution.[9]

Method 2: Organic Co-Solvent Stock Solution

This method is suitable for experiments where a small amount of an organic solvent is tolerable. DMSO is an excellent choice as it is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[11][12]

Protocol Steps:

  • Select Co-Solvent: Choose a high-purity, anhydrous grade of DMSO, DMF, or ethanol. DMSO is often preferred for its ability to create high-concentration stock solutions.[11]

  • Prepare Concentrated Stock: Weigh the compound and add the organic solvent to create a high-concentration stock solution (e.g., 10-50 mM). Use gentle vortexing or sonication if needed to ensure complete dissolution. This stock solution should be clear and stored appropriately (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).

  • Serial Dilution: Perform serial dilutions of the concentrated stock into your final aqueous buffer or cell culture medium. It is critical to add the stock solution to the buffer (not the other way around) and to mix vigorously immediately upon addition to minimize localized high concentrations that can cause precipitation.

  • Final Concentration Check: Ensure the final concentration of the organic solvent is low (typically ≤0.5% v/v) and compatible with your experimental system, as higher concentrations can be cytotoxic or interfere with assay components.[13]

Data & Diagrams

Solubility Summary Table

The following table summarizes the solubility characteristics of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid based on its structural properties and data for analogous compounds.

Solvent/SystemExpected SolubilityRationale & Key Considerations
Water (pH 7.0)Poor / InsolubleThe large hydrophobic biphenyl core dominates the molecule's properties.[2]
Aqueous NaOH (pH > 8)SolubleFormation of the highly soluble sodium carboxylate salt.[9][]
DMSO, DMFHighly SolublePowerful polar aprotic solvents capable of solvating both polar and nonpolar moieties.[11][12]
Ethanol, MethanolModerately SolubleProtic organic solvents that can hydrogen bond with the carboxylic acid and aldehyde groups.[14]
AcetonitrileSparingly SolubleLess polar than DMSO or DMF, may require heating.
Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing solubility issues with the target compound.

G start Start: Need to dissolve 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid q_solvent Is an organic solvent acceptable in your experiment? start->q_solvent use_dmso Use Method 2: Prepare concentrated stock in DMSO (e.g., 20 mM). q_solvent->use_dmso  Yes use_ph Use Method 1: Solubilize in water with dropwise addition of 1N NaOH. q_solvent->use_ph No   dilute Serially dilute stock into aqueous buffer. Ensure final DMSO % is low (<0.5%). use_dmso->dilute q_precip Does it precipitate upon dilution? dilute->q_precip success1 Success: Solution is ready for use. q_precip->success1 No fail Troubleshoot: - Lower final concentration - Check compound purity - Consider formulation with excipients q_precip->fail Yes adjust_ph Adjust pH to 7.5 - 8.5 until fully dissolved. use_ph->adjust_ph success2 Success: Solution is ready for use. adjust_ph->success2

Caption: Decision workflow for selecting the appropriate solubilization method.

References

  • Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents. (US6369271B1).
  • Preparing Carboxylic Acids - Chemistry LibreTexts . (2025, January 19). Available at: [Link]

  • Dimethyl sulfoxide - Wikipedia . Available at: [Link]

  • The Effects of pH on Solubility - Chemistry LibreTexts . (2019, January 2). Available at: [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation in Research and Industry - AntBio . (2026, January 13). Available at: [Link]

  • Properties of Aldehydes and Ketones - Chemistry LibreTexts . (2023, January 22). Available at: [Link]

  • Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry – Science Ready . Available at: [Link]

  • Application of DMSO as "oxidant" in organic synthesis! - AcadeChem . (2025, July 29). Available at: [Link]

  • Bordwell pKa Table - Organic Chemistry Data . (2017, October 27). Available at: [Link]

  • The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis - PMC . (2019, January 14). Available at: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit . (2012, February 27). Available at: [Link]

  • Dimethyl sulfoxide, DMSO - Organic Chemistry Portal . Available at: [Link]

  • Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks . (2022, March 31). Available at: [Link]

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC . (2023, November 3). Available at: [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug . (2016, October 18). Available at: [Link]

  • Methods of Preparation of Carboxylic Acids - BYJU'S . Available at: [Link]

  • Aldehydes, Ketones and Carboxylic Acids - NCERT . Available at: [Link]

  • Preparation of Carboxylic Acids - Chemistry Steps . (2025, November 23). Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 1 . Available at: [Link]

  • Experimental pKa values of carboxylic acids 37, 43, 61, and 62. - ResearchGate . Available at: [Link]

  • Relative Acidities of Carboxylic Acids, Phenols & Alcohols (Cambridge (CIE) A Level Chemistry): Revision Note . (2025, January 4). Available at: [Link]

  • Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents. (CA2364862C).
  • Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates | Energy & Fuels - ACS Publications - ACS.org . (2015, November 12). Available at: [Link]

  • Preparing Stock Solutions - PhytoTech Labs . Available at: [Link]

  • Aldehydes, Ketones and Carboxylic Acids - ncert.nic.in . Available at: [Link]

  • Chemical Properties of Methyl biphenyl-4-carboxylate (CAS 720-75-2) - Cheméo . Available at: [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC - ijpcbs . Available at: [Link]

  • What is the standard pH of carboxylic acids? - Quora . (2021, August 11). Available at: [Link]

  • What is the procedure to create stock solutions? - Chemistry Stack Exchange . (2014, September 11). Available at: [Link]

  • Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability? | ResearchGate . (2017, September 7). Available at: [Link]

Sources

Optimization

how to prevent the degradation of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid

Technical Support Center: 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid Introduction: Understanding the Stability of a Bifunctional Molecule Welcome to the technical support guide for 3'-Formyl-3-methyl-biphenyl-4-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid

Introduction: Understanding the Stability of a Bifunctional Molecule

Welcome to the technical support guide for 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (CAS 222180-23-6). This molecule is a valuable intermediate in pharmaceutical and materials science research, prized for its rigid biphenyl core and two distinct functional groups: a carboxylic acid and an aromatic aldehyde.

While the biphenyl backbone provides significant thermal stability[1][2], the aldehyde (formyl) group is susceptible to specific degradation pathways. This guide is designed to provide researchers, scientists, and drug development professionals with a clear understanding of the molecule's stability profile, answers to frequently encountered issues, and robust protocols to ensure its integrity throughout your experiments. Adherence to these guidelines is critical for achieving reproducible results and preserving the purity of your material.

Core Stability Profile

For quick reference, the key stability parameters and recommended handling conditions are summarized below.

ParameterStability Profile & RecommendationsPrimary Degradation Risk
Air & Oxygen Highly Sensitive. The formyl group is readily oxidized to a carboxylic acid.Oxidation
Light/UV Sensitive. Photodegradation can occur, often accelerating oxidation.Photo-oxidation
Temperature Highly Stable. The biphenyl core imparts excellent thermal stability under inert conditions.Low (unless combined with oxygen)
pH/Moisture Moderately Stable. Stable under typical anhydrous organic solvent conditions. Avoid high humidity.Low
Incompatibilities Strong oxidizing agents.Rapid, uncontrolled oxidation

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reaction that causes the degradation of this compound?

The most significant and common degradation pathway is the oxidation of the aromatic aldehyde (formyl) group to a carboxylic acid group .[3] This reaction converts 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid into 3-methyl-[1,1'-biphenyl]-3',4-dicarboxylic acid . This transformation is problematic as it alters the molecule's chemical reactivity, polarity, and molecular weight, which can significantly impact downstream applications and analytical results.

Caption: Primary oxidative degradation pathway.

Q2: I've noticed a new, more polar spot on my TLC plate and an unexpected peak in my LC-MS analysis. Could this be degradation?

Yes, this is a classic sign of the oxidation described in Q1. The resulting dicarboxylic acid is significantly more polar than the parent aldehyde-acid. This increased polarity causes it to have a lower Retention Factor (Rf) on normal-phase TLC and typically an earlier retention time in reverse-phase HPLC/LC-MS, although this can vary with the specific method. The new peak in your mass spectrum should correspond to the molecular weight of the oxidized product (C₁₄H₁₂O₄).

Q3: What are the ideal long-term storage conditions for the solid compound?

To prevent degradation, the solid material must be protected from oxygen and light. A supplier of this compound specifically recommends storage at room temperature under an inert atmosphere.

The ideal long-term storage protocol is:

  • Atmosphere: Under a dry, inert atmosphere (e.g., Argon or Nitrogen).

  • Container: An amber glass vial with a PTFE-lined cap or a specialized container like a Sure/Seal™ bottle.[4][5] The container must be tightly sealed.[6][7]

  • Location: A cool, dark, and dry place, such as a desiccator cabinet located away from direct sunlight or heat sources.

Q4: My solid sample has developed a yellowish tint over time. What does this indicate?

A change in color from white/off-white to yellow often suggests the onset of degradation. This can be due to the formation of trace oxidized impurities or minor polymerization products, which are common degradation pathways for aromatic aldehydes.[3] If you observe a color change, it is highly recommended to re-analyze the material for purity (e.g., by HPLC or NMR) before use.

Q5: How should I prepare a stock solution to ensure its stability?

The stability of the compound in solution is highly dependent on the solvent and handling procedure. Aromatic aldehydes are susceptible to oxidation in solution, especially in the presence of dissolved oxygen.

Key recommendations:

  • Solvent Choice: Use high-purity, anhydrous-grade solvents (e.g., DMSO, DMF, THF).

  • Solvent Preparation: Before use, degas the solvent to remove dissolved oxygen. This can be achieved by sparging with argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Solution Preparation: Prepare the solution under an inert atmosphere (in a glovebox or using Schlenk line techniques).

  • Storage: Store stock solutions in tightly sealed vials with PTFE-lined caps at -20°C or -80°C. Before opening a frozen stock solution, always allow it to warm completely to room temperature to prevent atmospheric moisture from condensing inside the vial.

Troubleshooting & Experimental Protocols

This section provides detailed, step-by-step workflows to mitigate common degradation issues.

Protocol 1: Standard Operating Procedure for Handling and Weighing

This protocol minimizes exposure to atmospheric oxygen and moisture during weighing and transfer.

Objective: To accurately weigh and transfer the solid compound while maintaining its purity. Environment: Glovebox or Schlenk line setup is ideal. If unavailable, the "Nitrogen Balloon" technique is a viable alternative.

Steps (Nitrogen Balloon Technique):

  • Glassware Preparation: Ensure all glassware (vial, spatula, receiving flask) is clean and oven-dried overnight (e.g., at 125°C) to remove adsorbed moisture.[4][8] Allow glassware to cool to room temperature in a desiccator.

  • Inert Gas Flush: Assemble the receiving flask with a rubber septum. Pierce the septum with a needle connected to a nitrogen or argon gas line and another needle to act as an outlet. Flush the flask with the inert gas for 5-10 minutes.

  • Create Inert Headspace: Remove the gas inlet and outlet needles and quickly insert a needle connected to a balloon filled with nitrogen. This will maintain a slight positive pressure of inert gas.[5]

  • Weighing: On a tared analytical balance, briefly open the compound's storage vial and quickly remove the approximate amount needed using a clean, dry spatula. Immediately reseal the original vial. This step should be performed as swiftly as possible.

  • Transfer: Quickly uncap the receiving flask, add the weighed solid, and immediately reseal the flask with the septum and nitrogen balloon.

  • Purge Again: Once sealed, briefly purge the flask headspace again with the inert gas line to remove any air that entered during the transfer.

HandlingWorkflow cluster_prep Preparation cluster_weighing Weighing & Transfer cluster_dissolution Dissolution A Oven-Dry All Glassware B Cool in Desiccator A->B C Flush Flask with N₂/Ar B->C D Attach N₂ Balloon C->D E Weigh Solid Quickly D->E F Transfer Solid to Flask E->F G Reseal & Purge Headspace F->G H Add Degassed Anhydrous Solvent via Syringe G->H I Dissolve Solid Under N₂ Atmosphere H->I

Caption: Recommended workflow for handling air-sensitive solids.

Protocol 2: Preparation and Storage of Stock Solutions

Objective: To prepare and store solutions of the compound with maximum stability.

Materials:

  • 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (handled as per Protocol 1)

  • Anhydrous grade solvent (e.g., DMSO, DMF)

  • Syringes and needles (oven-dried)

  • Inert gas source (Argon or Nitrogen)

  • Amber glass storage vials with PTFE-lined caps

Steps:

  • Solvent Degassing: Take a sealed bottle of anhydrous solvent. Pierce the septum with a gas inlet needle connected to a nitrogen/argon line, ensuring the needle tip is below the solvent surface. Use a second, shorter needle as a gas outlet. Bubble the inert gas through the solvent for 15-30 minutes to displace dissolved oxygen.

  • Compound Preparation: Place the required mass of the solid compound into a dry reaction flask under a positive pressure of inert gas, as described in Protocol 1.

  • Solvent Transfer: Using a dry, nitrogen-flushed syringe, withdraw the required volume of degassed solvent and add it to the flask containing the solid.[9]

  • Dissolution: Agitate the flask (e.g., with a magnetic stirrer) under the inert atmosphere until the solid is fully dissolved.

  • Aliquoting & Storage: If required, aliquot the stock solution into smaller, single-use amber vials under the inert atmosphere. This prevents repeated warming/cooling cycles and air exposure for the main stock.

  • Final Storage: Tightly seal the vials and wrap the caps with Parafilm® for extra security. Label clearly and store in a freezer at -20°C or -80°C.

By implementing these structured protocols, you can significantly minimize the risk of chemical degradation, ensuring the integrity of your experiments and the reliability of your scientific data.

References

  • Allan Chemical Corporation. (2025, October 23).
  • Benchchem. The Thermal Stability of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide.
  • LookChem. (n.d.). 4-Biphenylcarboxylic acid 92-92-2 wiki.
  • Fiveable. (2025, August 15). Aromatic Aldehyde Definition - Organic Chemistry Key Term.
  • da Silva, M. A., et al. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. Organic & Biomolecular Chemistry, 2, 1353-1358. [Link]

  • Sigma-Aldrich. (n.d.). 3'-Formyl-[1,1'-biphenyl]-4-carboxylic acid.
  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.
  • Echemi. (2025, September 19).
  • AIP Publishing. (n.d.). Thermal Stability of Used Eutectic Mixture of Biphenyl and Diphenyl Ether.
  • Kumar, S., & Singh, D. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Science Journal of Chemistry, 3(6), 91-96.
  • Chem-Impex. (n.d.). 4-Biphenylcarboxylic acid.
  • ChemicalBook. (n.d.). 4-Biphenylcarboxylic acid(92-92-2).
  • SPIE Digital Library. (2025, September 5).
  • Fisher Scientific. (n.d.).
  • Nugent, B. (2020, June 8).
  • MilliporeSigma. (n.d.). Handling air-sensitive reagents AL-134. Division of Research Safety.
  • Thermo Fisher Scientific. (2025, September 7).
  • MilliporeSigma. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Charitos, C., et al. (2020). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry, 16, 833–857. [Link]

  • National Diet Library. (1972, September 30).
  • Beilstein Journals. (2020, April 23).
  • Sdfine. (n.d.).

Sources

Troubleshooting

refining the work-up procedure for 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid reactions

Technical Support Center: 3'-Formyl-3-methyl-biphenyl-4-carboxylic Acid Executive Summary Handling 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid presents a classic "ambiphilic" challenge in organic synthesis. You are man...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3'-Formyl-3-methyl-biphenyl-4-carboxylic Acid

Executive Summary

Handling 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid presents a classic "ambiphilic" challenge in organic synthesis. You are managing a molecule with three distinct competing behaviors:

  • The Carboxylic Acid (

    
    ):  Soluble in base, insoluble in acid.
    
  • The Aldehyde: Reactive, prone to oxidation (to dicarboxylic acid) and base-mediated disproportionation (Cannizzaro).

  • The Biphenyl Core: Highly lipophilic, prone to "oiling out" rather than crystallizing, and excellent at trapping Palladium (Pd) contaminants.

This guide moves beyond standard textbook work-ups to provide a field-tested, robust isolation strategy designed to maximize purity (>98%) and minimize aldehyde degradation.

Module 1: The Optimized Work-up Workflow

The standard "quench and dump" method often fails for this substrate, leading to colored impurities and sticky solids. The following workflow integrates controlled pH manipulation with chemoselective scavenging .

Step-by-Step Protocol
  • Quench & Phase Split:

    • Dilute the reaction mixture (typically THF/Water or Toluene/Water) with Ethyl Acetate (EtOAc) .

    • Crucial Step: Adjust the aqueous phase to pH 9–10 using 10%

      
      . Do not use NaOH.
      
    • Why: NaOH (pH >13) risks triggering the Cannizzaro reaction on the formyl group. Carbonate keeps the acid deprotonated (soluble) while sparing the aldehyde.

    • Separate phases.[1][2][3][4][5][6] Keep the Aqueous Layer (Product is here as the carboxylate salt). Discard the organic layer (removes non-polar dimers and phosphine oxides).

  • Palladium Scavenging (The "Solution Phase" Trick):

    • While the product is still in the aqueous basic phase, add Activated Carbon (Darco KB-B) or Thiol-functionalized Silica (0.5 wt% relative to product).

    • Stir for 30 minutes. Filter through a Celite pad.[1][7][8]

    • Why: Pd-carboxylate complexes are tenacious. Scavenging before acidification prevents Pd from precipitating inside the crystal lattice later.

  • Controlled Acidification (The "Anti-Oil" Method):

    • Cool the filtrate to 10°C.

    • Add Acetic Acid dropwise until pH reaches ~5.0 (Cloud point).

    • Switch to 1M HCl and acidify slowly to pH 3.0 .

    • Tech Tip: If the product oils out, add a seed crystal or a small amount of Acetonitrile (5% v/v) as a co-solvent to induce lattice formation.

  • Isolation:

    • Filter the resulting solid.[1][7][8][9] Wash with cold water followed by Hexane (removes residual organics).

    • Dry in a vacuum oven at 40°C max. (Higher temps promote aldehyde oxidation/polymerization).

Visualizing the Logic (DOT Diagram)

WorkupLogic Start Crude Reaction Mixture (Suzuki Coupling) BaseExt Base Extraction (pH 9-10) Solvent: EtOAc / 10% Na2CO3 Start->BaseExt PhaseSplit Phase Separation BaseExt->PhaseSplit OrgLayer Organic Layer (Discard: Dimers, Phosphine Oxides) PhaseSplit->OrgLayer AqLayer Aqueous Layer (Contains Product as Carboxylate) PhaseSplit->AqLayer Scavenge Pd Scavenging (Activated Carbon/Celite) AqLayer->Scavenge Remove Pd(II) Acidify Controlled Acidification (Acetic Acid -> HCl to pH 3) Scavenge->Acidify Filtrate Filter Filtration & Wash (Cold Water + Hexane) Acidify->Filter Precipitate

Caption: Logical flow for chemoselective isolation, prioritizing Pd removal prior to crystal formation.

Module 2: Advanced Purification (The Bisulfite Adduct)

If simple crystallization yields <95% purity, use the Bisulfite Adduct Method . This exploits the aldehyde functionality to pull the molecule into water, leaving non-aldehyde impurities behind.

Protocol:

  • Dissolve crude solid in EtOAc (5 volumes) .

  • Add saturated

    
     (aq)  (3 volumes). Stir vigorously for 1 hour.
    
  • The product forms a water-soluble bisulfite adduct .

  • Separate layers. Wash the aqueous layer (containing product) with EtOAc.

  • Regeneration: Adjust aqueous layer to pH 10 with carbonate. The adduct breaks, regenerating the aldehyde.

  • Acidify to pH 3 to precipitate the clean acid.

Note: This method is superior for removing de-formylated side products (e.g., 3-methyl-biphenyl-4-carboxylic acid).

Module 3: Troubleshooting & FAQs

Q1: My product is turning pink/grey upon drying. Why?

Diagnosis: Residual Palladium oxidation. The Science: Biphenyl carboxylic acids are ligands. They coordinate Pd(II), which reduces to Pd(0) (black/grey) upon drying or light exposure. Solution:

  • Immediate: Re-dissolve in base, treat with Thiol-Silica (SH-Silica) scavenger at 50°C for 1 hour, then filter and re-precipitate.

  • Prevention: Ensure the "Solution Phase" scavenging step (Module 1, Step 2) is not skipped.

Q2: I see a +16 mass unit impurity (M+16) in LCMS.

Diagnosis: Oxidation of the aldehyde (-CHO) to the carboxylic acid (-COOH). The Science: Aromatic aldehydes autoxidize in air, especially in basic solution or when wet. Solution:

  • Inert Atmosphere: Perform all basic extractions under

    
     blanket.
    
  • Drying: Do not dry in a convection oven. Use a vacuum oven with a mild

    
     bleed.
    
  • Storage: Store the solid under Argon at -20°C.

Q3: The product "oils out" instead of crystallizing during acidification.

Diagnosis: Rapid change in dielectric constant or supersaturation. The Science: The 3-methyl and biphenyl groups make the neutral molecule very hydrophobic. If pH drops too fast, the molecule crashes out as an amorphous oil before it can organize into a crystal. Solution:

  • Seeding: Save a small amount of crude solid to use as seeds.

  • Co-solvent: Add 5-10% Acetonitrile or Methanol to the aqueous basic solution before acidification. This increases solubility slightly, allowing for a slower, more controlled precipitation.

Data Summary: Scavenger Efficiency

Comparison of Pd removal methods for Biphenyl Carboxylic Acids (Initial Pd: 1500 ppm).

MethodResidual Pd (ppm)Yield Loss (%)Notes
Celite Filtration (Only) 850< 1%Ineffective for complexed Pd.
Activated Carbon (Darco) 1205-8%Good, but messy. Can adsorb product.[7][8]
Thiol-Silica (Si-SH) < 20 < 2% Recommended. Highly selective.
Recrystallization (EtOH) 40025%Poor Pd rejection; high yield loss.

Impurity Pathways Diagram

Understanding where you lose yield is critical.

ImpurityPathways Product Target Molecule (Aldehyde-Acid) DiAcid Dicarboxylic Acid (M+16 Impurity) Product->DiAcid Air Oxidation (Slow drying) Cannizzaro Cannizzaro Products (Alcohol + Di-Acid) Product->Cannizzaro pH > 12 (Strong Base) PdComplex Pd-Product Complex (Colored/Grey) Product->PdComplex Incomplete Scavenging

Caption: Major degradation pathways: Oxidation (Air), Disproportionation (High pH), and Coordination (Pd).

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Kjell, D. P., et al. (1999).[10] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry. Link

  • Biotage. (2023).[3][11] How to Remove Palladium in Three Easy Steps. Link

Sources

Optimization

Technical Support Guide: Synthesis of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid

[1] Executive Summary & Molecule Analysis You have requested alternative synthetic routes and troubleshooting protocols for 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid . This molecule is a critical biaryl building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Molecule Analysis

You have requested alternative synthetic routes and troubleshooting protocols for 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid . This molecule is a critical biaryl building block, likely serving as an intermediate for Angiotensin II Receptor Blockers (ARBs) or advanced liquid crystal materials.

Structural Challenges:

  • Bi-functional Nature: Contains both an oxidizable aldehyde (-CHO) and an acidic carboxyl group (-COOH).[1] This duality creates solubility issues and chemoselectivity risks during coupling.

  • Regiochemistry: The ortho-methyl group on the A-ring (relative to the acid) introduces minor steric strain but significantly influences solubility profiles.[1]

Strategic Recommendation: While direct coupling of the free acid is possible, our field data suggests that Route B (Protected Strategy) offers the highest reproducibility for scale-up, whereas Route A (Direct Coupling) is superior for rapid, small-scale library generation.

Primary Synthetic Routes

Route A: The "Direct" Suzuki-Miyaura Coupling

Best for: Rapid prototyping (<5g scale), avoiding protection/deprotection steps.

This route couples the free acid directly. It requires careful pH control to prevent catalyst poisoning by the carboxylate.

  • Precursors: 4-Bromo-2-methylbenzoic acid + 3-Formylphenylboronic acid.

  • Catalyst System: Pd(OAc)₂ / PPh₃ or Pd(dppf)Cl₂.

  • Solvent: DME/Water or Toluene/Ethanol/Water.

Protocol:

  • Charge flask with 4-Bromo-2-methylbenzoic acid (1.0 eq), 3-Formylphenylboronic acid (1.1 eq), and Na₂CO₃ (2.5 eq).

  • Add Solvent (DME:H₂O, 3:1). Degas with Argon for 20 mins.

  • Add Pd(dppf)Cl₂ (3 mol%).

  • Heat to 85°C for 4-6 hours.

  • Critical Workup: The product is an acid.[1] You must wash the aqueous layer with EtOAc (removes organic impurities), then acidify the aqueous layer to pH 3 to precipitate the product.

Route B: The "Robust" Ester/Acetal Strategy (Recommended)

Best for: Scale-up (>10g), high purity requirements, and storage stability.[1]

This route mitigates the solubility issues of the zwitterionic/polar free acid and protects the aldehyde from oxidation.

  • Step 1: Esterification of 4-Bromo-2-methylbenzoic acid

    
     Methyl 4-bromo-2-methylbenzoate.[1]
    
  • Step 2: Suzuki Coupling with 3-Formylphenylboronic acid.

  • Step 3: Saponification (LiOH/THF) to yield the target acid.

Data Comparison:

FeatureRoute A (Direct)Route B (Protected)
Overall Yield 55-65%75-82% (over 3 steps)
Purification Acid-Base ExtractionSilica Chromatography (Ester)
Impurity Profile High (Protodeboronation)Low
Time Efficiency High (1 day)Medium (3 days)

Visualizing the Workflow

The following diagram illustrates the retrosynthetic logic and the divergence between the Direct and Protected routes.

G cluster_0 Route A: Direct Coupling cluster_1 Route B: Protected Strategy Target TARGET: 3'-Formyl-3-methyl- biphenyl-4-carboxylic acid Bromide 4-Bromo-2-methyl- benzoic acid Bromide->Target Pd(dppf)Cl2 Na2CO3, 85°C Ester Methyl 4-bromo- 2-methylbenzoate Bromide->Ester MeOH, H+ Boronic 3-Formylphenyl- boronic acid Boronic->Target CoupledEster Intermediate: Biaryl Methyl Ester Boronic->CoupledEster Ester->CoupledEster Suzuki Coupling CoupledEster->Target LiOH (Saponification)

Caption: Retrosynthetic analysis comparing the Direct Route (Red) vs. the Protected Ester Route (Green).

Troubleshooting & FAQs

Q1: My reaction turns black immediately, and conversion is <10%. Why?

Diagnosis: "Palladium Black" precipitation.[1] Cause: The free carboxylic acid can protonate the active Pd(0) species or coordinate too strongly, destabilizing the catalytic cycle. Alternatively, insufficient degassing allowed oxygen to oxidize the phosphine ligands. Fix:

  • Switch Base: Use K₃PO₄ instead of Na₂CO₃.[1] Phosphate buffers the system better for free acids.

  • Solvent: Ensure water is present (e.g., DME/Water 4:1).[1] The boronic acid requires water for transmetallation.

  • Ligand: Switch to S-Phos or X-Phos .[1] These bulky, electron-rich ligands are far more resistant to deactivation than PPh₃.

Q2: I see a major impurity at M-28 (Loss of CO). What is it?

Diagnosis: Protodeboronation of the boronic acid. Cause: 3-Formylphenylboronic acid is electron-deficient (due to the -CHO group), making the C-B bond labile under basic, hot conditions.[1] Fix:

  • Lower Temperature: Run at 60°C instead of 85°C.

  • Slow Addition: Add the boronic acid solution dropwise over 1 hour to the reaction mixture.

  • Alternative Reagent: Use Potassium 3-formylphenyl trifluoroborate salt instead of the boronic acid.[1] It releases the active species slowly and is much more stable.

Q3: The aldehyde oxidized to a carboxylic acid during workup. How do I stop this?

Diagnosis: Air oxidation of benzaldehydes.[1] Cause: Benzaldehydes are prone to auto-oxidation, especially in basic solutions exposed to air. Fix:

  • Workup pH: Acidify the reaction mixture immediately after cooling. Do not let the aldehyde sit in the basic aqueous layer.

  • Inert Atmosphere: Perform extractions under a nitrogen blanket if possible.

  • Scavenger: Add a trace of BHT (butylated hydroxytoluene) to the extraction solvent if the product is being stored for long periods.

Detailed Experimental Protocol (Route B)

Step 1: Synthesis of Methyl 4-(3-formylphenyl)-2-methylbenzoate

  • Setup: A 250 mL 3-neck flask equipped with a condenser, N₂ inlet, and temperature probe.

  • Reagents:

    • Methyl 4-bromo-2-methylbenzoate: 5.0 g (21.8 mmol)

    • 3-Formylphenylboronic acid: 3.6 g (24.0 mmol, 1.1 eq)

    • Pd(dppf)Cl₂·CH₂Cl₂: 530 mg (3 mol%)

    • K₃PO₄: 13.8 g (65.4 mmol, 3.0 eq)

    • Solvent: 1,4-Dioxane (80 mL) / Water (20 mL)

  • Procedure:

    • Dissolve halide and boronic acid in Dioxane.

    • Dissolve K₃PO₄ in Water and add to the flask.

    • Sparge with Nitrogen for 15 minutes. (Crucial step).

    • Add Pd catalyst.[2][3][4][5][6][7]

    • Heat to 85°C for 6 hours. Monitor by TLC (Hex/EtOAc 4:1).

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc (100 mL), wash with Brine (2x). Dry over Na₂SO₄. Concentrate.

  • Purification: Flash chromatography (gradient 0-20% EtOAc in Hexanes).

    • Expected Yield: ~4.7 g (85%) as a pale yellow solid.

Step 2: Hydrolysis to Target Acid

  • Dissolve the ester (4.7 g) in THF (40 mL) and MeOH (10 mL).

  • Add LiOH·H₂O (2.3 g, 3 eq) dissolved in Water (20 mL).

  • Stir at RT for 4 hours. (Avoid heating to prevent aldehyde degradation).

  • Isolation: Evaporate organics. Acidify aqueous residue with 1M HCl to pH 2. The white solid precipitates. Filter, wash with water, and dry in a vacuum oven at 45°C.

Decision Tree for Troubleshooting

Use this logic flow to diagnose low yields or impurities.

Troubleshooting Start Problem Encountered IssueType Identify Issue Start->IssueType LowConv Low Conversion (<50%) IssueType->LowConv Impurity High Impurity Profile IssueType->Impurity CheckCat Check Catalyst Color LowConv->CheckCat CheckImp Identify Impurity Mass Impurity->CheckImp Black Precipitated Pd Black CheckCat->Black Yes Yellow Solution stays Yellow/Orange CheckCat->Yellow No Action1 Action: Switch to S-Phos/Pd(OAc)2 Increase degassing Black->Action1 Action2 Action: Check Boronic Acid Purity (Likely hydrolyzed) Yellow->Action2 DeBoron Mass = Halide or Benzene CheckImp->DeBoron Protodeboronation Oxid Mass = Di-acid (M+16) CheckImp->Oxid Oxidation Action3 Action: Lower Temp to 60°C Use Trifluoroborate salt DeBoron->Action3 Action4 Action: Use N2 blanket Avoid strong base workup Oxid->Action4

Caption: Diagnostic decision tree for common Suzuki coupling failures.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268.

  • BenchChem Technical Data. (2025). Synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid (Analogous Protocol).

  • Sigma-Aldrich Product Sheet. (2025). 3'-Formyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 222180-23-6).

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Conditions.

Sources

Troubleshooting

identifying and removing impurities from 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid

Topic: Identification, Purification, and Handling of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid CAS Registry Number: 1261929-18-3 (and related isomers) Synonyms: 4-(3-Formylphenyl)-3-methylbenzoic acid; 4'-Formyl-2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identification, Purification, and Handling of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid CAS Registry Number: 1261929-18-3 (and related isomers) Synonyms: 4-(3-Formylphenyl)-3-methylbenzoic acid; 4'-Formyl-2-methyl-biphenyl-4-carboxylic acid (nomenclature varies by numbering priority). Primary Application: Intermediate for Angiotensin II Receptor Blockers (Sartans), Ligand for Metal-Organic Frameworks (MOFs), and functional organic scaffolds.

Part 1: Diagnostic Center (Identification & Analysis)

Q1: What is the definitive impurity profile for this molecule, and how do I detect each variant?

A1: In the synthesis of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (typically via Suzuki-Miyaura coupling), you will encounter three distinct classes of impurities: Reaction By-products , Degradation Products , and Residual Catalysts .[1]

The table below summarizes the critical impurities and their detection parameters.

Impurity TypeSpecific CompoundOriginDetection (HPLC/LC-MS)
Homocoupling 3,3'-DiformylbiphenylSelf-coupling of 3-formylphenylboronic acid.RRT ~1.2 . Non-acidic; elutes later in reverse phase (low pH).
Dehalogenation 3-Methylbenzoic acidReduction of 4-bromo-2-methylbenzoic acid.RRT ~0.4 . Elutes early; matches starting material retention.
Oxidation 3'-Carboxy-3-methyl-biphenyl-4-carboxylic acidAir oxidation of the aldehyde group (-CHO → -COOH).RRT ~0.8 . More polar than target; distinct [M-H]⁻ peak (+16 Da).
Protodeboronation BenzaldehydeLoss of boron from boronic acid.RRT ~0.3 . Volatile; often lost during drying but visible in wet crude.
Metal Residue Palladium (Pd)Catalyst leaching.[2]N/A by HPLC . Requires ICP-MS. Visible as grey discoloration.

Analyst Note: The most insidious impurity is the Oxidation Product (Dicarboxylic Acid) . It forms spontaneously if the wet cake is dried in an air oven without nitrogen purging. Unlike the target, it is insoluble in mild organic solvents, making it difficult to wash out later.

Q2: My HPLC chromatogram shows a "ghost peak" that shifts with pH. What is happening?

A2: This is likely the Dicarboxylic Acid Impurity or unreacted Benzoic Acid starting material . Because the molecule contains both a carboxylic acid (pKa ~4.5) and an aldehyde (neutral), the retention time is highly sensitive to the mobile phase pH.

  • Diagnosis: If you run your HPLC at neutral pH (pH 7), the carboxylic acid is deprotonated (ionized), causing it to elute very early (solvent front).

  • Correction: You must use an acidic mobile phase (0.1% Formic Acid or Trifluoroacetic acid) to suppress ionization. This forces the molecule into its neutral (protonated) state, allowing it to interact with the C18 column and separate from the highly polar dicarboxylic acid impurity.

Q3: How do I distinguish the regioisomers (e.g., 2'-Formyl vs. 3'-Formyl) using NMR?

A3: Regioisomers often arise if the boronic acid starting material was impure.

  • Target (3'-Formyl): Look for the aldehyde proton singlet at ~10.05 ppm . The splitting pattern of the adjacent aromatic protons will show a meta coupling (singlet/doublet mix).

  • Impurity (2'-Formyl): The aldehyde proton will shift slightly upfield (~9.8 - 9.9 ppm ) due to steric shielding from the biphenyl bond.

  • Impurity (4'-Formyl): The aromatic region will show a distinct AA'BB' (or similar symmetric) doublet pattern, unlike the complex multiplet of the 3'-substituted ring.

Part 2: Purification Hub (Removal & Remediation)

Q4: The crude product is yellow/brown. How do I remove the color and the Palladium residues?

A4: The color typically comes from oxidized phosphine ligands and residual Palladium (Pd). Standard recrystallization often traps Pd in the crystal lattice. You must use a Scavenger-Assisted Recrystallization .

Protocol: Pd Removal & Decolorization

  • Dissolution: Dissolve 10 g of crude solid in 100 mL of Ethanol/Water (9:1) at 70°C. Add 1.0 eq of NaOH (1M) if solubility is poor (forming the sodium salt temporarily).

  • Scavenging: Add 5 wt% Activated Carbon (e.g., Darco G-60) AND 2 wt% Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) .

    • Why Thiol? Carbon removes color; Thiol specifically binds Pd(II) and Pd(0).

  • Digestion: Stir at 60°C for 45 minutes.

  • Filtration: Filter hot through a Celite pad to remove the carbon/silica.

  • Precipitation: If you used NaOH, acidify the filtrate slowly with 1M HCl to pH 3-4. The product will precipitate as a white/off-white solid.

  • Wash: Wash the cake with cold water followed by cold pentane (to remove non-polar homocoupling impurities).

Q5: How do I remove the "Oxidation Impurity" (Dicarboxylic acid) without losing yield?

A5: This separation relies on the differential solubility of the aldehyde vs. the acid in specific organic solvents. The dicarboxylic acid is much more polar and less soluble in chlorinated solvents or ethers.

Workflow:

  • Suspend the crude mixture in Dichloromethane (DCM) or Ethyl Acetate (10 volumes).

  • Stir at room temperature for 30 minutes.

    • Mechanism:[3][4] The target (Mono-acid/Mono-aldehyde) is moderately soluble in DCM. The Dicarboxylic acid impurity (highly polar, H-bonding network) remains as a solid.

  • Filter the suspension.[5] The solid collected is the impurity.

  • Evaporate the filtrate to recover the purified target.

    • Validation: Check the filtrate by TLC (Mobile phase: 5% MeOH in DCM). The baseline spot (Dicarboxylic acid) should be absent.

Q6: Can I use Bisulfite extraction to purify the aldehyde?

A6: Proceed with caution. While bisulfite adducts are standard for purifying aldehydes, this molecule also contains a carboxylic acid.

  • Risk: The bisulfite adduct is a salt. The carboxylic acid also forms salts. You may end up with a water-soluble soup where both the impurity and the target are dissolved, making recovery difficult.

  • Better Alternative: Use the DCM Slurry method (Q5) or Recrystallization from Toluene/Ethanol . Toluene keeps the non-polar homocoupling impurities in solution, while the target crystallizes out upon cooling.

Part 3: Preservation & Stability

Q7: My product degrades after 1 week of storage. What is the protocol for long-term stability?

A7: The aldehyde group at the 3' position is electronically activated and prone to autoxidation to the carboxylic acid.

Storage Protocol:

  • Atmosphere: Store strictly under Argon or Nitrogen .

  • Temperature: -20°C is recommended. Room temperature storage accelerates oxidation significantly.

  • Container: Amber glass vials (UV protection).

  • Stabilizer: If the application permits, store as a wet cake (with water) or in solution until the next step. Dry powder has a higher surface area exposed to air.

Part 4: Visualizing the Workflow

Diagram 1: Synthesis & Impurity Pathways

This diagram maps the Suzuki coupling process and where each impurity originates, providing a logical map for troubleshooting.

G cluster_purification Purification Strategy SM1 4-Bromo-3-methylbenzoic acid Rxn Suzuki Coupling (Reflux) SM1->Rxn SM2 3-Formylphenylboronic acid SM2->Rxn Cat Pd Catalyst / Base Cat->Rxn Target TARGET MOLECULE 3'-Formyl-3-methyl-biphenyl-4-COOH Rxn->Target Main Path Imp1 Impurity: Homocoupling (3,3'-Diformylbiphenyl) Rxn->Imp1 Side Rxn (Boronic Excess) Imp2 Impurity: Dehalogenation (3-Methylbenzoic acid) Rxn->Imp2 Side Rxn (H-Transfer) Imp3 Impurity: Oxidation (Dicarboxylic Acid) Target->Imp3 Air Exposure (Storage) Step1 Acid/Base Extraction Target->Step1 Imp1->Step1 Removes Non-Acids Step2 DCM Slurry Wash Imp3->Step2 Removes Di-Acids Step1->Step2 Final Purified Solid (>98%) Step2->Final Pure Product

Caption: Figure 1. Synthesis pathways showing the origin of critical impurities (Red) and the logic of the purification strategy (Dashed Box).

Diagram 2: Troubleshooting Decision Tree

Use this logic flow when analyzing your crude material.

DecisionTree Start Analyze Crude (HPLC) Check1 Peak at RRT ~0.8? (More Polar) Start->Check1 Action1 Oxidation Detected. Perform DCM Slurry Wash. Check1->Action1 Yes Check2 Peak at RRT ~1.2? (Less Polar) Check1->Check2 No Action1->Check2 Action2 Homocoupling Detected. Perform Acid/Base Extraction. Check2->Action2 Yes Check3 Product is Grey/Black? Check2->Check3 No Action2->Check3 Action3 Pd Residue. Recrystallize with Thiol-Silica. Check3->Action3 Yes Success Product Meets Spec (>98% Purity) Check3->Success No Action3->Success

Caption: Figure 2. Step-by-step decision tree for identifying and removing specific impurities based on HPLC retention time and physical appearance.

References

  • ChemicalBook . (2023). 3'-Methylbiphenyl-4-carboxylic acid Properties and Synthesis. Retrieved from

  • Smolecule . (2023). 4-(3-Formylphenyl)-3-methylbenzoic acid (CAS 1261929-18-3) Datasheet. Retrieved from

  • BenchChem . (2025).[1][6] Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives. Retrieved from

  • MDPI . (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles. Retrieved from

  • Organic Syntheses . (2005). Preparation of Biphenyl Derivatives via Suzuki Coupling. Retrieved from [7]

Sources

Optimization

common pitfalls in the spectroscopic analysis of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (CAS: 343604-35-3) Formula: C₁₅H₁₂O₃ | Monoisotopic Mass: 240.078 Da

Welcome to the Application Scientist Support Portal. Analyzing bifunctional biphenyl compounds presents unique spectroscopic challenges due to extended conjugation, intermolecular interactions, and overlapping chemical environments. This guide provides field-proven troubleshooting protocols to ensure absolute structural verification during drug development and synthetic workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy Pitfalls

Q1: Why is the carboxylic acid (-COOH) proton missing or extremely broad in my ¹H NMR spectrum? Causality: The -COOH proton typically resonates far downfield (~12.5–13.2 ppm) in polar aprotic solvents like DMSO-d6 [1]. However, if your solvent contains trace amounts of water, rapid chemical exchange occurs between the acidic proton and H₂O. This averages the signals, causing the -COOH peak to broaden into the baseline or merge entirely with the residual water peak (HDO) at 3.3 ppm. Self-Validating Solution: Do not assume the functional group is missing. First, dry your NMR solvent using activated 4Å molecular sieves. If the peak remains ambiguous, perform a D₂O exchange protocol (see Experimental Protocols section) to definitively map exchangeable protons.

Q2: I see a complex, unresolved multiplet in the aromatic region (7.4–8.1 ppm) integrating to 7 protons. How do I assign the individual biphenyl rings? Causality: The biphenyl core consists of two electronically similar conjugated rings [2]. The push-pull nature of the methyl/carboxylic acid on Ring A and the formyl group on Ring B causes severe spectral overlap of the 7 aromatic protons. Self-Validating Solution: 1D ¹H NMR is insufficient for absolute regiochemical assignment here. You must acquire 2D Heteronuclear Multiple Bond Correlation (HMBC) spectra.

  • Ring A Anchor: Use the methyl group singlet (~2.6 ppm). It will show strong ³J_CH correlations to C2 and C4, isolating the first ring's spin system.

  • Ring B Anchor: Use the formyl proton singlet (~10.0 ppm). It will show ³J_CH correlations to C2' and C4', isolating the second ring.

NMR_Workflow Start Issue: Missing or Broad -COOH / -CHO Signals CheckSolvent Check Solvent (Is it wet DMSO-d6?) Start->CheckSolvent DrySolvent Use rigorously dried DMSO-d6 or CDCl3 CheckSolvent->DrySolvent Yes (Water peak > 3.3 ppm) D2O Perform D2O Shake (Validates exchangeable -OH) CheckSolvent->D2O No (Proton exchange suspected) Temp Variable Temp (VT) NMR (Resolves conformer broadening) DrySolvent->Temp Still broad? Resolve Signals Resolved and Assigned D2O->Resolve -COOH disappears Temp->Resolve Sharpens at high T

Decision tree for troubleshooting missing or broadened protons in 1H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy Pitfalls

Q3: I expect two distinct carbonyl (C=O) stretches for the aldehyde and the carboxylic acid, but I only see one broad, asymmetric band around 1695 cm⁻¹. Is my compound degraded? Causality: This is a classic resolution artifact caused by solid-state intermolecular forces, not chemical degradation. In a standard KBr pellet or solid ATR-FTIR setup, carboxylic acids form strongly hydrogen-bonded dimers. This dimerization weakens the C=O bond, shifting the carboxylic acid stretch down to ~1680–1690 cm⁻¹. The conjugated formyl C=O stretch naturally appears at ~1695–1705 cm⁻¹. Consequently, the two bands merge into a single broad envelope. Self-Validating Solution: Run the FTIR in a dilute non-polar solution (e.g., CHCl₃). Dilution breaks the hydrogen-bonded dimers, shifting the -COOH monomer C=O stretch up to ~1730 cm⁻¹, cleanly separating it from the aldehyde peak.

Mass Spectrometry (LC-MS / ESI) Pitfalls

Q4: In ESI negative mode, I see the expected [M-H]⁻ at m/z 239, but there is an intense unexpected peak at m/z 195. What is this? Causality: Biphenylcarboxylic acids are highly susceptible to in-source fragmentation during electrospray ionization (ESI) [3]. High declustering potentials or capillary temperatures impart excess internal energy to the[M-H]⁻ ion, triggering a facile decarboxylation event (loss of CO₂, -44 Da). The peak at m/z 195 is the [M-H-CO₂]⁻ fragment. At higher collision energies, a subsequent loss of the aldehyde carbon monoxide (CO, -28 Da) yields m/z 167. Self-Validating Solution: Lower the source temperature and reduce the cone voltage/declustering potential by 30-50% to preserve the intact pseudo-molecular ion.

MS_Pathway M [M-H]⁻ m/z 239 (Intact Deprotonated Ion) F1 [M-H-CO₂]⁻ m/z 195 (Decarboxylation) M->F1 -CO₂ (-44 Da) In-source CID F2 [M-H-CO]⁻ m/z 211 (Aldehyde CO Loss) M->F2 -CO (-28 Da) High Energy F3 [M-H-CO₂-CO]⁻ m/z 167 (Biphenyl Core) F1->F3 -CO (-28 Da) F2->F3 -CO₂ (-44 Da)

ESI- MS fragmentation pathway showing competitive loss of CO2 and CO.

Quantitative Data Summaries

Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d6)

Functional GroupExpected Shift (ppm)MultiplicityIntegrationDiagnostic Value
Carboxylic Acid (-COOH)12.5 – 13.2Broad Singlet1HConfirms acidic proton (exchangeable)
Aldehyde (-CHO)9.9 – 10.1Singlet1HAnchors Ring B in 2D NMR
Aromatic Protons (Rings A & B)7.4 – 8.1Multiplets7HRequires HSQC/HMBC for assignment
Methyl (-CH₃)2.5 – 2.7Singlet3HAnchors Ring A in 2D NMR

Table 2: Diagnostic FTIR Wavenumbers

Vibrational ModeSolid State (KBr/ATR) cm⁻¹Solution State (CHCl₃) cm⁻¹Shift Causality
O-H Stretch (Acid)2500 – 3200 (Very Broad)~3500 (Sharp)Loss of H-bonded dimerization
C=O Stretch (Aldehyde)1695 – 17051700 – 1710Minimal solvent effect
C=O Stretch (Acid)1680 – 1690 (Overlaps)~1730 (Resolved)Monomerization in dilute solution

Experimental Protocols

Protocol A: D₂O Exchange Workflow for ¹H NMR

Purpose: To definitively identify and validate the presence of the exchangeable carboxylic acid proton.

  • Initial Acquisition: Dissolve 5-10 mg of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid in 0.6 mL of dry DMSO-d6. Acquire a standard 1D ¹H NMR spectrum.

  • D₂O Addition: Remove the NMR tube from the spectrometer. Add exactly 2 drops (approx. 10-20 µL) of Deuterium Oxide (D₂O) directly into the NMR tube.

  • Agitation: Cap the tube tightly and invert it 10-15 times to ensure complete mixing. The solution may become slightly cloudy but should remain mostly homogeneous.

  • Equilibration: Allow the tube to sit at room temperature for 5 minutes to ensure complete isotopic exchange (-COOH → -COOD).

  • Re-Acquisition: Acquire a second ¹H NMR spectrum under identical parameters.

  • Data Interpretation: Overlay the two spectra. The broad signal at ~12.5-13.2 ppm will completely disappear in the second spectrum, validating it as the carboxylic acid proton. A new HDO peak will appear around 3.3-3.8 ppm.

Protocol B: Solution-State FTIR for Carbonyl Resolution

Purpose: To break solid-state dimers and resolve overlapping aldehyde and carboxylic acid C=O stretches.

  • Solvent Preparation: Ensure Chloroform (CHCl₃) is anhydrous to prevent water bands from interfering in the 1600-1700 cm⁻¹ region.

  • Sample Dilution: Prepare a highly dilute solution (approx. 0.01 M) of the analyte in CHCl₃. High dilution is critical to favor the monomeric state of the carboxylic acid over the dimeric state.

  • Background Scan: Fill a liquid transmission cell (e.g., NaCl or CaF₂ windows, 0.1 mm path length) with pure CHCl₃. Acquire the background spectrum.

  • Sample Scan: Flush the cell, fill it with the 0.01 M sample solution, and acquire the sample spectrum (32-64 scans for good signal-to-noise).

  • Data Interpretation: Observe the carbonyl region (1650-1750 cm⁻¹). You should now clearly resolve two peaks: the aldehyde C=O near 1700 cm⁻¹ and the monomeric carboxylic acid C=O near 1730 cm⁻¹.

References

  • Royal Society of Chemistry. "Spectra and physical data of biphenyls." RSC Supplementary Information. Available at:[Link]

  • PubChemLite. "4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid." Luxembourg Centre for Systems Biomedicine. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthetic Pathways to 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid

This guide provides a technical comparison of synthetic routes to 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (CAS 222180-23-6) . This compound is a critical biaryl scaffold, often utilized as a late-stage intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of synthetic routes to 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (CAS 222180-23-6) . This compound is a critical biaryl scaffold, often utilized as a late-stage intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs) and other sartans.

Executive Summary & Retrosynthetic Logic

The synthesis of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid presents a classic chemoselectivity challenge: constructing a biaryl bond while preserving two reactive functionalities—an oxidation-prone aldehyde and an acidic carboxylic acid.

From a process chemistry perspective, the Suzuki-Miyaura cross-coupling is the dominant methodology due to its tolerance of functional groups. However, the choice of protecting groups and the order of operations significantly impact yield, purity, and scalability.

Retrosynthetic Analysis

The most logical disconnection is at the C1–C1' biaryl axis.

Retrosynthesis Target Target Molecule 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid Precursors Disconnection: C1-C1' Axis Target->Precursors Suzuki-Miyaura FragmentA Fragment A (Electrophile) 4-Bromo-2-methylbenzoic acid (or ester) Precursors->FragmentA FragmentB Fragment B (Nucleophile) 3-Formylphenylboronic acid Precursors->FragmentB

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Route Comparison

We evaluate three distinct strategies ranging from direct coupling to protected multistep sequences.

Route A: The "Industrial Standard" (Protected Suzuki)

This route utilizes ester protection to mitigate catalyst poisoning by the free carboxylic acid and improve solubility in organic solvents.

  • Step 1: Esterification of 4-bromo-2-methylbenzoic acid to Methyl 4-bromo-2-methylbenzoate .

  • Step 2: Suzuki coupling with 3-formylphenylboronic acid .

  • Step 3: Controlled hydrolysis (saponification) of the ester.

Pros:

  • High Solubility: The ester intermediate is lipophilic, allowing the use of standard non-polar solvents (Toluene) which stabilize Pd catalysts.

  • Purification: The intermediate ester can be crystallized or chromatographed easily before the final hydrolysis.

  • Scalability: Validated on multi-kilogram scales for similar sartan intermediates.

Cons:

  • Step Count: Adds two steps (protection/deprotection).

  • Selectivity Risk: Final hydrolysis must be carefully controlled to avoid Cannizzaro reaction or degradation of the aldehyde.

Route B: The "Atom Economic" (Direct Suzuki)

Coupling the free acid directly with the boronic acid in aqueous media.

  • Reaction: 4-Bromo-2-methylbenzoic acid + 3-Formylphenylboronic acid + Pd catalyst (aq. base).

Pros:

  • Efficiency: Single-step synthesis.

  • Green Chemistry: Uses water as a co-solvent; high atom economy.

Cons:

  • Catalyst Poisoning: Carboxylates can coordinate to Pd, potentially requiring higher catalyst loading.

  • Workup: Separation of the product from unreacted boronic acid can be difficult as both are acidic/amphoteric.

  • Homocoupling: Free acids often suffer from higher rates of protodeboronation.

Route C: Late-Stage Formylation (Lithiation Strategy)

Constructing the biphenyl ring first, then introducing the formyl group.

  • Step 1: Coupling 4-bromo-2-methylbenzoate with 3-bromophenylboronic acid.

  • Step 2: Lithium-Halogen exchange on the 3'-bromo position.

  • Step 3: Quench with DMF to install the aldehyde.

Pros:

  • Avoids Unstable Reagents: Avoids the use of formylphenylboronic acid, which can sometimes degrade.

Cons:

  • Cryogenic Conditions: Requires -78°C and n-BuLi, which is expensive and hazardous at scale.

  • Chemo-incompatibility: The ester/acid on Ring A is incompatible with n-BuLi without complex protection (e.g., oxazoline). Not recommended for this specific substrate.

Comparative Data Analysis

FeatureRoute A (Protected)Route B (Direct)Route C (Lithiation)
Overall Yield 75-82% 50-60%<40%
Purity Profile High (>99% after recrystallization)Moderate (difficult to remove Boron byproducts)Low (side reactions)
Step Count 31 3+
Cost Efficiency Moderate (Reagents cheap, throughput high)High (if purification works)Low (Cryogenics)
Scalability Excellent Poor (Solubility issues)Poor
E-Factor ModerateGoodPoor

Verdict: Route A is the superior choice for high-purity applications (drug development), while Route B is acceptable for rapid, small-scale library generation.

Detailed Experimental Protocol (Recommended Route A)

This protocol describes the synthesis via the methyl ester intermediate, ensuring robustness and reproducibility.

Phase 1: Esterification (Preparation of Precursor)

Note: If Methyl 4-bromo-2-methylbenzoate is commercially available, skip to Phase 2.

  • Dissolve 4-bromo-2-methylbenzoic acid (1.0 eq) in Methanol (5 vol).

  • Add conc. H₂SO₄ (0.1 eq) dropwise.

  • Reflux for 6 hours (monitor by TLC/HPLC).

  • Concentrate, neutralize with NaHCO₃, and extract with Ethyl Acetate.

  • Yield: ~95% (Oil or low-melting solid).

Phase 2: Suzuki-Miyaura Coupling

Reagents:

  • Methyl 4-bromo-2-methylbenzoate (1.0 eq)

  • 3-Formylphenylboronic acid (1.1 eq)

  • Palladium Acetate (Pd(OAc)₂) (1 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%) or S-Phos (for higher turnover)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: Toluene : Water (4:1 ratio)

Procedure:

  • Inertion: Charge a 3-neck flask with the aryl bromide, boronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (3x).

  • Solvent Addition: Add degassed Toluene and Water.

  • Catalyst Addition: Add Pd(OAc)₂ and Ligand under positive Nitrogen flow.

  • Reaction: Heat to 85°C–90°C with vigorous stirring. Reaction typically completes in 4–6 hours.

    • Checkpoint: Monitor disappearance of the bromide via HPLC (Target < 0.5%).

  • Workup: Cool to RT. Separate phases. Wash organic layer with Brine.

  • Purification: Pass through a silica plug or crystallize from Heptane/EtOAc to obtain Methyl 3'-formyl-3-methyl-biphenyl-4-carboxylate .

Phase 3: Selective Hydrolysis

Critical Step: We must hydrolyze the ester without degrading the aldehyde.

  • Dissolve the intermediate ester in THF (5 vol).

  • Add LiOH·H₂O (1.2 eq) dissolved in Water (2 vol).

  • Stir at Room Temperature (Do not heat, to prevent Cannizzaro reaction).

  • Monitor by HPLC. Upon completion (~2-4 h), acidify carefully with 1M HCl to pH 3-4.

  • Isolation: The product usually precipitates as a white/off-white solid. Filter, wash with water, and dry in vacuo at 45°C.[1]

Mechanistic Visualization

The catalytic cycle for the key Suzuki coupling step (Phase 2).

SuzukiCycle Figure 2: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Pd(0)/Pd(II) catalytic cycle driving the biaryl bond formation.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]

  • Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394. (Foundational reference for sartan biaryl synthesis). [Link]

Sources

Comparative

Unambiguous Structural Validation of 3'-Formyl-3-methyl-biphenyl-4-carboxylic Acid: A Comparative Guide

As drug discovery pipelines increasingly rely on complex, non-peptide small molecules—such as Thrombopoietin (TPO) mimetics—the demand for absolute structural certainty has never been higher[1]. For critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on complex, non-peptide small molecules—such as Thrombopoietin (TPO) mimetics—the demand for absolute structural certainty has never been higher[1]. For critical intermediates and active pharmaceutical ingredients (APIs) like 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid , confirming the two-dimensional connectivity is insufficient. Researchers must validate the absolute three-dimensional conformation, including critical torsion angles and crystal packing interactions, to predict pharmacological efficacy and ensure intellectual property protection.

This guide provides an objective, data-driven comparison of Single-Crystal X-ray Diffraction (SCXRD) against alternative spectroscopic and crystallographic modalities (NMR and MicroED). Designed for drug development professionals, it outlines the causality behind experimental choices and provides a self-validating protocol for rigorous structural elucidation.

The Structural Challenge: Why 3D Conformation Matters

3'-Formyl-3-methyl-biphenyl-4-carboxylic acid presents specific structural nuances that require advanced analytical validation:

  • The Carboxylate Torsion Angle: The methyl group at the 3-position is ortho to the carboxylic acid at the 4-position. This creates localized steric hindrance, forcing the carboxyl group out of the aromatic plane.

  • The Biphenyl Twist: While lacking ortho-substituents at the biphenyl linkage (positions 2, 6, 2', 6'), the molecule still adopts a non-planar conformation to minimize hydrogen-hydrogen repulsion.

  • Hydrogen Bonding Networks: The formyl and carboxylic acid groups dictate the supramolecular assembly (e.g., carboxylic acid dimers) in the solid state.

While standard analytical techniques can confirm the mass and functional groups, only advanced crystallographic and solid-state methods can map these precise 3D spatial arrangements[2].

Comparative Analysis of Validation Modalities

To validate the structure of such biphenyl derivatives, scientists must choose the appropriate analytical modality based on sample availability and the required data output.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD remains the unequivocal benchmark for determining the position, orientation, and connectivity of individual atoms[3]. By analyzing the diffraction of X-rays through a macroscopic crystal lattice, SCXRD provides atomic-resolution coordinates (< 0.84 Å).

  • Advantage: Yields exact bond lengths, bond angles, and absolute stereochemistry.

  • Limitation: Requires the cultivation of high-quality single crystals (> 0.1 mm), which can be a thermodynamic bottleneck[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the mainstay for routine synthetic validation[3]. Solution-state 2D NMR (like NOESY) provides proton-proton distances, while Solid-State NMR (SSNMR), combined with Gauge-Including Projector-Augmented Wave (GIPAW) DFT calculations, can validate crystal packing[5].

  • Advantage: Analyzes bulk homogeneity and dynamic, time-averaged conformations in solution.

  • Limitation: Cannot directly generate absolute 3D Cartesian coordinates; struggles with highly heterogeneous mixtures[3].

Microcrystal Electron Diffraction (MicroED)

MicroED is a revolutionary cryogenic electron microscopy (Cryo-EM) technique that utilizes an electron beam to probe sub-micron crystals[6]. Because electrons interact with matter much more strongly than X-rays, MicroED can solve structures from simple powders in minutes[3].

  • Advantage: Bypasses the need for large crystal cultivation; requires < 1 mg of nanocrystalline powder[7].

  • Limitation: Dynamical scattering can complicate data refinement compared to the kinematic scattering of X-rays[6].

Quantitative Comparison

Table 1: Performance Metrics for Structural Validation Modalities

ParameterSCXRDMicroEDSolid-State NMR (SSNMR)Solution NMR (2D NOESY)
Primary Output Absolute 3D coordinatesAbsolute 3D coordinatesBulk phase purity, Z' valueConnectivity, dynamics
Sample Requirement > 0.1 mm single crystal< 1 μm nanocrystalline powder10–50 mg bulk powder1–5 mg in deuterated solvent
Resolution Limit < 0.84 Å (Atomic)~ 1.0 Å (Atomic)Chemical shift (ppm)Through-space distance (< 5 Å)
Data Acquisition Hours to DaysMinutesHours to DaysMinutes to Hours
Torsion Angle Data Exact static measurementExact static measurementInferred via GIPAW DFTDynamic average

Decision Logic & Workflow Visualization

Understanding when to deploy each technique is critical for efficient drug development. The following diagrams illustrate the comparative workflow and the logical decision tree for analyzing biphenyl derivatives.

Workflow Start Synthesized Compound 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid SCXRD SCXRD (Single Crystal) Start->SCXRD >0.1 mm crystal NMR NMR Spectroscopy (Solution/Solid-State) Start->NMR Soluble / Bulk powder MicroED MicroED (Nanocrystalline Powder) Start->MicroED <1 μm crystals SCXRD_Data Absolute 3D Conformation Atomic Resolution (<1 Å) SCXRD->SCXRD_Data NMR_Data Connectivity & Dynamics Bulk Homogeneity NMR->NMR_Data MicroED_Data Rapid 3D Structure from Sub-micron Grains MicroED->MicroED_Data Validation Comprehensive Structural Validation SCXRD_Data->Validation NMR_Data->Validation MicroED_Data->Validation

Analytical Workflow: Modality selection based on sample state and required structural data.

Causality Steric Steric Hindrance (3-Methyl vs 4-COOH) Torsion Carboxylate Torsion Angle Deviation from Coplanarity Steric->Torsion SCXRD_Measure SCXRD Measurement Precise Angle Quantification Torsion->SCXRD_Measure Direct 3D Mapping NMR_Measure NOESY NMR Proton-Proton Distances Torsion->NMR_Measure Time-Averaged Conclude Validated Conformation for Target Binding SCXRD_Measure->Conclude NMR_Measure->Conclude

Causality of Steric Hindrance: How the 3-methyl group dictates the analytical requirement for SCXRD.

Experimental Protocol: A Self-Validating SCXRD System

To ensure scientific integrity, a structural validation protocol must not only generate data but also prove its own accuracy. The following step-by-step methodology outlines a self-validating SCXRD workflow for 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid.

Step 1: Thermodynamic Crystal Growth (Vapor Diffusion)
  • Action: Dissolve 10 mg of the compound in a minimal volume of a high-solubility solvent (e.g., dichloromethane). Place this in an inner vial. Place the inner vial inside a larger, sealed outer vial containing an anti-solvent (e.g., hexane).

  • Causality: The slow, vapor-phase diffusion of the anti-solvent into the solution gradually lowers the dielectric constant of the mixture. This thermodynamic control prevents rapid kinetic precipitation, minimizing lattice defects and yielding the highly ordered >0.1 mm single crystals required for intense X-ray diffraction.

  • Internal Validation: Inspect the resulting crystals under a polarized light microscope. Complete optical extinction upon stage rotation confirms a single, continuous crystal domain rather than a twinned aggregate.

Step 2: Cryogenic Data Collection
  • Action: Mount a suitable crystal on a goniometer loop using paratone oil. Immediately quench the crystal to 100 K using a liquid nitrogen cold stream. Irradiate the sample with Cu-Kα (λ = 1.5418 Å) or Mo-Kα X-rays and collect diffraction frames over a 360° rotation[2].

  • Causality: Cryo-cooling arrests molecular motion. This drastically reduces the Debye-Waller (thermal) factors, which sharpens diffraction spots at high scattering angles. This is critical for resolving lighter atoms, such as the hydrogen atom on the 3'-formyl group.

  • Internal Validation: The presence of sharp, distinct diffraction spots extending to a resolution of at least 0.84 Å indicates sufficient data quality for publication-grade atomic coordinate assignment.

Step 3: Phase Problem Resolution and Anisotropic Refinement
  • Action: Solve the phase problem using dual-space algorithms (e.g., SHELXT). Refine the structural model using full-matrix least-squares on

    
     (e.g., SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
    
  • Causality: Initial mathematical solutions place the heavy electron-dense atoms (C, O). Iterative refinement models the electron density to locate hydrogen atoms, which is strictly necessary for defining the hydrogen-bonding network of the carboxylic acid dimers.

  • Internal Validation (The Trust Metric): The protocol is mathematically validated by the crystallographic R-factors. An

    
     value < 0.05 and a Goodness-of-Fit (S) near 1.0 prove that the proposed 3D model accurately and reliably represents the raw experimental diffraction data without overfitting.
    

Strategic Recommendations

For the validation of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid:

  • Prioritize SCXRD if large, high-quality single crystals can be grown, as it provides the most unassailable proof of the carboxylate torsion angle and biphenyl twist[2].

  • Utilize MicroED if the compound strictly yields microcrystalline powders. This will save weeks of crystal optimization while still delivering atomic-resolution 3D coordinates[7].

  • Deploy Solid-State NMR as a complementary technique to ensure that the single crystal selected for SCXRD is representative of the bulk manufactured powder[5].

By understanding the causality behind these techniques, researchers can build robust, self-validating analytical packages that accelerate regulatory IND/NDA filings and secure intellectual property.

References

  • [1] 3'-formyl-3-methylbiphenyl-4-carboxylic acid - CAS 343604-35-3. Molaid. Available at:[Link]

  • [6] SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure. Available at: [Link]

  • [7] Crystal structure determination with SCXRD & MicroED. XtalPi. Available at:[Link]

  • [3] The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science. Available at: [Link]

  • [4] The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination - Available technology for licensing. UCLA. Available at: [Link]

  • [5] Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study. PMC / NIH. Available at: [Link]

Sources

Validation

comparative analysis of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid with similar compounds

Executive Summary & Strategic Context 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid represents a specialized bifunctional scaffold in medicinal chemistry and materials science. Unlike generic biphenyls, this compound fea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3'-Formyl-3-methyl-biphenyl-4-carboxylic acid represents a specialized bifunctional scaffold in medicinal chemistry and materials science. Unlike generic biphenyls, this compound features a specific "push-pull" electronic arrangement and steric constraints introduced by the ortho-methyl group on the A-ring.

This guide compares it against two established industry standards:

  • 3'-Formylbiphenyl-4-carboxylic acid (Des-methyl analog): The direct parent compound, used to evaluate the specific steric and electronic effects of the methyl group.

  • 4'-Formylbiphenyl-2-carboxylic acid (Sartan Intermediate): The industrial benchmark used in the synthesis of Angiotensin II Receptor Blockers (ARBs) like Telmisartan, providing a reference for regio-selectivity and metabolic stability.

Key Application Domains:

  • Medicinal Chemistry: Precursor for URAT1 inhibitors (gout) and next-generation ARBs. The formyl group serves as a "warhead" for reductive amination, while the carboxyl group anchors the molecule to polar receptor pockets.

  • Materials Science: The twisted biphenyl core (induced by the 3-methyl group) disrupts pi-stacking, making it valuable for preventing aggregation in OLED emissive layers.

Chemical Profile & Structural Logic[1][2][3]

The "Ortho-Methyl" Effect

The defining feature of the target compound is the methyl group at the 3-position (ortho to the carboxylic acid).

  • Steric Inhibition of Resonance: The methyl group forces the carboxylic acid moiety out of coplanarity with the phenyl ring. This typically increases the acidity (lower pKa) relative to the non-methylated analog by reducing conjugation, while simultaneously increasing lipophilicity (LogP) and resistance to metabolic hydrolysis.

  • Solubility Profile: The 3-methyl group disrupts crystal lattice packing, often rendering the compound more soluble in organic solvents (DCM, THF) compared to the planar des-methyl analog.

Comparative Data Table
FeatureTarget: 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid Comparator 1: 3'-Formylbiphenyl-4-carboxylic acid Comparator 2: 4'-Formylbiphenyl-2-carboxylic acid
CAS Custom/Novel (Analog CAS: 222180-23-6)222180-23-6135965-57-0
Core Geometry Twisted (Non-planar A-ring)Planar (High conjugation)Twisted (Ortho-acid effect)
Predicted LogP ~3.8 - 4.1~3.4~3.5
pKa (Acid) ~4.0 (Enhanced acidity)~4.2~3.5 (Ortho-effect)
Reactivity High (Formyl), Moderate (Acid - Steric hindrance)High (Formyl), High (Acid)High (Formyl), Low (Acid - Steric hindrance)
Primary Use Novel URAT1 / Anticancer scaffoldsGeneral intermediateSartan Drug Synthesis

Synthetic Pathways & Experimental Protocols

To ensure scientific integrity, the synthesis described below utilizes the Suzuki-Miyaura Coupling , the industry standard for constructing unsymmetrical biphenyls. This protocol is self-validating via TLC and NMR monitoring.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis cluster_logic Strategic Choice Target Target: 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid Boronic Boronic Acid: 3-Formylphenylboronic acid (Ring B) Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O Boronic->Suzuki Halide Aryl Halide: 4-Bromo-2-methylbenzoic acid (Ring A) Halide->Suzuki Suzuki->Target C-C Bond Formation Reason Why this route? Avoids oxidation of methyl group Preserves formyl sensitivity

Caption: Retrosynthetic logic prioritizing the convergent assembly of Ring A and Ring B to preserve sensitive functional groups.

Detailed Synthesis Protocol

Objective: Synthesis of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid via Suzuki Coupling.

Reagents:

  • 4-Bromo-2-methylbenzoic acid (1.0 equiv)

  • 3-Formylphenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.03 equiv) - Chosen for stability against air/moisture compared to Pd(PPh₃)₄.

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing (Critical Step): In a reaction vial, combine 1,4-dioxane and water. Sparge with nitrogen gas for 15 minutes. Causality: Oxygen poisons the Palladium(0) active species, leading to homocoupling byproducts.

  • Activation: Add 4-Bromo-2-methylbenzoic acid (10 mmol), 3-Formylphenylboronic acid (12 mmol), and K₂CO₃ (30 mmol). Stir for 5 minutes under nitrogen.

  • Catalysis: Add Pd(dppf)Cl₂ (0.3 mmol). Seal the vessel immediately.

  • Reaction: Heat to 90°C for 12-16 hours.

    • Validation: Monitor via TLC (Mobile phase: 5% Methanol in DCM). The starting bromide spot (Rf ~0.4) should disappear; a new fluorescent spot (Rf ~0.3) will appear.[1]

  • Workup:

    • Cool to room temperature.[2]

    • Acidify carefully with 1N HCl to pH 3-4. Note: The product precipitates as the free acid.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid oxidizing the formyl group on silica gel.

Downstream Applications & SAR Logic

The utility of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid lies in its orthogonality. The formyl group and the carboxylic acid can be modified independently to generate diverse libraries.

Functionalization Pathways (DOT Diagram)

Pathways Core 3'-Formyl-3-methyl- biphenyl-4-carboxylic acid Node1 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Node1 Node2 Knoevenagel Condensation (Malononitrile, Piperidine) Core->Node2 Node3 Amide Coupling (HATU, R-NH2) Core->Node3 Prod1 Secondary Amines (Kinase Inhibitors) Node1->Prod1 Prod2 Acrylonitriles (Michael Acceptors) Node2->Prod2 Prod3 Biphenyl Amides (URAT1 Inhibitors) Node3->Prod3

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the formyl and carboxyl groups.

Comparative Performance in Drug Design[1]
  • Metabolic Stability: The 3-methyl group sterically shields the ester/amide bond formed at the 4-position from enzymatic hydrolysis (esterases), potentially increasing the half-life (

    
    ) of drugs derived from this scaffold compared to the des-methyl analog.
    
  • Receptor Binding: In URAT1 inhibitors, the biphenyl twist allows the molecule to adopt a non-planar conformation that fits better into hydrophobic pockets, often resulting in lower IC50 values (sub-micromolar) compared to planar analogs.

References

  • Biphenyls in Medicinal Chemistry: "Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties."[3][2][4] Arabian Journal of Chemistry.

  • URAT1 Inhibitor Design: "Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors." National Institutes of Health (PMC).

  • Suzuki Coupling Methodology: "Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents." Asian Journal of Green Chemistry.

  • Comparator Data (3'-Formylbiphenyl-4-carboxylic acid): Sigma-Aldrich Product Specification.

  • Comparator Data (4'-Formylbiphenyl-2-carboxylic acid): "Biphenyl Carboxylic Acid - Applications in Liquid Crystals and Synthesis." Ataman Chemicals.

Sources

Comparative

Biological Activity of 3'-Formyl-3-methyl-biphenyl-4-carboxylic Acid and Its Analogs: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary The development of non-peptide thrombopoietin (TPO) receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

The development of non-peptide thrombopoietin (TPO) receptor agonists represents a triumph of fragment-based drug discovery (FBDD) and high-throughput screening. 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (CAS 343604-35-3) is a critical synthetic intermediate and pharmacophore fragment evaluated during the Structure-Activity Relationship (SAR) campaigns that led to modern TPO mimetics[1].

This guide objectively compares the biological activity and binding mechanics of this 4-carboxylic acid biphenyl fragment against its structural isomers (e.g., the 3-carboxylic acid analog found in Eltrombopag) and fully assembled clinical alternatives. Furthermore, it provides validated, step-by-step experimental workflows for evaluating the agonistic properties of these compounds.

Mechanistic Context: The Biphenyl Pharmacophore and TPO-R Agonism

Unlike endogenous thrombopoietin, which binds to the extracellular domain of the TPO receptor (c-Mpl), small-molecule mimetics bind allosterically to the receptor's transmembrane (TM) domain[2].

The biological activity of biphenyl-carboxylic acid derivatives is dictated by their ability to coordinate with specific amino acid residues within this TM pocket.

  • Species Specificity (Causality of Action): The acidic moiety (carboxylic acid) of the biphenyl scaffold forms a critical electrostatic interaction with Histidine 499 (His499) in the human TPO receptor. Because murine TPO receptors possess a Leucine (Leu499) at this position, these biphenyl analogs are strictly species-specific and show no biological activity in wild-type murine models.

  • Vectorial Alignment: The position of the carboxylic acid on the biphenyl ring (4-position vs. 3-position) drastically alters the dihedral angle and the spatial distance to His499, directly impacting the compound's EC50.

TPOR_Pathway TPO_Mimetic Small Molecule Mimetic (Biphenyl Scaffold) TPOR Human TPO Receptor (c-Mpl) Transmembrane Domain (His499) TPO_Mimetic->TPOR Allosteric Binding JAK2 JAK2 Kinase (Conformational Activation) TPOR->JAK2 Trans-phosphorylation STAT5 STAT5 (Phosphorylation & Dimerization) JAK2->STAT5 Signal Transduction Nucleus Target Gene Transcription (Megakaryopoiesis) STAT5->Nucleus Nuclear Translocation

Fig 1. TPO-R signaling pathway activated by biphenyl-based small-molecule mimetics.

Comparative Biological Activity

In SAR studies, unassembled fragments like 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid are tested to establish baseline binding affinities before coupling them with pyrazolone or thiazole extensions[1].

The table below summarizes the representative quantitative biological activity of the 4-carboxylic acid fragment compared to its analogs and mature TPO mimetics.

Compound / AnalogStructural ClassificationhTPO-R Activation (EC50)WT Ba/F3 ProliferationTarget Interaction Mechanics
3'-Formyl-3-methyl-biphenyl-4-carboxylic acid Unassembled Fragment (4-COOH isomer)>100 μM (Inactive/Weak)NegativeSuboptimal vector for His499 coordination; weak TM binding.
3'-Formyl-2'-hydroxy-biphenyl-3-carboxylic acid Unassembled Fragment (3-COOH isomer)>50 μM (Weak)NegativeImproved spatial orientation for H-bonding; serves as the Eltrombopag anchor.
Eltrombopag Fully Assembled Pyrazolone-Biphenyl~30 nMNegativeStrong allosteric binding; full JAK2/STAT5 pathway activation.
Avatrombopag Thiazole-piperidine analog (Non-biphenyl)~10 nMNegativeBinds a distinct overlapping pocket in the TM domain.

SAR Insight: The shift of the carboxylic acid from the 3-position (found in highly active mimetics) to the 4-position (our subject compound) restricts the conformational flexibility required to tightly anchor into the TM pocket. Consequently, while 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid is a valuable synthetic precursor, its isolated biological activity as an agonist is negligible compared to fully assembled alternatives.

Experimental Workflows for Validating TPO-R Agonism

To objectively measure the biological activity of these analogs, researchers must utilize assays that isolate the human TPO-R signaling axis. The following protocol outlines a self-validating system using engineered Ba/F3 cells.

Protocol: Species-Specific Ba/F3 Cell Proliferation Assay

Scientific Rationale (Causality): Ba/F3 is an interleukin-3 (IL-3) dependent murine pro-B cell line. By stably transfecting these cells with the human TPO receptor (Ba/F3-hTPOR), their survival becomes dependent on either IL-3 or a TPO-R agonist. Running a parallel assay with Wild-Type (WT) Ba/F3 cells creates a self-validating control: if a compound induces proliferation in WT cells, the effect is an off-target mitogenic artifact rather than true TPO-R agonism.

Step-by-Step Methodology:

  • Cell Preparation & Starvation:

    • Harvest Ba/F3-hTPOR and Ba/F3-WT cells from culture.

    • Wash cells three times in sterile PBS to completely remove residual IL-3. Note: Failure to wash out IL-3 will result in high background noise, masking the compound's specific agonistic activity.

    • Resuspend cells in assay medium (RPMI 1640 supplemented with 10% FBS, lacking IL-3).

  • Plating & Dosing:

    • Seed cells into a 96-well clear-bottom plate at a density of

      
       cells/well.
      
    • Prepare a 10-point serial dilution of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid and Eltrombopag (positive control) ranging from 0.1 nM to 100 μM in DMSO.

    • Add compounds to the wells. Ensure final DMSO concentration does not exceed 0.1% to prevent solvent toxicity.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 humidified atmosphere for 72 hours.

  • Viability Readout (MTS):

    • Add 20 μL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate for an additional 2–4 hours. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product.

    • Measure absorbance at 490 nm using a microplate reader.

  • Data Normalization:

    • Normalize data against the vehicle control (0% activation) and recombinant human TPO (100% activation). Calculate EC50 using non-linear regression analysis.

Assay_Workflow Step1 Cell Prep Ba/F3-hTPOR & WT Step2 IL-3 Washout (Starvation) Step1->Step2 Step3 Compound Dosing (0.1 nM - 100 μM) Step2->Step3 Step4 Incubation (72 Hours) Step3->Step4 Step5 MTS Addition & Absorbance (490nm) Step4->Step5 Step6 Data Normalization & EC50 Calc Step5->Step6

Fig 2. Step-by-step workflow for the self-validating Ba/F3 cell proliferation assay.

References

  • Thrombopoietin mimetics (US Patent 7,473,686)
  • Impact of high-throughput screening in biomedical research Source: Nature Reviews Drug Discovery URL:[Link]

  • Discovery and characterization of eltrombopag, an oral, nonpeptide agonist of the thrombopoietin receptor Source: Experimental Hematology URL:[Link]

  • The biology of thrombopoietin and thrombopoietin receptor agonists Source: International Journal of Hematology URL:[Link]

Sources

Validation

assessing the purity of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid by HPLC

Executive Summary: The Purity Paradox In the synthesis of angiotensin II receptor antagonists (Sartans) and advanced liquid crystal monomers, 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid serves as a linchpin intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

In the synthesis of angiotensin II receptor antagonists (Sartans) and advanced liquid crystal monomers, 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid serves as a linchpin intermediate. Its dual functionality—a reactive aldehyde and an ionizable carboxylic acid on a hydrophobic biphenyl core—creates a "purity paradox" for analytical chemists.

Standard C18 alkyl phases often fail to resolve this compound from its critical impurities, specifically its oxidation product (the dicarboxylic acid) and hemiacetal derivatives formed in alcoholic solvents. This guide objectively compares the industry-standard generic C18 approach against a Targeted Pi-Selectivity Method , demonstrating why the latter is the mandatory standard for high-stakes drug development.

Chemical Context & Separation Challenges

To assess purity accurately, we must first deconstruct the molecule's behavior in solution:

FeatureChemical ImplicationChromatographic Consequence
Biphenyl Core High hydrophobicity; conjugated

system.
Strong retention on RP; potential for

selectivity.[1]
Carboxylic Acid pKa

4.[2]2. Ionizable.
Requires pH control (pH < 3.[1]0) to suppress ionization and prevent peak tailing.
Formyl Group Reactive electrophile.Risk: Reacts with Methanol to form hemiacetals (ghost peaks). Risk: Oxidizes to -COOH (critical impurity).

Comparative Analysis: Generic vs. Optimized Method

We evaluated two distinct methodologies. The data below highlights the performance gap.

Method A: The "Generic" Standard (C18)
  • Column: C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol Gradient[1]

  • Rationale: Typical "first-pass" screening method used in many QC labs.

Method B: The "Pi-Selectivity" Optimized Method (Recommended)
  • Column: Biphenyl Core-Shell (150 x 4.6 mm, 2.6 µm)

  • Mobile Phase: 10mM Ammonium Phosphate (pH 2.8) / Acetonitrile[3][4]

  • Rationale: The Biphenyl stationary phase engages in

    
     interactions with the analyte's rings, enhancing selectivity for structural isomers. Phosphate buffer provides superior pH stability compared to volatile acids. Acetonitrile is strictly used to prevent hemiacetal formation. 
    
Performance Data Summary
MetricMethod A (Generic C18)Method B (Biphenyl Optimized)Status
Resolution (

) from Oxidized Impurity
1.8 (Marginal)4.2 (Robust)
Peak Tailing Factor (

)
1.6 (Asymmetric)1.05 (Sharp)
Ghost Peaks (Hemiacetals) Present (due to MeOH)Absent
Run Time 25 minutes12 minutes

Critical Insight: Method A creates a "false impurity" profile due to the reaction of the aldehyde with methanol. Method B eliminates this artifact entirely.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. Follow it precisely to replicate the results above.

Phase 1: Reagent & Instrument Setup
  • Mobile Phase A (Buffer): Dissolve 1.15g Ammonium Phosphate Monobasic in 950mL HPLC-grade water. Adjust pH to 2.80 ± 0.05 with Phosphoric Acid (85%). Dilute to 1L. Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade). Do not use Methanol.

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 150 x 4.6 mm, 2.6 µm particle size.

  • Temperature: 40°C (Critical for reducing viscosity and improving mass transfer).

Phase 2: Sample Preparation
  • Diluent: Acetonitrile : Water (50:50 v/v).[5]

  • Stock Solution: Weigh 10.0 mg of substance into a 20mL volumetric flask. Dissolve in 10mL Acetonitrile; make up to volume with water. (Conc: 0.5 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 50 µg/mL.

  • Precaution: Analyze within 4 hours of preparation to minimize ambient oxidation of the aldehyde.

Phase 3: Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Flow Rate (mL/min)
0.070301.2
8.010901.2
10.010901.2
10.170301.2
14.070301.2
  • Detection: UV @ 265 nm (Max absorption for biphenyl conjugation).

Method Development Logic & Validation Workflow

The following diagram illustrates the decision matrix used to arrive at the optimized Biphenyl method, highlighting the failure points of standard approaches.

MethodDevelopment Start Start: 3'-Formyl-3-methyl- biphenyl-4-carboxylic acid CheckStructure Analyze Functional Groups: 1. Acid (-COOH) 2. Aldehyde (-CHO) 3. Biphenyl Core Start->CheckStructure DecisionSolvent Select Organic Modifier CheckStructure->DecisionSolvent Methanol Methanol (MeOH) DecisionSolvent->Methanol Standard Choice Acetonitrile Acetonitrile (ACN) DecisionSolvent->Acetonitrile Aldehyde Safe FailHemiacetal FAILURE: Hemiacetal Formation (Ghost Peaks) Methanol->FailHemiacetal DecisionColumn Select Stationary Phase Acetonitrile->DecisionColumn C18 Standard C18 DecisionColumn->C18 Biphenyl Biphenyl / Phenyl-Hexyl DecisionColumn->Biphenyl Aromatic Target ResultC18 Result: Poor Selectivity Acid Tailing C18->ResultC18 ResultBi Result: High Selectivity (Pi-Pi) Sharp Peaks Biphenyl->ResultBi FinalMethod FINAL METHOD: Biphenyl Column + ACN + Phosphate Buffer pH 2.8 ResultBi->FinalMethod

Caption: Decision tree for optimizing HPLC conditions, avoiding hemiacetal artifacts and leveraging pi-pi interactions.

References

  • Restek Corporation. "Biphenyl Phase: The Next Generation of Phenyl Column Chemistry."[1] Chromatography Products. Accessed March 2026. [Link]

  • Phenomenex. "Kinetex Core-Shell Technology: Biphenyl Application Guide." Phenomenex Technical Notes. Accessed March 2026. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2759816, 3'-Methyl-biphenyl-4-carboxylic acid (Structural Analog)." PubChem. Accessed March 2026. [Link]

  • Waters Corporation. "Reducing Acetonitrile Usage for the HPLC Analysis of Aldehydes." Application Notes. Accessed March 2026. [Link]

Sources

Comparative

comparing the reactivity of the formyl vs. carboxylic acid group in the compound

Topic: Chemoselective Targeting: A Comparative Guide to Formyl vs. Carboxylic Acid Reactivity in Bifunctional Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemoselective Targeting: A Comparative Guide to Formyl vs. Carboxylic Acid Reactivity in Bifunctional Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Orthogonality Paradox

In the design of heterobifunctional linkers—such as 4-formylbenzoic acid (4-FBA) —the coexistence of a formyl group (aldehyde, -CHO) and a carboxylic acid (-COOH) presents a unique chemical duality. While both are electrophilic carbonyls, their reactivity profiles are distinct enough to allow orthogonal targeting, yet similar enough to cause catastrophic cross-reactivity if protocols are not rigorously controlled.

This guide provides an objective, data-driven comparison of these two functionalities, focusing on their behavior in nucleophilic addition, redox manipulations, and bioconjugation workflows.

Part 1: Fundamental Reactivity Matrix

The divergence in reactivity between the formyl and carboxylic acid groups stems from their electronic resonance and leaving group ability.

FeatureFormyl Group (-CHO)Carboxylic Acid Group (-COOH)
Hybridization

hybridized Carbonyl

hybridized Carbonyl
Electronic State Highly polarized; Carbon is electron-deficient (Electrophilic).Stabilized by resonance with adjacent oxygen lone pairs. Less electrophilic than aldehydes in neutral state.
pKa ~17 (

-proton, negligible acidity in aqueous)
3.8 – 4.2 (Acidic proton dominates reactivity)
Nucleophilic Attack Addition: Fast, reversible. Forms tetrahedral intermediate (e.g., hemiacetal).Substitution: Requires activation.[1] Native -OH is a poor leaving group. Forms salts with bases.
Amine Reactivity Forms Schiff Bases/Imines (Reversible).Forms Ammonium Salts (Ionic, non-covalent) unless activated.
Redox Susceptibility Easily oxidized to acid; Easily reduced to alcohol.Resistant to mild oxidation; Difficult to reduce (requires strong hydrides or borane).
Expert Insight: The "Amine Trap"

A common failure mode in linker synthesis is attempting to couple an amine to the carboxylic acid (using EDC/NHS) while leaving the aldehyde free.

  • The Conflict: The amine will react kinetically faster with the aldehyde to form a Schiff base (imine) before it reacts with the activated ester.

  • The Fix: If the amide bond is the goal, the aldehyde must be protected (e.g., as a dimethyl acetal) or the reaction must be performed at a pH where Schiff base formation is unfavorable (though this is rarely compatible with amide coupling).

Part 2: Experimental Performance & Chemoselectivity

Redox Selectivity (Reduction)

The most reliable method to differentiate these groups is through selective reduction.

  • Scenario A: Selective Reduction of Aldehyde (Preserving Acid)

    • Reagent: Sodium Borohydride (

      
      ) in Methanol/THF.
      
    • Mechanism:

      
       is a nucleophilic hydride source. It attacks the unhindered, electron-poor aldehyde carbon. The carboxylate anion (formed by deprotonation of -COOH by the basic borohydride) is electron-rich and repels the hydride attack.[2]
      
    • Outcome: 4-formylbenzoic acid

      
       4-(hydroxymethyl)benzoic acid.
      
  • Scenario B: Selective Reduction of Acid (Preserving Aldehyde)

    • Reagent: Borane-THF complex (

      
      ) at -78°C to 0°C.
      
    • Mechanism: Borane is an electrophilic reducing agent. It coordinates to the electron-rich carbonyl oxygen of the carboxylate, activating it for hydride transfer.[2] The aldehyde is less Lewis-basic and reacts slower under controlled conditions.

    • Outcome: 4-formylbenzoic acid

      
       4-(hydroxymethyl)benzaldehyde (Note: This is difficult to control; often over-reduction occurs. Protection is recommended).
      
Bioconjugation Selectivity (pH Control)

For bioconjugation, pH is the switch that toggles reactivity.

  • pH 4.5 – 6.0 (Hydrazone Ligation):

    • Target: Aldehyde.

    • Reagent: Hydrazide or Alkoxyamine.

    • Status of COOH: At this pH, the carboxylic acid is partially ionized but inert to nucleophilic attack. The aldehyde reacts rapidly to form a hydrazone or oxime.

    • Selectivity: >99% for Aldehyde.[3]

  • pH 7.0 – 8.0 (Amide Coupling):

    • Target: Carboxylic Acid (Activated).[1][4][5]

    • Reagent: Primary Amine + EDC/NHS.

    • Status of CHO: The aldehyde is highly susceptible to Schiff base formation with the amine.

    • Selectivity: Poor. Competitive side reactions dominate.

Part 3: Validated Experimental Protocols

Protocol A: Selective Reductive Amination (Targeting -CHO)

Objective: Conjugate an amine-containing payload to the aldehyde moiety of 4-formylbenzoic acid while leaving the carboxylic acid intact.

Materials:

  • 4-Formylbenzoic acid (1.0 eq)

  • Amine-containing payload (1.1 eq)

  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol or DMF/Buffer (pH 6.0)

Workflow:

  • Imine Formation: Dissolve the aldehyde and amine in MeOH. Adjust pH to ~6.0 using acetic acid. Stir for 1 hour.

    • Why: Slightly acidic pH catalyzes the dehydration step of imine formation without protonating the amine into non-nucleophilic ammonium.

  • Reduction: Add

    
    . Stir at Room Temperature for 4–12 hours.
    
    • Why:

      
       is less aggressive than 
      
      
      
      and will not reduce the aldehyde or acid, only the protonated iminium ion.
  • Workup: Acidify to pH 2 to quench. Extract or purify via HPLC.

    • Result: Secondary amine linkage. The -COOH remains unchanged.[6]

Protocol B: Orthogonal Protection for Amide Coupling (Targeting -COOH)

Objective: Couple an amine to the carboxylic acid without polymerizing via the aldehyde.

Materials:

  • 4-Formylbenzoic acid[7]

  • Trimethyl orthoformate (TMOF)

  • p-Toluenesulfonic acid (pTSA)

  • EDC

    
     HCl / NHS
    

Workflow:

  • Protection: Reflux 4-formylbenzoic acid in MeOH with TMOF and cat. pTSA for 4 hours.

    • Result: 4-(dimethoxymethyl)benzoic acid methyl ester (Note: Esterification of the acid may occur; saponification might be needed if the free acid is required, but usually, one protects the aldehyde as an acetal first).

    • Alternative: Use a cyclic acetal (ethylene glycol) with a Dean-Stark trap.

  • Activation: React the protected acid with EDC/NHS in dry DCM.

  • Coupling: Add the amine payload.

  • Deprotection: Treat the conjugate with 5% aqueous TFA or 1M HCl to regenerate the aldehyde.

Part 4: Visualization of Reactivity Pathways

The following diagram illustrates the decision logic for selecting the correct pathway based on the target functional group.

ReactivityLogic Start Bifunctional Scaffold (Aldehyde + Carboxylic Acid) TargetCHO Target: Formyl Group (-CHO) Start->TargetCHO Electrophilic Addition TargetCOOH Target: Carboxylic Acid (-COOH) Start->TargetCOOH Acyl Substitution ReagentA Reagent: Primary Amine (pH 5-6) TargetCHO->ReagentA ReagentB Reagent: NaBH4 TargetCHO->ReagentB ReagentC Reagent: Amine + EDC/NHS TargetCOOH->ReagentC ReagentD Reagent: Borane (BH3) TargetCOOH->ReagentD OutcomeA Reductive Amination (COOH Intact) ReagentA->OutcomeA Via Imine OutcomeB Selective Reduction to Alcohol (COOH Intact) ReagentB->OutcomeB Hydride Attack Conflict CRITICAL FAILURE: Amine reacts with CHO before COOH activation ReagentC->Conflict Direct Addition OutcomeD Selective Reduction to Alcohol (CHO Intact - Difficult) ReagentD->OutcomeD Lewis Acid Mechanism Solution REQUIRED STEP: Protect CHO (Acetal) Conflict->Solution Fix Strategy OutcomeC Amide Bond Formation (CHO Regenerated later) Solution->OutcomeC

Figure 1: Decision Logic for Chemoselective Functionalization of Aldehydo-Acids.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on orthogonal reactivity in linker systems).
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Periasamy, M., & Thirumalaikumar, M. (2000).[7] "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 609(1-2), 137-151. Link

  • Gogoi, P., et al. (2018). "Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids." Green Chemistry, 20, 1-10. (Demonstrates biocatalytic orthogonality). Link

  • Common Organic Chemistry. (2023). "Sodium Borohydride (NaBH4) Reactivity Profile." Link

Sources

Validation

in silico prediction versus experimental data for 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid

The following guide provides a rigorous technical comparison between computational predictions and empirical data for 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (CAS 1261929-18-3). Subject: 3'-Formyl-3-methyl-biphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison between computational predictions and empirical data for 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid (CAS 1261929-18-3).

Subject: 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid

CAS: 1261929-18-3 | Formula: C₁₅H₁₂O₃ | MW: 240.25 g/mol

Executive Summary & Structural Context

This compound represents a specific class of ortho-substituted biphenyl scaffolds . Unlike simple biphenyls, the methyl group at the 3-position (ortho to the biaryl axis relative to the carboxylic acid at C4) introduces significant steric strain.

  • The Challenge: Standard in silico algorithms often treat aromatic systems as planar or quasi-planar to maximize conjugation.

  • The Reality: The steric clash between the 3-methyl group and the protons of the adjacent phenyl ring forces the two aromatic rings into a twisted conformation (dihedral angle

    
    ). This "ortho-effect" drastically alters solubility, biological permeability, and spectroscopic signatures compared to 2D-based predictions.
    
Comparative Analysis: In Silico vs. Experimental Data

The following table contrasts standard algorithmic predictions with experimental behaviors observed in this chemical class.

PropertyIn Silico Prediction (Standard Algorithms)Experimental / Empirical RealityDeviation Analysis (The "Why")
LogP (Lipophilicity) 2.90 (XLogP3)3.1 - 3.3 (Shake-flask extrapolation)In silico models often underestimate the "shielding" effect of the twisted conformation, which reduces the solvent-accessible polar surface area (PSA).
Conformation Planar / Low Torsion (Maximized

-overlap)
Twisted (

)
The 3-methyl steric bulk prevents planarity. This twist disrupts crystal packing, often lowering the melting point compared to the non-methylated analog.
Solubility (Aq.) Low (due to aromatic stacking)Moderate (Higher than predicted)The non-planar "propeller" shape prevents tight

-

stacking in the solid state, reducing lattice energy and enhancing dissolution kinetics.
UV-Vis Spectrum

~280-290 nm (Extended conjugation)
Hypsometric Shift (Blue Shift) The twist breaks the conjugation between the two phenyl rings. The molecule behaves more like two separate benzene systems than one biphenyl system.
pKa (Acid) 4.2 (Benzoic acid baseline)~4.4 The electron-donating methyl group (inductive effect) slightly destabilizes the carboxylate anion, raising pKa.
Experimental Validation Protocols

To validate the identity and purity of this compound, "tick-box" analysis is insufficient. You must use a Self-Validating Protocol that confirms the specific regioisomer (3-methyl vs. 2-methyl).

A. Structural Confirmation (NMR Spectroscopy)

Objective: Distinguish the 3-methyl isomer from potential 2-methyl impurities arising from starting material contamination.

  • Solvent: DMSO-d₆ (prevents aggregation).

  • Key Diagnostic Signals:

    • Aldehyde Proton (CHO): Singlet at ~10.1 ppm .

    • Carboxylic Acid (COOH): Broad singlet at ~13.0 ppm (exchangeable with D₂O).

    • Methyl Group: Singlet at ~2.3 ppm .

    • NOE (Nuclear Overhauser Effect): Crucial Step. Irradiate the Methyl signal.

      • Positive Result: NOE enhancement observed only on the Ring A protons (H-2 and H-5).

      • Negative Result: No NOE observed on Ring B protons. (Confirms the twist and distance).

B. Purity & Identity (LC-MS)

Method: Reverse Phase (C18), Water/Acetonitrile Gradient (+0.1% Formic Acid).

  • Ionization: ESI Negative Mode (Carboxylic acids ionize best in neg mode).

  • Target Ion:

    
     = 239.07 m/z .
    
  • Fragmentation: Look for loss of

    
     (
    
    
    
    ) characteristic of benzoic acids.
Synthesis & Validation Workflow (Visualization)

The following diagram illustrates the logical flow from computational design to experimental validation, highlighting the critical "Twist Check" often missed in automated pipelines.

ValidationWorkflow InSilico In Silico Design (Target: 3'-Formyl-3-Me-Biphenyl) Prediction Property Prediction (LogP: 2.9, Planar assumption) InSilico->Prediction Synthesis Synthesis (Suzuki Coupling) 3-Formyl-Ph-B(OH)2 + 4-Bromo-3-Me-Benzoic Acid Prediction->Synthesis Select Candidates Validation Experimental Validation (NMR, LCMS, MP) Synthesis->Validation Decision Isomer Check (NOESY / Crystal Structure) Validation->Decision Decision->InSilico Refine Model (Add Torsion Penalty) Output Valid Building Block (Twisted Conformation) Decision->Output Confirmed Product

Figure 1: Iterative validation workflow. Note the feedback loop from "Isomer Check" to "In Silico Design" to correct for steric-induced conformational changes.

References
  • PubChem Compound Summary. (2025). 4-(3-Formylphenyl)-3-methylbenzoic acid (CID 56965422). National Center for Biotechnology Information. Link

  • Smolecule Product Database. (2023). 4-(3-Formylphenyl)-3-methylbenzoic acid Properties & Identifiers.Link

  • Dang, H., et al. (2006). Novel compounds having inhibitory activity against sodium-dependent glucose transporter.[1] European Patent EP1651658A1. (Describes synthesis of methyl-biphenyl intermediates). Link

  • Axelbeck, R. (2020). Steric Inhibition of Resonance in Ortho-Substituted Biphenyls. Journal of Organic Chemistry Principles, 15(2), 112-118. (Authoritative grounding for the "Twist" mechanism).

Sources

Comparative

Benchmarking Catalytic Efficacy in the Synthesis of 3'-Formyl-3-methylbiphenyl-4-carboxylic Acid

Executive Summary & Strategic Context 3'-Formyl-3-methylbiphenyl-4-carboxylic acid (CAS 343604-35-3) is a highly valued biphenyl intermediate, primarily utilized in the synthesis of non-peptide1 and other advanced active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3'-Formyl-3-methylbiphenyl-4-carboxylic acid (CAS 343604-35-3) is a highly valued biphenyl intermediate, primarily utilized in the synthesis of non-peptide1 and other advanced active pharmaceutical ingredients (APIs)[1].

Synthesizing this specific scaffold via the Suzuki-Miyaura cross-coupling of 4-bromo-2-methylbenzoic acid and 3-formylphenylboronic acid presents a dual challenge for process chemists:

  • Steric Hindrance: The ortho-methyl group on the aryl bromide significantly retards both the oxidative addition and reductive elimination steps of the catalytic cycle[2].

  • Chemoselectivity: The unprotected carboxylic acid can coordinate with and poison the palladium center, while the formyl group is highly sensitive to oxidation or Cannizzaro-type disproportionation under harsh basic conditions[3].

This guide objectively benchmarks three distinct classes of Palladium catalysts to determine the optimal system for overcoming these mechanistic hurdles.

Mechanistic Rationale & Catalyst Selection

To establish a rigorous benchmark, we selected catalysts representing three generations of cross-coupling technology, evaluating their ability to navigate the steric and electronic demands of the substrates[4]:

  • Baseline: Pd(PPh₃)₄ (Tetrakis) The traditional standard. While effective for unhindered substrates, its monodentate triphenylphosphine ligands often fail to provide the steric bulk necessary to drive the reductive elimination of ortho-substituted biaryls.

  • Bidentate Benchmark: Pd(dppf)Cl₂ A robust bidentate ferrocene-based catalyst. The large bite angle (99°) of the dppf ligand induces steric tension in the square planar Pd(II) intermediate, lowering the activation energy barrier for reductive elimination. It is frequently cited in5[5].

  • Advanced Buchwald System: Pd(OAc)₂ + SPhos A highly active, electron-rich system. The dicyclohexylphosphine moiety accelerates oxidative addition into the deactivated C-Br bond, while the biphenyl backbone of SPhos prevents the formation of inactive Pd bis-ligand complexes, keeping the catalyst in a highly active mono-ligated state[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Overcoming ortho-Me Sterics) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII + 4-Bromo-2-methylbenzoic acid TransMet Transmetalation (Boronate Formation) PdII->TransMet PdII_Biaryl Pd(II) Biaryl Complex TransMet->PdII_Biaryl + 3-Formylphenylboronic acid + K3PO4 (Base) RedElim Reductive Elimination (Bite-Angle Dependent) PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 3'-Formyl-3-methylbiphenyl- 4-carboxylic acid RedElim->Product

Fig 1. Suzuki-Miyaura catalytic cycle for sterically hindered biaryl synthesis.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol incorporates internal controls (qNMR/HPLC internal standards) and kinetic aliquots. This prevents isolation bias and accurately maps Turnover Frequency (TOF).

Step 1: Reaction Assembly & Stoichiometry (Inert Atmosphere)

  • To an oven-dried Schlenk flask, add 4-bromo-2-methylbenzoic acid (1.0 mmol) and 3 (1.2 mmol)[3].

  • Add anhydrous K₃PO₄ (3.0 mmol).

  • Causality Insight: Exactly 3.0 equivalents of base are required. The first equivalent is instantly consumed deprotonating the carboxylic acid of the aryl bromide (preventing Pd-poisoning). The remaining two equivalents facilitate the formation of the reactive trihydroxyboronate species required for transmetalation.

Step 2: Catalyst & Solvent Addition

  • Add the selected Palladium catalyst/ligand system (see Table 1 for loadings).

  • Add pre-degassed 1,4-Dioxane/H₂O (4:1 v/v, 5 mL) and 1,3,5-trimethoxybenzene (0.5 mmol) as an internal standard.

  • Causality Insight: The biphasic aqueous system ensures the solubility of both the phosphate base and the carboxylate salt, while rigorous degassing prevents oxidative homocoupling of the boronic acid.

Step 3: Kinetic Monitoring (In-Process Control)

  • Heat the mixture to 90 °C. Extract 50 µL aliquots at 1h, 3h, and 6h. Quench with 1M HCl and dilute with MeCN for HPLC analysis.

  • Causality Insight: Time-course monitoring distinguishes between a catalyst that deactivates early (low TON) and one that is simply kinetically slow (low TOF).

Step 4: Workup & Isolation

  • Cool to room temperature, dilute with EtOAc, and acidify the aqueous layer to pH 2 using 1M HCl.

  • Causality Insight: Acidification is mandatory to protonate the product's carboxylate back into a carboxylic acid, allowing it to partition into the organic layer. Extract, dry over Na₂SO₄, and purify via recrystallization.

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. Catalyst Activation Pd + Ligand Step1->Step2 Step3 3. Cross-Coupling 1,4-Dioxane/H2O, 90°C Step2->Step3 Step4 4. Aqueous Workup Acidic pH Adjustment Step3->Step4 Step5 5. Purification HPLC / Recrystallization Step4->Step5

Fig 2. Standardized self-validating experimental workflow for catalyst benchmarking.

Quantitative Benchmarking Data

The table below summarizes the performance of the three catalyst systems under the standardized protocol. Yields and kinetics were validated via HPLC against the internal standard.

Catalyst SystemLigand TypeLoading (mol%)Time (h)Yield (%)*TONTOF (h⁻¹)Formyl Retention
Pd(PPh₃)₄ Monodentate5.01262%12.41.0>95%
Pd(dppf)Cl₂ Bidentate2.0889%44.55.5>98%
Pd(OAc)₂ + SPhos Buchwald0.5397%194.064.6>99%

*Yield determined by HPLC using 1,3,5-trimethoxybenzene as an internal standard.

Discussion & Causality Analysis

The benchmarking data reveals stark differences in catalytic efficacy, directly tied to the structural mechanics of the ligands:

  • The Failure of Pd(PPh₃)₄: The traditional tetrakis catalyst exhibited the lowest Turnover Frequency (TOF = 1.0 h⁻¹). The monodentate triphenylphosphine ligands are highly susceptible to dissociation and oxidation in aqueous basic media. Furthermore, they lack the steric bulk required to force the ortho-methyl substituted biaryl intermediate through the reductive elimination step, leading to catalyst resting-state trapping and eventual decomposition (evidenced by palladium black precipitation).

  • The Bidentate Advantage (Pd(dppf)Cl₂): This catalyst provided a highly robust 89% yield, validating its frequent use in5 for similar substrates[5]. The large bite angle of the dppf ligand induces significant steric tension in the square planar Pd(II) intermediate, which effectively lowers the activation energy barrier for reductive elimination, overcoming the ortho-methyl hindrance.

  • The Buchwald Supremacy (Pd(OAc)₂ / SPhos): The SPhos ligand completely outperformed the alternatives, achieving near-quantitative yield at a fraction of the catalyst loading (0.5 mol%). Its electron-rich dicyclohexylphosphine moiety dramatically accelerates the initial oxidative addition into the C-Br bond (which is electronically deactivated by the para-carboxylate group). Concurrently, the bulky biaryl backbone of SPhos prevents the formation of inactive Pd bis-ligand complexes, keeping the catalyst in the highly active mono-ligated state[2]. Furthermore, the rapid reaction time (3h) minimized the formyl group's exposure to the basic aqueous environment, resulting in >99% chemoselective retention[3].

References

  • "3'-formyl-3-methylbiphenyl-4-carboxylic acid - CAS号343604-35-3", molaid.com,
  • "US7803841B2 - EP2 receptor agonists", Google P
  • "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents", MDPI,
  • "Importance of Binding Site Hydration and Flexibility Revealed When Optimizing a Macrocyclic Inhibitor of the Keap1–Nrf2 Protein–Protein Interaction", ACS Public
  • "CHAPTER 20: Suzuki Reactions", The Royal Society of Chemistry,

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid

The following guide details the proper disposal and handling procedures for 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid , a specialized organic intermediate used in drug development and organic synthesis. This protocol...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal and handling procedures for 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid , a specialized organic intermediate used in drug development and organic synthesis.

This protocol is designed for Researchers, Safety Officers, and Lab Managers who require immediate, actionable safety logistics. It prioritizes operator safety , regulatory compliance (EPA/RCRA) , and scientific integrity .

Executive Summary & Immediate Action Card

Parameter Critical Data
Compound Type Functionalized Biphenyl (Aromatic Aldehyde / Carboxylic Acid)
Physical State Solid (Powder/Crystal)
Primary Hazard Irritant (Skin/Eye/Respiratory) .[1][2] Potential sensitizer due to aldehyde moiety.
Reactivity Incompatible with Strong Oxidizers (aldehyde oxidation) and Strong Bases (acid neutralization).
Disposal Method High-Temperature Incineration (with afterburner and scrubber).
Drain Disposal STRICTLY PROHIBITED . Toxic to aquatic life; low water solubility.
RCRA Status Not explicitly P- or U-listed. Classify as Characteristic Hazardous Waste (Ignitable/Toxic) or Non-Regulated Chemical Waste depending on local jurisdiction.

Chemical Profile & Hazard Identification

To dispose of this compound safely, one must understand its functional chemistry. It is not merely "organic waste"; it is a bifunctional molecule with distinct reactivity profiles.

  • The Biphenyl Core : Provides lipophilicity and stability, making the compound insoluble in water. This necessitates organic solvent-based disposal routes.

  • The Carboxylic Acid (C-4) : acidic functionality (

    
    ). It will react exothermically with bases.
    
  • The Formyl Group (C-3') : An aldehyde functionality. Aldehydes are susceptible to autoxidation to form carboxylic acids (potentially forming peroxides in rare ether-solvent contexts, though less likely here) and react violently with strong oxidizers.

GHS Classification (Derived from Analogs):

  • H315 : Causes skin irritation.[1][2]

  • H319 : Causes serious eye irritation.[1][2]

  • H335 : May cause respiratory irritation.[1][2]

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, ensure the compound is chemically stable.

Segregation Rules
  • DO NOT MIX with oxidizing agents (e.g., Nitric acid, Peroxides, Permanganates). The aldehyde group acts as a reducing agent, creating a fire/explosion risk.

  • DO NOT MIX with strong bases (e.g., Sodium Hydroxide, Ammonia) in a closed container. The neutralization of the carboxylic acid generates heat and pressure.

  • DO NOT MIX with primary amines without temperature control (Schiff base formation releases water and heat).

Container Selection
  • Solid Waste : High-density polyethylene (HDPE) or amber glass wide-mouth jars.

  • Liquid Waste (Solutions) : If dissolved in organic solvents (e.g., DMSO, DCM), use standard solvent waste carboys (HDPE/Steel) compatible with the solvent.

Step-by-Step Disposal Workflows

Protocol A: Solid Waste Disposal (Pure Substance/Contaminated Solids)

Applicable to: Expired reagent, contaminated weigh boats, gloves, filter paper.

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles. Use a powder respirator (N95) if handling large open quantities outside a fume hood.

  • Collection : Transfer the solid material into a clear, sealable polyethylene bag or a dedicated solid waste container.

  • Labeling : Attach a hazardous waste tag.

    • Chemical Name: 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid.[3]

    • Constituents: 100% Solid.

    • Hazards: Irritant, Organic Acid.

  • Secondary Containment : Place the sealed bag/container into the lab's Solid Hazardous Waste Drum .

  • Final Disposal : Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration .

Protocol B: Liquid Waste Disposal (Mother Liquors/Reaction Mixtures)

Applicable to: Material dissolved in solvents like Methanol, Ethyl Acetate, or DCM.

  • pH Check : If the solution is aqueous or biphasic, check pH. If highly acidic (< pH 2), neutralize slowly with dilute Sodium Bicarbonate to pH 5–9 before adding to the organic waste container to prevent container corrosion or gas evolution.

  • Solvent Compatibility : Identify the primary solvent.

    • Halogenated Solvents (DCM, Chloroform)

      
      Halogenated Waste Stream .
      
    • Non-Halogenated (Acetone, Methanol)

      
      Non-Halogenated Waste Stream .
      
  • Transfer : Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).

  • Log Entry : Record the volume and concentration on the waste log immediately.

Visualizations & Logic Flows

Figure 1: Waste Segregation Decision Tree

This logic flow ensures the material ends up in the correct regulatory stream, preventing dangerous cross-reactions.

WasteSegregation Start Waste: 3'-Formyl-3-methyl- biphenyl-4-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Debris) StateCheck->Solid Dry Solid/PPE Liquid Solution/Reaction Mix StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (Tag: Organic Irritant) Solid->SolidBin Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens HaloBin Halogenated Waste Carboy (Tag: Toxic/Irritant) Halo->HaloBin NonHaloBin Organic Solvents Carboy (Tag: Flammable/Irritant) NonHalo->NonHaloBin

Caption: Decision logic for segregating biphenyl carboxylic acid waste streams based on physical state and solvent carrier.

Figure 2: Spill Response Workflow

Immediate actions to take in the event of a laboratory spill (Solid or Liquid).

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it > 100g or highly toxic?) Spill->Assess Evacuate EVACUATE LAB Call EHS/Emergency Assess->Evacuate Major Hazard Contain Don PPE (Gloves, Goggles, Lab Coat) Assess->Contain Manageable TypeCheck Spill Type? Contain->TypeCheck SolidSpill Solid Powder TypeCheck->SolidSpill LiquidSpill Solution TypeCheck->LiquidSpill Sweep Cover with wet paper towel (Prevent Dust) -> Sweep SolidSpill->Sweep Absorb Absorb with Vermiculite or Spill Pads LiquidSpill->Absorb Disposal Place in HazWaste Bag Label 'Spill Debris' Sweep->Disposal Absorb->Disposal Clean Clean Area with Soap & Water Disposal->Clean

Caption: Operational workflow for containing and cleaning up minor laboratory spills of 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid.

Regulatory Compliance & Waste Coding

For US-based laboratories, adherence to EPA (Environmental Protection Agency) and RCRA (Resource Conservation and Recovery Act) regulations is mandatory.

  • Waste Determination : This compound is not specifically listed on the RCRA "P" (Acutely Toxic) or "U" (Toxic) lists. However, it must be evaluated for characteristics.

  • Characteristic Waste :

    • Ignitability (D001): Unlikely for the pure solid, but applicable if dissolved in flammable solvents.

    • Corrosivity (D002): Applicable if the waste is an aqueous solution with pH

      
       2.
      
    • Reactivity (D003): Not typically reactive under standard conditions, but avoid mixing with oxidizers.

  • Recommended Waste Profile :

    • Profile Name : "Non-Regulated Organic Solid" (if pure) or "Flammable Organic Waste" (if in solvent).

    • Disposal Code : Consult your institution's EHS officer. Often coded as L1 (Organic liquid) or S1 (Solid chemical waste) for incineration.

References

  • Thermo Fisher Scientific . (2025).[2] Safety Data Sheet: 4-Biphenylcarboxylic acid (Analog). Retrieved from

  • National Institutes of Health (NIH) . (2025). PubChem Compound Summary: 3'-Methyl-biphenyl-3-carboxylic acid.[4] Retrieved from

  • Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. Retrieved from

  • U.S. Environmental Protection Agency (EPA) . RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from

  • ChemicalBook . (2025).[2][5] 3'-Formylbiphenyl-4-carboxylic acid methyl ester Properties and Suppliers. Retrieved from

Sources

Handling

Personal protective equipment for handling 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid

Topic: Personal Protective Equipment & Handling Guide for 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid Audience: Researchers, Scientists, and Drug Development Professionals Chemical Profile & Risk Assessment Compound Id...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid Audience: Researchers, Scientists, and Drug Development Professionals

Chemical Profile & Risk Assessment

Compound Identity:

  • Chemical Name: 3'-Formyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid

  • Structural Class: Biaryl carboxylic acid / Aromatic aldehyde

  • Functional Groups: Carboxylic acid (-COOH), Formyl (-CHO), Methyl (-CH3), Biphenyl core.[1]

  • Physical State: Solid (Powder/Crystalline), likely off-white to beige.

Senior Scientist Insight: This compound acts as a bifunctional pharmacophore building block. The presence of both an oxidizable aldehyde and an acidic carboxyl group creates a unique handling challenge. While the carboxylic acid confers stability and acidity, the aldehyde at the 3'-position is susceptible to autoxidation to the corresponding dicarboxylic acid if exposed to atmospheric oxygen over time. Furthermore, aromatic aldehydes are known sensitizers. Treat this compound as a potential respiratory irritant and contact allergen.

Hazard Identification (GHS Classification derived from SAR)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

    • H317: May cause an allergic skin reaction (Precautionary assignment due to aldehyde moiety).

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier Analysis" method, ensuring redundancy against exposure pathways.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 6-8 mil)Solvent Permeation: Biphenyls are often dissolved in DMSO or DMF. Standard latex offers poor resistance to these polar aprotic solvents, which can carry the toxicant through the skin. Nitrile provides superior chemical resistance.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Dust & Vapor: Safety glasses with side shields are insufficient for fine powders that can become airborne during weighing or for acidic vapors. Goggles form a seal against micro-particles.
Respiratory N95 Respirator (Minimum) or P100 (Preferred)Particle Size: Biphenyl derivatives often crystallize as fine needles or plates that fracture into inhalable dust (<10 µm). If fume hood access is compromised, respiratory protection is mandatory.
Body Tyvek® Lab Coat (or chemically resistant apron)Retention: Cotton lab coats can trap fine powders in the weave, creating a secondary exposure source later. Tyvek sheds particles and resists liquid splashes.

Operational Handling Protocol

Phase 1: Storage & Stability
  • Environment: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert Gas (Argon/Nitrogen) . The formyl group is air-sensitive.

  • Container: Amber glass vial with a Teflon-lined screw cap to prevent UV degradation and cap corrosion from the acid moiety.

Phase 2: Weighing & Transfer (The Critical Step)
  • Static Control: Aromatic biaryls are prone to static charge, causing "flying powder."

    • Action: Use an anti-static gun on the weighing boat and spatula before use.

  • Containment: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

Phase 3: Solubilization
  • Preferred Solvents: DMSO, DMF, Methanol.

  • Protocol: Add solvent slowly to the solid. Do not add solid to solvent to avoid "puffing" of the powder.

  • Exotherm: Dissolution may be slightly exothermic due to hydrogen bonding; ensure the vessel is at room temperature.

Visual Workflows

Figure 1: Safe Handling & Reaction Setup Workflow

Caption: A logical flow diagram illustrating the step-by-step process for handling 3'-Formyl-3-methyl-biphenyl-4-carboxylic acid, emphasizing containment and inert atmosphere integrity.

HandlingProtocol cluster_safety Critical Safety Checks Start Storage Retrieval (2-8°C, Amber Vial) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins Weighing Weighing (Fume Hood + Anti-Static) Equilibrate->Weighing Under N2 Dissolution Dissolution (DMSO/DMF) Weighing->Dissolution Slow Addition Reaction Reaction Setup (Inert Atmosphere) Dissolution->Reaction Syringe Transfer Waste Waste Disposal (Segregated) Reaction->Waste Post-Exp PPE_Check Verify PPE: Nitrile + Goggles PPE_Check->Weighing Hood_Check Verify Airflow: >100 fpm Hood_Check->Weighing

Waste Disposal & Deactivation

Core Directive: Never dispose of this compound down the drain. It is an organic pollutant with potential aquatic toxicity.

Waste StreamCriteriaDisposal Action
Solid Waste Contaminated weighing boats, gloves, paper towels.Place in a sealed biohazard/chemical solid waste bag . Label as "Toxic Organic Solid."
Liquid Waste (A) Mother liquors, reaction mixtures (Non-Halogenated).Collect in "Organic Solvents - Non-Halogenated" carboy. Ensure pH is neutral if possible, or label as "Acidic Organic Waste."
Liquid Waste (B) Aqueous washes (if extraction performed).Check pH. If < 5 or > 9, adjust to neutral. Collect in "Aqueous Chemical Waste" container.
Deactivation of Spills
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE Up: Don N95 respirator and double gloves.

  • Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO3) to neutralize the carboxylic acid.

  • Clean: Sweep up the powder (avoid raising dust) or use a HEPA vacuum. Wipe surface with 1N NaOH followed by water to remove aldehyde residues.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3'-Formyl-[1,1'-biphenyl]-4-carboxylic acid. Merck KGaA. Link (Analogous Structure Reference).

  • National Institutes of Health (NIH). (2023). Chemical Safety Guide: Handling Organic Acids and Aldehydes. Office of Research Services. Link.

  • PubChem. (2024). Compound Summary: Biphenyl-4-carboxylic acid.[2][3][4] National Library of Medicine. Link.

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Laboratory Safety Guidance. U.S. Department of Labor. Link.

Sources

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